1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8;/h2-3H,4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDPBIZDWHINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240161 | |
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-01-8 | |
| Record name | Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93983-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride. This compound, a derivative of the biologically significant benzodioxole scaffold, serves as a valuable building block in medicinal chemistry and drug discovery. This document is intended to be a practical resource for researchers, offering detailed experimental protocols and insights into the causality behind methodological choices. All presented data is supported by authoritative sources to ensure scientific integrity.
Introduction
The benzodioxole moiety is a prevalent scaffold in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of an aminoethanone substituent, as seen in 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and its hydrochloride salt, provides a versatile chemical handle for further synthetic modifications. The hydrochloride salt form often confers improved solubility and stability, making it particularly amenable for use in drug development and various biological assays. This guide will delve into the core characteristics of this compound, providing a foundation for its effective utilization in a research setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(6-aminobenzo[d][1]dioxol-5-yl)ethanone;hydrochloride | PubChem[1] |
| Synonyms | 2'-Amino-4',5'-methylenedioxyacetophenone hydrochloride, 6-Aminoacetopiperone HCl | PubChem[1] |
| CAS Number | 93983-01-8 | PubChem[1] |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[1] |
| Molecular Weight | 215.63 g/mol | PubChem[1] |
| Appearance | Very pale yellow solid (for free base) | Lab Pro Inc. |
| Melting Point | 171 °C (for free base) | Lab Pro Inc.[2] |
| Purity | Min. 98.0% (GC, T) (for free base) | Lab Pro Inc.[2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | Sigma-Aldrich[3] |
Synthesis and Mechanism
The synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride can be logically approached through a two-step process: the synthesis of the free base, 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, followed by its conversion to the hydrochloride salt. A common and effective method for the preparation of aromatic amines is the reduction of the corresponding nitro compound.
Sources
A Comprehensive Guide to the Structural Elucidation of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
An In-depth Technical Whitepaper for Drug Development and Research Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride, a substituted benzodioxole derivative of interest. Presented from the perspective of a Senior Application Scientist, this document moves beyond a simple listing of procedures to explain the causality behind experimental choices. We will detail an integrated approach utilizing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes a self-validating system where data from each technique corroborates the others, leading to a high-confidence structural assignment, with a final discussion on absolute confirmation via X-ray crystallography.
Introduction: The Analytical Imperative
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride (Figure 1) is a small organic molecule featuring several key functional groups: a primary amine (as a hydrochloride salt), a ketone, and a benzodioxole core. Such compounds are often valuable intermediates in the synthesis of more complex molecules, including pharmacologically active agents. Accurate and definitive structural characterization is not merely an academic exercise; it is a critical requirement for intellectual property, regulatory submission, and ensuring the validity of subsequent biological or chemical studies.
This guide outlines a logical, field-proven strategy to move from an unknown sample to a fully elucidated structure. The core principle is the synergistic use of multiple analytical techniques, each providing a unique piece of the structural puzzle.
Figure 1: Target Molecule
Caption: Chemical structure of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride.[1]
Foundational Analysis: Defining the Molecular Canvas
Before delving into complex spectroscopic analysis, the first step is to establish the fundamental properties of the molecule: its elemental composition and degree of unsaturation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While standard mass spectrometry can provide the nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS distinguishes between ions of the same nominal mass but different elemental compositions. For this analysis, we would analyze the free base, 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, which has a molecular formula of C₉H₉NO₃ and a monoisotopic mass of 179.0582 g/mol .[2][3][4]
Protocol 1: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in a suitable solvent (e.g., methanol or acetonitrile/water) and add a trace amount of a mild base like ammonium hydroxide to generate the free base in solution.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Interpretation: The expected exact mass for the [M+H]⁺ ion (C₉H₁₀NO₃⁺) is 180.0655. The instrument software's formula calculator will confirm C₉H₉NO₃ as the only plausible formula within a 5 ppm mass accuracy window.
Degree of Unsaturation (DoU)
Once the molecular formula (C₉H₉NO₃) is confirmed, the Degree of Unaturation (DoU) can be calculated. This value represents the total number of rings and/or multiple bonds in the structure.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (9/2) - 0 + (1/2) = 6
A DoU of 6 is consistent with a benzene ring (DoU=4), a carbonyl group (C=O, DoU=1), and an additional ring structure (the dioxole ring, DoU=1). This initial calculation immediately aligns with the proposed benzodioxole framework.
Spectroscopic Interrogation: Building the Molecular Framework
With the elemental formula established, we proceed to identify the functional groups and map the connectivity of the atoms.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.[5] For our target molecule, we anticipate several characteristic absorption bands that will provide immediate structural clues. The hydrochloride salt form significantly influences the amine stretching region.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Interpretation: Analyze the spectrum for key absorption bands.
Table 1: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |
|---|---|---|---|
| ~3200-2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) | The broad, strong absorption in this region is characteristic of the stretching vibrations of the protonated amine. |
| ~1680-1660 | C=O Stretch | Aryl Ketone | The carbonyl stretch is expected here. Its position can be influenced by conjugation with the aromatic ring.[6] |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring skeleton. |
| ~1250 & ~1040 | C-O-C Asymmetric & Symmetric Stretch | Benzodioxole | These strong bands are highly characteristic of the dioxole ring system.[7][8] |
| ~930 | O-CH₂-O Bend | Methylenedioxy | A characteristic bending vibration for the methylenedioxy bridge. |
The presence of these bands provides strong, direct evidence for the core functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for small molecule structure elucidation, providing detailed information about the H and C environments and their connectivity.[9][10] The choice of solvent is critical; DMSO-d₆ is ideal for this hydrochloride salt due to its ability to dissolve the sample and the potential to observe the exchangeable ammonium protons.[11]
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
2D COSY (¹H-¹H Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Based on the proposed structure, we can predict the signals in the 1D NMR spectra.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Signal Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Assignment |
|---|---|---|---|
| A | ~7.5 (s, 1H) | ~110 | Aromatic C-H |
| B | ~7.0 (s, 1H) | ~108 | Aromatic C-H |
| C | ~6.1 (s, 2H) | ~102 | -O-CH₂-O- |
| D | ~2.5 (s, 3H) | ~30 | -C(=O)CH₃ |
| E | ~8.0-9.0 (br s, 3H) | - | -NH₃⁺ |
| F | - | ~195 | C=O |
| G, H, I, J | - | ~115-150 | Quaternary Aromatic Carbons |
While 1D NMR identifies the fragments, 2D NMR reveals how they are connected.
-
COSY: This experiment would show no correlations between the aromatic singlets (A and B), the methylenedioxy singlet (C), or the acetyl singlet (D), confirming they are isolated spin systems.
-
HSQC: This is the crucial link between the proton and carbon skeletons. It would show direct, one-bond correlations:
-
Proton A to its attached Carbon A.
-
Proton B to its attached Carbon B.
-
Proton C to its attached Carbon C.
-
Proton D to its attached Carbon D.
-
-
HMBC: This is the key to solving the puzzle. It reveals correlations over 2-3 bonds and establishes the final connectivity. Key expected correlations include:
-
From the acetyl protons (D) to the carbonyl carbon (F).
-
From the acetyl protons (D) to one of the quaternary aromatic carbons.
-
From the aromatic proton (A) to adjacent quaternary carbons.
-
From the methylenedioxy protons (C) to the two quaternary carbons of the dioxole ring.
-
Integrated Analysis and Workflow Visualization
// Connections Sample -> MS [label="Provides\nMolecular Formula"]; Sample -> IR [label="Identifies\nFunctional Groups"]; Sample -> NMR_1D [label="Identifies\nC-H Fragments"]; NMR_1D -> NMR_2D [label="Establishes\nAtom Connectivity"];
{MS, IR, NMR_2D} -> Proposed; Proposed -> XRay [style=dashed, label="Confirms 3D Structure"]; XRay -> Final; Proposed -> Final [label="High Confidence"]; } enddot Caption: Workflow for unambiguous structure determination.
Absolute Confirmation: Single-Crystal X-Ray Crystallography
Authoritative Grounding: While the combined spectroscopic data provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography is the gold standard for absolute, unambiguous structural proof.[12][13] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice.
Protocol 4: X-Ray Crystallography
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethanol, methanol, acetonitrile).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution and Refinement: The resulting diffraction pattern is computationally processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Obtaining a crystal structure would definitively confirm the connectivity and planarity of the ring systems, providing the ultimate validation of the spectroscopic analysis.
Conclusion
References
-
eRepository @ Seton Hall. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]
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ProQuest. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]
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Fiehn Lab. Structure Elucidation of Small Molecules. [Link]
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MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
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MacMillan Group, Princeton University. Spectroscopy/Small Molecule Structure Elucidation. [Link]
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ScienceOpen. Supporting Information for scientific publication. [Link]
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PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]
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Oriental Journal of Chemistry. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. [Link]
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SciSpace. FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. [Link]
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PubChem. 1-(6-Aminobenzo[d][9][14]dioxol-5-yl)-2-chloroethanone. [Link]
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Acmec Biochemical. 28657-75-2[1-(6-Aminobenzo[d][9][14]dioxol-5-yl)ethanone]. [Link]
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ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
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PubMed Central (PMC). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. [Link]
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ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. [Link]
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ResearchGate. Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. [Link]
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YouTube. (2023). FTIR spectra of amides. [Link]
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IntechOpen. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]
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ResearchGate. (2007). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. [Link]
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Arctom. CAS NO. 28657-75-2 | 1-(6-Aminobenzo[d][9][14]dioxol-5-yl)ethan-1-one. [Link]
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A Comprehensive Technical Guide to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride (CAS 28657-75-2) is a pivotal synthetic intermediate, particularly valued in the field of medicinal chemistry for its role in the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of its chemical and physical properties, a detailed, field-proven synthetic protocol, comprehensive analytical methodologies for its characterization, and a discussion of its significant applications in the development of targeted therapeutics, notably as a precursor to potent kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Importance of the Aminobenzodioxole Scaffold
The benzo[d][1][2]dioxole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing receptor binding and metabolic stability. When combined with an ortho-aminoacetophenone functionality, as in 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, the resulting molecule becomes a versatile building block for a variety of important pharmaceutical agents. The strategic placement of the amino and acetyl groups allows for directed cyclization reactions, leading to the formation of key heterocyclic systems like quinazolines and quinolines, which are central to many targeted therapies, including kinase inhibitors. This guide will elucidate the critical technical aspects of this compound, empowering researchers to leverage its full synthetic potential.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and its hydrochloride salt is essential for its effective use in synthesis and for the development of robust analytical methods.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 28657-75-2 (Free Base); 93983-01-8 (HCl Salt) | [3] |
| Molecular Formula | C₉H₉NO₃ (Free Base); C₉H₁₀ClNO₃ (HCl Salt) | [3][4] |
| Molecular Weight | 179.17 g/mol (Free Base); 215.63 g/mol (HCl Salt) | [3][4] |
| Appearance | White to orange to green crystalline powder | [5] |
| Melting Point | 170.0 - 174.0 °C | [5] |
| IUPAC Name | 1-(6-aminobenzo[d][1][2]dioxol-5-yl)ethanone |
Spectroscopic Profile
While a publicly available, fully assigned spectrum for this specific molecule is not readily found in peer-reviewed literature, data from closely related analogues and general spectroscopic principles allow for a reliable prediction of its key spectral features. The following data is a composite based on these principles and is intended for guidance.
-
¹H NMR (DMSO-d₆, 400 MHz) - Predicted:
-
δ 7.0-7.2 (s, 1H): Aromatic proton on the carbon between the acetyl and dioxole ring.
-
δ 6.2-6.4 (s, 1H): Aromatic proton on the carbon adjacent to the amino group.
-
δ 6.0 (s, 2H): Methylene protons of the dioxole ring (-O-CH₂-O-).
-
δ 4.5-5.0 (br s, 2H): Protons of the amino group (-NH₂). The chemical shift can be variable and the peak may be broad.
-
δ 2.4 (s, 3H): Methyl protons of the acetyl group (-C(O)CH₃).
-
-
¹³C NMR (DMSO-d₆, 101 MHz) - Predicted:
-
δ ~195: Carbonyl carbon of the acetyl group.
-
δ ~150-155: Aromatic carbons attached to the dioxole oxygens.
-
δ ~140-145: Aromatic carbon attached to the amino group.
-
δ ~110-120: Aromatic carbons.
-
δ ~101: Methylene carbon of the dioxole ring.
-
δ ~25-30: Methyl carbon of the acetyl group.
-
-
Mass Spectrometry (EI) - Predicted Fragmentation:
-
m/z 179 (M⁺): Molecular ion peak for the free base.
-
m/z 164: Loss of a methyl radical (•CH₃) from the acetyl group.
-
m/z 136: Loss of the acetyl group (•COCH₃).
-
The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group and within the aromatic system.
-
Synthesis and Purification
The most logical and widely applicable synthesis of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride proceeds via a two-step sequence starting from 3',4'-(Methylenedioxy)acetophenone. This method involves nitration followed by reduction, a classic and robust transformation in organic synthesis.
Synthetic Workflow
Caption: Synthetic pathway for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: To the cooled sulfuric acid, slowly add 3',4'-(Methylenedioxy)acetophenone (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, maintaining a low temperature. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over 1-2 hours. The internal temperature must be maintained between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the solid product under vacuum to yield 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone (Free Base)
-
Reaction Setup: In a round-bottom flask, suspend the nitro-intermediate from Step 1 (1.0 eq.) in a mixture of ethanol and water.
-
Addition of Reducing Agents: Add ammonium chloride (4-5 eq.) followed by iron powder (4-5 eq.).
-
Reduction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is exothermic and may require initial cooling to control the reflux rate.
-
Reaction Monitoring: Monitor the reaction by TLC until the nitro-intermediate is no longer detectable (typically 2-4 hours).
-
Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine.
Step 3: Preparation of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
-
Dissolution: Dissolve the crude amine from Step 2 in a minimal amount of a suitable solvent such as isopropanol (IPA) or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid in IPA or ethereal HCl dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold solvent (IPA or diethyl ether), and dry under vacuum to yield the final product as a stable crystalline solid.
Analytical Methods for Quality Control
Rigorous analytical control is necessary to ensure the purity and identity of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is crucial for purity assessment.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 95% A to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Time: The retention time will be dependent on the specific gradient and column used, but the target compound is expected to elute as a sharp peak, well-resolved from potential impurities like the nitro-intermediate.
Workflow for Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone lies in its role as a precursor for the synthesis of complex, biologically active molecules. Its structure is particularly amenable to the construction of quinazoline and quinoline ring systems, which are core scaffolds in a multitude of kinase inhibitors.
Synthesis of Quinazoline-Based Kinase Inhibitors
The ortho-aminoacetophenone moiety can undergo condensation reactions with various reagents to form the quinazoline core. For example, reaction with an isothiocyanate followed by cyclization can lead to 4-aminoquinazoline derivatives. These derivatives are key intermediates in the synthesis of potent inhibitors of tyrosine kinases such as the Src family kinases and Abl kinase.
A notable example is the synthesis of Saracatinib (AZD0530) , a dual-specific c-Src/Abl kinase inhibitor. While the exact process from this specific starting material is proprietary, the general synthetic strategy involves the construction of a 4-anilinoquinazoline core, where the aniline component is derived from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.
General Reaction Scheme for Quinazoline Formation
Caption: General pathway for the synthesis of a quinazoline scaffold.
Note: The images in the diagram above are placeholders and would be replaced with actual chemical structures in a full implementation.
The amino group of the starting material provides a nucleophilic handle for the initial reaction, while the acetyl group participates in the subsequent cyclization to form the heterocyclic ring. This powerful and convergent strategy allows for the rapid generation of diverse libraries of potential kinase inhibitors for screening and lead optimization.
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage procedures are essential to ensure safety.
-
Hazard Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep in a dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is more than a simple chemical intermediate; it is a key enabler in the synthesis of complex and high-value pharmaceutical agents. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic route, make it an invaluable tool for medicinal chemists. The ability to readily access the quinazoline scaffold from this starting material provides a direct path to the development of novel kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of the essential technical knowledge required to effectively utilize this compound, from its synthesis and characterization to its application in cutting-edge drug discovery programs.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
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ResearchGate. (2010). Synthesis of saracatinib. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of... Retrieved from [Link]
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PubChem. (n.d.). 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)-2-chloroethanone. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 28657-75-2[1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone]. Retrieved from [Link]
- Google Patents. (n.d.). WO2006064217A3 - PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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SciSupplies. (n.d.). 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone, 95.0%, 25g. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Synergetic Synthesis and Docking Studies of 1-(2,2-Difluorobenzo[d][1][2]dioxol- 6-yl)-N-(6-substitutedpyridin-2-yl)cyclopropanecarboxamide Derivatives. Retrieved from [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1-(1,3-Benzodioxol-5-yl)ethanone. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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A Technical Guide to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride (CAS: 93983-01-8), a key chemical intermediate in pharmaceutical research and development. The document details the compound's fundamental physicochemical properties, including its molecular weight of 215.63 g/mol , and outlines a representative synthetic pathway for its preparation.[1] Furthermore, it establishes a robust framework for its analytical characterization, ensuring structural integrity and purity. The guide elucidates the molecule's primary utility as a versatile precursor for the synthesis of complex heterocyclic scaffolds, which are of significant interest in modern medicinal chemistry. Safety protocols, handling procedures, and storage requirements are also addressed to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is a substituted aromatic ketone belonging to the benzodioxole class of compounds. Its structure is characterized by an acetophenone core fused to a methylenedioxy ring, with an amine substituent positioned ortho to the acetyl group. This specific arrangement of functional groups—a primary aromatic amine adjacent to a ketone—renders it an exceptionally valuable synthon, or building block, in organic synthesis.
The primary significance of this compound does not lie in its intrinsic biological activity but rather in its role as a precursor. The ortho-amino ketone moiety is a classic pharmacophore used in the construction of a wide array of fused heterocyclic systems. These resulting scaffolds, such as quinolines, quinazolinones, and benzodiazepines, form the core of numerous therapeutic agents.[2][3] Therefore, a thorough understanding of the properties, synthesis, and handling of this intermediate is critical for chemists engaged in the design and synthesis of novel drug candidates.
Physicochemical and Structural Characteristics
The identity and purity of a chemical intermediate are paramount for its successful application in multi-step syntheses. The key identifiers and computed properties of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride are summarized below.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride | PubChem[1] |
| CAS Number | 93983-01-8 | PubChem[1] |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[1] |
| Molecular Weight | 215.63 g/mol | PubChem[1] |
| Monoisotopic Mass | 215.0349209 Da | PubChem[1] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1N)OCO2.Cl | PubChem[1] |
| InChIKey | PIVDPBIZDWHINL-UHFFFAOYSA-N | PubChem[1] |
| Parent Compound (Free Base) | CAS: 28657-75-2; MW: 179.17 g/mol | Fluorochem, Acmec[4][5] |
Figure 1: Chemical Structure
Caption: 2D structure of the protonated amine and chloride counter-ion.
Synthesis and Mechanistic Insights
A common and reliable method for preparing 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride involves a two-step process starting from the commercially available 1-(benzo[d]dioxol-5-yl)ethanone (also known as acetopiperone).
-
Nitration: The aromatic ring is first nitrated to introduce a nitro group, typically at the position ortho to the acetyl group, yielding 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone. This is a standard electrophilic aromatic substitution reaction.
-
Reduction: The nitro group is then selectively reduced to a primary amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile. The resulting free amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative example for the reduction of the nitro intermediate to the final product.
-
Inerting the Reactor: Charge a pressure-rated reaction vessel with 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone and a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on activated charcoal (Pd/C, 5-10 wt%).
-
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Salt Formation and Isolation: To the filtrate, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol. The hydrochloride salt will precipitate out of the solution.
-
Purification: Cool the slurry in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
Causality: The choice of catalytic hydrogenation with Pd/C is based on its high selectivity for reducing nitro groups without affecting the ketone or the aromatic ring.[6] The final precipitation as a hydrochloride salt serves two purposes: it significantly improves the compound's stability and shelf-life, and it facilitates purification by crystallization.
Caption: High-level workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
To ensure the synthesized material meets the required specifications for use in further synthetic steps, a battery of analytical techniques must be employed. This self-validating system confirms both the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation by showing characteristic peaks for the aromatic protons, the methyl ketone singlet (around 2.5 ppm), the methylene protons of the dioxole ring (a singlet around 6.0 ppm), and the amine protons (which may be broad and exchangeable).
-
¹³C NMR: Confirms the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, carbonyl, aliphatic).
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the analysis will show the molecular ion for the free base at m/z = 179.18 [M+H]⁺.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected absorptions include N-H stretches for the ammonium salt (broad, ~2800-3200 cm⁻¹), a sharp C=O stretch for the ketone (~1650-1680 cm⁻¹), and C-O-C stretches for the dioxole ring (~1250 and 1040 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reversed-phase method with UV detection is typically used to quantify the main component and any related impurities.
Caption: Standard workflow for analytical QC of the final product.
Applications in Drug Discovery and Development
The synthetic utility of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is centered on the reactivity of its ortho-amino ketone functionality. This arrangement is a powerful precursor for constructing fused heterocyclic rings via cyclocondensation reactions.
-
Friedländer Annulation: This is a classic reaction where an ortho-aminoaryl ketone reacts with a compound containing an α-methylene ketone to form a quinoline ring. This makes the title compound a direct precursor to substituted quinolines, a scaffold present in many antimalarial and antibacterial drugs.
-
Synthesis of Quinoxalines and Quinoxaline 1,4-dioxides: Reaction with α-dicarbonyl compounds can yield quinoxalines, a class of compounds investigated for their antibacterial and chemotherapeutic properties.[3]
-
Scaffold for Medicinal Chemistry: Beyond cyclization, the amine and ketone groups serve as handles for further chemical modification. The amine can be acylated, alkylated, or used in palladium-catalyzed cross-coupling reactions. The ketone can be reduced, converted to an oxime, or used in aldol-type reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in lead optimization programs.
The benzodioxole moiety itself is a common fragment in drug design, often used to modulate metabolic stability or receptor binding affinity.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound should be treated as a potentially hazardous chemical.
Table 2: GHS Hazard Information
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation | Wear protective gloves.[1] |
| H319 | Causes serious eye irritation | Wear eye protection.[1] |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area.[1] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.
-
First Aid Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is a fine chemical whose value is defined by its synthetic potential. Its molecular weight of 215.63 g/mol and well-characterized properties make it a reliable starting material for complex syntheses.[1] The strategic placement of its functional groups enables chemists to efficiently construct diverse heterocyclic systems, which are fundamental to the development of new therapeutic agents. Adherence to rigorous analytical characterization and safety protocols is crucial for its effective and safe utilization in research and development settings.
References
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Title: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 1-(6-Aminobenzo[d][1][4]dioxol-5-yl)ethanone Source: Acmec Biochemical URL: [Link]
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Title: 1-(6-Aminobenzo[d][1][4]dioxol-5-yl)-2-chloroethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 1-(6-Aminobenzo[d][1][4]dioxol-5-yl)ethan-1-one Source: Arctom URL: [Link]
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Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL: [Link]
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- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 28657-75-2[1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone]- Acmec Biochemical [acmec.com.cn]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the strategic considerations behind the chosen synthetic route, offering detailed experimental protocols for each step, from the starting material to the final crystalline salt. The synthesis is presented as a three-step process commencing with the regioselective nitration of 1-(benzo[d][1][2]dioxol-5-yl)ethanone, followed by the reduction of the nitro intermediate, and culminating in the formation of the hydrochloride salt. This guide is intended to provide researchers and drug development professionals with the necessary insights and practical instructions for the successful synthesis and characterization of this important building block.
Introduction
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is a valuable chemical intermediate, sought after for its role in the synthesis of a range of biologically active molecules. Its structure, featuring a protected catechol, an aromatic amine, and a ketone, offers multiple points for further chemical modification, making it a versatile scaffold in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and handling properties. This guide will elucidate a logical and efficient synthesis of this compound, providing not just the "how" but also the "why" behind the selected methodologies.
Retrosynthetic Analysis and Strategy
The synthesis of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride can be logically approached through a retrosynthetic pathway that deconstructs the molecule into readily available starting materials. The primary disconnection is the hydrochloride salt, leading back to the free amine, 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. The amino group can be installed via the reduction of a nitro group, a common and reliable transformation in aromatic chemistry. This leads to the key intermediate, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone. This intermediate can be synthesized through the nitration of the commercially available 1-(benzo[d][1][2]dioxol-5-yl)ethanone, also known as 3',4'-(methylenedioxy)acetophenone.
Synthetic Pathway
The chosen forward synthesis follows a logical three-step sequence:
-
Nitration: Electrophilic aromatic substitution on 1-(benzo[d][1][2]dioxol-5-yl)ethanone to introduce a nitro group at the 6-position.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Salt Formation: Treatment of the resulting amine with hydrochloric acid to yield the stable hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone
Principle: This step involves the electrophilic nitration of the aromatic ring of 1-(benzo[d][1][2]dioxol-5-yl)ethanone. The methylenedioxy and acetyl groups are both ortho-, para-directing. However, the acetyl group is deactivating, while the methylenedioxy group is activating. The position ortho to the activating methylenedioxy group and meta to the deactivating acetyl group (the 6-position) is the most favorable site for electrophilic attack. The reaction is carried out at low temperatures to control the exothermic reaction and prevent side product formation. A detailed procedure analogous to the nitration of acetophenone is provided[3].
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 37 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 0.125 mol of 1-(benzo[d][1][2]dioxol-5-yl)ethanone via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, cool the mixture to -7 °C.
-
Prepare a cooled nitrating mixture of 15 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between -5 and 0 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring at this temperature for an additional 10 minutes.
-
Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.
-
The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone.
Characterization Data for the Intermediate:
| Property | Value |
| Molecular Formula | C₉H₇NO₅ |
| Molecular Weight | 209.16 g/mol |
| Appearance | Yellow solid |
| CAS Number | 56136-84-6 |
Step 2: Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Principle: This step involves the reduction of the aromatic nitro group to a primary amine. A classic and effective method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid[4]. The tin acts as the reducing agent, and the acidic conditions facilitate the reaction. At the end of the reaction, the amine is present as its hydrochloride salt. To isolate the free amine, a basic workup is required to neutralize the acid and deprotonate the ammonium salt.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone synthesized in the previous step.
-
Add granulated tin (approximately 3 molar equivalents).
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic, so the acid should be added in portions, with cooling if necessary.
-
After the initial vigorous reaction subsides, heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a concentrated solution of sodium hydroxide to make the solution strongly basic (pH > 10). This will precipitate tin salts and liberate the free amine.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization Data for the Free Base:
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Solid |
| CAS Number | 28657-75-2 |
Step 3: Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
Principle: The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrochloric acid. To obtain a crystalline, non-hygroscopic solid, it is preferable to use anhydrous conditions, for example, by using a solution of hydrogen chloride gas in an anhydrous solvent like diethyl ether or isopropanol[5]. The hydrochloride salt is generally much less soluble in these organic solvents than the free base, leading to its precipitation.
Procedure:
-
Dissolve the purified 1-(6-aminobenzo[d]dioxol-5-yl)ethanone in a minimal amount of a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrogen chloride in diethyl ether or isopropanol dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
The hydrochloride salt will precipitate as a solid.
-
Continue the addition of the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, dry diethyl ether to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain pure 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride.
Characterization of the Final Product
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 93983-01-8 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the methyl protons of the acetyl group (singlet, ~2.5 ppm), the methylene protons of the dioxole ring (singlet, ~6.0 ppm), two aromatic protons (singlets or doublets, in the aromatic region), and broad signals for the ammonium protons.
-
¹³C NMR (DMSO-d₆): The spectrum should display signals for the methyl carbon of the acetyl group, the carbonyl carbon, the methylene carbon of the dioxole ring, and the aromatic carbons.
-
IR (KBr): Characteristic peaks are expected for the N-H stretching of the ammonium salt, the C=O stretching of the ketone, and the aromatic C-H and C=C stretching vibrations.
Safety Considerations
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Hydrogen chloride gas is corrosive and toxic. All manipulations involving HCl gas or concentrated solutions should be performed in a fume hood.
-
Organic solvents used are flammable. Avoid open flames and use in a well-ventilated area.
Conclusion
This technical guide has outlined a robust and well-precedented synthetic route for the preparation of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride. By following the detailed protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for their drug discovery and development endeavors. The provided rationale for each step and the characterization data serve to ensure the identity and purity of the synthesized compounds.
References
-
Renton, R. J., Cowie, J. S., & Oon, M. C. (1993). A study of the precursors, intermediates and reaction byproducts in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International, 60(3), 189–202. [Link]
-
Jang, H. Y., Damodar, K., Kim, J.-K., & Jun, J.-G. (2017). A Facile Synthesis of 2-Aminoacetophenones from α-Bromoketones via Delépine Reaction. Bulletin of the Korean Chemical Society, 38(12), 1481–1485. [Link]
-
Heather, E., Bortz, A., Shimmon, R., & McDonagh, A. M. (2016). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 8(10), 1055-1063. [Link]
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Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. [Link]
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DeRuiter, J., & Noggle, F. T. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic science international, 60(3), 189-202. [Link]
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Gallagher, R., Shimmon, R., & McDonagh, A. M. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic science international, 223(1-3), 226-233. [Link]
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PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)-2-chloroethanone. National Center for Biotechnology Information. [Link]
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Al-Masoudi, N. A., Al-Salihi, N. A., & Jasim, L. S. (2018). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 7(12), 112-125. [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
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The Alchemical Blueprint: A Guide to the Starting Materials for Quinazoline Synthesis
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthetic accessibility of this privileged heterocycle is a testament to over a century of chemical innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal starting materials for quinazoline synthesis. We will delve into the classical and contemporary synthetic strategies, elucidating the mechanistic underpinnings and practical considerations that guide the choice of precursors. This guide is designed to be a self-validating system, offering not just protocols, but the strategic rationale behind them, empowering chemists to navigate the intricate landscape of quinazoline synthesis with expertise and confidence.
Introduction: The Quinazoline Core - A Privileged Scaffold
The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, represents a versatile template for ligand design. Its rigid structure and the presence of multiple hydrogen bond donors and acceptors allow for precise interactions with biological targets. This has led to the development of several FDA-approved drugs, such as gefitinib and erlotinib, which are kinase inhibitors used in cancer therapy.[3] The enduring interest in quinazolines necessitates a deep understanding of their synthesis, which invariably begins with the judicious selection of starting materials.
The choice of precursor is dictated by the desired substitution pattern on the quinazoline ring, as well as considerations of cost, availability, and reaction efficiency. This guide will systematically explore the most pivotal starting materials, from the historical workhorses to the substrates of modern, metal-catalyzed methodologies.
The Classical Cornerstones: Anthranilic Acid and Its Derivatives
Anthranilic acid (2-aminobenzoic acid) and its derivatives are arguably the most fundamental and widely employed starting materials for the synthesis of quinazolinones, a prominent subclass of quinazolines.[4]
The Niementowski Quinazoline Synthesis
The Niementowski synthesis, first reported in 1895, is a time-honored method that involves the condensation of anthranilic acid with amides to yield 4(3H)-quinazolinones.[4][5][6]
Causality of Experimental Choice: This reaction is a robust and straightforward method for accessing 2-substituted-4(3H)-quinazolinones. The choice of the amide directly dictates the substituent at the 2-position of the quinazoline core. The reaction is typically carried out at high temperatures, often with microwave assistance to reduce reaction times and improve yields.[4][7]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
-
In a microwave-safe vessel, combine anthranilic acid (1.0 mmol), acetamide (5.0 mmol), and a catalytic amount of a solid acid catalyst like montmorillonite K-10.[7]
-
Seal the vessel and subject it to microwave irradiation at 150 °C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the vessel and stir to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure 2-methyl-4(3H)-quinazolinone.
From Anthranilic Acid to Benzoxazinones: A Versatile Intermediate
A highly effective strategy involves the initial conversion of anthranilic acid to a 2-substituted-1,3-benzoxazin-4-one. This intermediate is then reacted with an amine to furnish the desired 3-substituted-4(3H)-quinazolinone.[8]
Causality of Experimental Choice: This two-step approach offers greater versatility in introducing substituents at the 3-position of the quinazolinone ring. The benzoxazinone intermediate is generally more reactive than anthranilic acid, allowing for milder reaction conditions in the subsequent amination step.
Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
Step 1: Synthesis of 2-Methyl-1,3-benzoxazin-4-one
-
Suspend anthranilic acid (10 mmol) in acetic anhydride (20 mL).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
The resulting solid is 2-methyl-1,3-benzoxazin-4-one, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone
-
Dissolve the 2-methyl-1,3-benzoxazin-4-one (10 mmol) in glacial acetic acid (30 mL).
-
Add aniline (11 mmol) to the solution.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature, and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the final product.
Isatoic Anhydride: A Highly Reactive Precursor
Isatoic anhydride is another popular and versatile starting material for the synthesis of quinazolinones.[9][10] Its high reactivity stems from the strained anhydride ring, which readily undergoes nucleophilic attack.
Causality of Experimental Choice: Isatoic anhydride is particularly useful in one-pot, multi-component reactions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[9][11] These reactions are atom-economical and allow for the rapid generation of molecular diversity.
Experimental Protocol: Three-Component Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones
-
To a solution of isatoic anhydride (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in a suitable solvent like ethanol, add a primary amine (1.0 mmol).[12]
-
A catalyst, such as a Lewis acid or a Brønsted acid (e.g., p-toluenesulfonic acid), can be added to facilitate the reaction.[12]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the solid with cold solvent and dry to obtain the desired 2,3-dihydroquinazolin-4(1H)-one.
The Friedländer Synthesis and its Progenitors: 2-Aminoaryl Ketones and Aldehydes
The Friedländer synthesis is a classic method for the preparation of quinolines, and its principles can be extended to the synthesis of quinazolines.[13][14][15] This approach typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Causality of Experimental Choice: This methodology is particularly valuable for synthesizing quinazolines with substitution on the benzene ring, as a wide variety of substituted 2-aminoaryl ketones and aldehydes are commercially available or readily prepared. Modern variations often employ transition metal catalysts to achieve higher efficiency and broader substrate scope.[16]
Experimental Protocol: Metal-Free Synthesis of 2,4-Disubstituted Quinazolines
-
In a reaction vessel, combine a 2-aminoaryl ketone (1.0 mmol), an aldehyde (1.2 mmol), and ammonium acetate (2.0 mmol) in a solvent such as acetonitrile.[16]
-
Add an oxidant like hydrogen peroxide.[16]
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 2,4-disubstituted quinazoline.
Modern Synthetic Strategies: Expanding the Armory of Starting Materials
Contemporary organic synthesis has introduced a plethora of new starting materials and methodologies for quinazoline synthesis, often leveraging the power of transition-metal catalysis.
2-Aminobenzonitriles
2-Aminobenzonitriles are versatile precursors for the synthesis of various quinazoline derivatives, including 2-aminoquinazolines and 4-aminoquinazolines.[2][4]
Causality of Experimental Choice: The nitrile group can be transformed into an amino group or can participate in cyclization reactions under various conditions. For instance, reaction with Grignard reagents can form ortho-aminoketimines, which are valuable intermediates.[2][17]
2-Aminobenzylamines
2-Aminobenzylamines are excellent starting materials for the synthesis of quinazolines, often through oxidative cyclization reactions with aldehydes or alcohols.[17][18]
Causality of Experimental Choice: This approach allows for the direct construction of the quinazoline ring in a single step, often with high atom economy. The choice of the aldehyde or alcohol determines the substituent at the 2-position.
(2-Bromophenyl)methylamines
The use of (2-bromophenyl)methylamines in copper-catalyzed cascade reactions provides an efficient route to quinazolines.[19]
Causality of Experimental Choice: This method involves a sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. It is a powerful strategy for building the quinazoline scaffold from readily available starting materials.
Visualization of Synthetic Pathways
To better illustrate the relationships between the starting materials and the resulting quinazoline core, the following diagrams depict the key synthetic transformations.
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physical and chemical properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone HCl
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone HCl
Executive Summary
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is a substituted acetophenone derivative built upon the benzo[d]dioxole core. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of its hydrochloride salt, offering a foundational understanding for researchers. Beyond presenting established data, this document elucidates the causality behind analytical methodologies and provides practical, field-proven protocols for characterization, ensuring scientific integrity and reproducibility.
Compound Identification and Nomenclature
Accurate identification is the cornerstone of reproducible research. The subject compound is known by several names and identifiers, the most critical of which are consolidated below. The hydrochloride salt form is particularly relevant for applications requiring aqueous solubility.
| Identifier | Value | Source |
| IUPAC Name | 1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride | [1] |
| CAS Number | 93983-01-8 | [1] |
| Molecular Formula | C₉H₁₀ClNO₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Synonyms | 2'-Amino-4',5'-methylenedioxyacetophenone HCl, 6-Aminoacetopiperone HCl, 6-Amino-3,4-methylenedioxyacetophenone HCl | [1] |
| SMILES | CC(=O)C1=CC2=C(C=C1N)OCO2.Cl | [1] |
| InChIKey | PIVDPBIZDWHINL-UHFFFAOYSA-N | [1] |
| Parent Compound (Free Base) | 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone | [1] |
| Parent CAS | 28657-75-2 | [2][3][4][5][6] |
Physical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in experimental systems.
| Property | Value | Source & Notes |
| Appearance | Solid | |
| Topological Polar Surface Area | 61.6 Ų | [1] (Computed) |
| Hydrogen Bond Donor Count | 2 | [1] (Computed) |
| Hydrogen Bond Acceptor Count | 4 | [1] (Computed) |
| Rotatable Bond Count | 1 | [1] (Computed) |
Solubility Profile: An Experimental Approach
While specific solubility data is not widely published, the hydrochloride salt form suggests enhanced solubility in polar protic solvents, particularly water, compared to its free base. The protonated amine group significantly increases the compound's polarity. However, empirical determination is crucial for any application.
Expert Insight: The choice of the shake-flask method is deliberate; it is a gold-standard technique for determining thermodynamic solubility, providing a true equilibrium value that is critical for dose formulation and biopharmaceutical classification.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, PBS pH 7.4, DMSO) in a sealed, inert vial. The excess solid is critical to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully extract an aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Caption: Workflow for experimental solubility determination.
Chemical Structure and Reactivity
The molecule's reactivity is governed by three key functional groups: a primary aromatic amine, a ketone, and the benzodioxole ring system.
-
Primary Aromatic Amine (-NH₂): This is a nucleophilic center and a weak base. It is expected to undergo standard reactions such as acylation, alkylation, and diazotization. The presence of the hydrochloride salt indicates the amine is protonated (-NH₃⁺Cl⁻), which deactivates it towards electrophilic substitution on the aromatic ring but can be readily converted to the reactive free base with a mild base.
-
Ketone (C=O): The carbonyl group is electrophilic and can be targeted by nucleophiles. The adjacent methyl group has acidic α-protons, enabling enolate formation and subsequent reactions like aldol condensations or halogenation. The existence of related compounds like 1-(6-Aminobenzo[d][1][7]dioxol-5-yl)-2-chloroethanone demonstrates the feasibility of reactions at this α-carbon[8].
-
Benzodioxole Ring: This moiety is generally stable under standard synthetic conditions. However, the ether linkages can be cleaved under harsh acidic conditions (e.g., strong Lewis or Brønsted acids). The aromatic ring itself is activated towards electrophilic aromatic substitution by the electron-donating nature of the dioxole and amine groups.
Stability and Storage: The compound is reported to be chemically stable under standard ambient conditions[7]. For long-term integrity, it should be stored in a dark place, sealed in a dry atmosphere at room temperature.
Analytical Characterization Workflow
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
Caption: General workflow for analytical characterization.
Spectroscopic Analysis
-
FTIR Spectroscopy: An FTIR spectrum, taken via KBr pellet, is available in the PubChem database[1]. Key expected vibrational frequencies include:
-
~3400-3200 cm⁻¹: N-H stretching from the primary amine.
-
~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~1650-1680 cm⁻¹: C=O stretching from the ketone.
-
~1600-1450 cm⁻¹: C=C stretching from the aromatic ring.
-
~1250-1040 cm⁻¹: C-O stretching from the benzodioxole ether groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound are not publicly available, a predictive analysis based on the structure and data from similar benzodioxole derivatives is highly informative[9].
-
¹H NMR (in DMSO-d₆):
-
~7.0-7.5 ppm (singlet, 1H): Aromatic proton ortho to the ketone.
-
~6.5-7.0 ppm (singlet, 1H): Aromatic proton ortho to the amine.
-
~6.0 ppm (singlet, 2H): Methylene protons of the dioxole ring (-O-CH₂-O-). This is a highly characteristic peak.
-
~4.0-5.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺), which are exchangeable with D₂O.
-
~2.5 ppm (singlet, 3H): Methyl protons of the acetyl group.
-
-
¹³C NMR (in DMSO-d₆):
-
~195-200 ppm: Carbonyl carbon (C=O).
-
~140-150 ppm: Aromatic carbons attached to oxygen.
-
~110-130 ppm: Other aromatic carbons.
-
~101 ppm: Methylene carbon of the dioxole ring (-O-C H₂-O-).
-
~25-30 ppm: Methyl carbon of the acetyl group.
-
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected parent ion would be the molecular ion of the free base [M+H]⁺ at m/z 180.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Chromatographic Purity
Protocol for HPLC Method Development
-
Column Selection: Start with a robust, general-purpose reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm). The C18 stationary phase is effective at retaining moderately polar aromatic compounds.
-
Mobile Phase Screening:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid modifier improves peak shape by suppressing the ionization of any residual free amine.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.
-
Method Optimization: Adjust the gradient slope around the elution time of the analyte to achieve optimal separation from any impurities. Maintain a flow rate of 1.0 mL/min and a column temperature of 30 °C.
-
Detection: Use a UV detector set at a wavelength where the analyte shows strong absorbance (e.g., 254 nm or 280 nm), determined by a UV scan.
Proposed Synthetic Pathway
The synthesis of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone HCl is not explicitly detailed in the provided search results. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, such as those used for related aminobenzothiophenes[10]. The proposed pathway involves the nitration of a commercially available precursor followed by a standard reduction.
Caption: Plausible synthetic route to the target compound.
-
Nitration: Electrophilic nitration of 1-(benzo[d]dioxol-5-yl)ethanone with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. The directing effects of the acetyl and dioxole groups would favor substitution at the 6-position.
-
Reduction: The resulting nitro-intermediate can be reduced to the primary amine. Common and effective methods include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., Fe powder with NH₄Cl)[10].
-
Salt Formation: The purified free base amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the final hydrochloride salt, which can then be isolated by filtration.
Safety and Handling
This compound presents several hazards that require appropriate safety precautions. The GHS classification aggregates data from multiple suppliers[1][7][11].
| Hazard Statement | Code | Class | Source |
| Harmful if swallowed | H302 | Acute Toxicity (Oral), Cat. 4 | [2][7][11] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation, Cat. 2 | [1][2][11] |
| Causes serious eye irritation/damage | H319/H318 | Eye Damage/Irritation, Cat. 2A/1 | [1][2][7][11] |
| May cause respiratory irritation | H335 | STOT Single Exposure, Cat. 3 | [1][2][11] |
| Harmful to aquatic life with long lasting effects | H412 | Chronic Aquatic Toxicity, Cat. 3 | [7] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat[7][11].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].
-
Skin: Wash off with soap and plenty of water[11].
-
Ingestion: If swallowed, rinse mouth with water and call a poison center or doctor if you feel unwell[7].
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16205927, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10420769, 1-(6-Aminobenzo[d][1][7]dioxol-5-yl)-2-chloroethanone. PubChem. [Link]
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Acmec Biochemical. (n.d.). 1-(6-Aminobenzo[d][1][7]dioxol-5-yl)ethanone. Acmec Biochemical. [Link]
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Angene Chemical. (2021). Safety Data Sheet for 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride. Angene Chemical. [Link]
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SciSupplies. (n.d.). 1-(6-Aminobenzo[d][1][7]dioxol-5-yl)ethanone, 95.0%, 25g. SciSupplies. [Link]
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ChemBK. (2024). 1-(6-aMinobenzo[d][1][7]dioxol-5-yl)ethanone hydrochloride. ChemBK. [https://www.chembk.com/en/chem/1-(6-aMinobenzo[d][1][7]dioxol-5-yl)ethanone%20hydrochloride]([Link]1][7]dioxol-5-yl)ethanone%20hydrochloride)
-
Hylsová, M., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]
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Al-Karagholy, H. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]
-
Shettigar, S., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][7]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. International Journal of Current Microbiology and Applied Sciences. [Link]
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Technical Guide to the Safe Handling of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
Authored for Drug Development and Research Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride. As a specialized chemical intermediate, its safe application in a research and development setting is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its safe handling. 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is an aromatic amine derivative, and its characteristics dictate the necessary safety precautions.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride | [1] |
| CAS Number | 93983-01-8 | [1] |
| Molecular Formula | C₉H₁₀ClNO₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Synonyms | 2'-Amino-4',5'-methylenedioxyacetophenone HCl, 6-Aminoacetopiperone HCl | [1] |
| Physical Form | Solid | [2] |
| Storage Temp. | Room temperature, sealed in dry, dark place |[2] |
Comprehensive Hazard Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound. Based on aggregated data, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is classified as an irritant.[1][2][3] The causality for the stringent handling protocols described later in this guide is directly linked to these classifications.
Table 2: GHS Hazard Classification
| Category | Code | Description | Source |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | Harmful / Irritant | [2][3] |
| Signal Word | Warning | [2][3] | |
| Hazard Statements | H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] | |
| H335 | May cause respiratory irritation | [1] | |
| H302 | Harmful if swallowed | [3][4] |
| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P501 | [Selected] |[1][4] |
These hazards necessitate a multi-layered approach to exposure control, prioritizing engineering controls and supplementing with robust personal protective equipment.
Exposure Control and Personal Protection: A Hierarchy of Safety
The principle of the hierarchy of controls must be applied to minimize exposure. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final, critical barrier.
Engineering Controls
The primary defense against respiratory exposure (H335) is to handle the compound in a controlled environment.
-
Ventilation: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment enclosure (balance enclosure). This prevents the inhalation of airborne particulates. The exhaust ventilation captures dust at the source, protecting the user and the general lab environment.
Personal Protective Equipment (PPE)
When engineering controls are in place, appropriate PPE provides essential protection against dermal and ocular exposure. The selection of PPE must be deliberate and based on the specific hazards.
-
Eye and Face Protection: Due to the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles are required for any procedure with a risk of splashing, such as when preparing solutions.[5]
-
Enhanced Protection: A full-face shield should be worn over safety goggles when handling larger quantities (>10g) or when the splash potential is significant.[5][6]
-
-
Skin and Body Protection: The compound's classification as a skin irritant (H315) demands careful selection of protective garments.
-
Gloves: Nitrile gloves are a standard requirement. Gloves must be inspected for tears or pinholes before use. Double-gloving is recommended, especially during weighing and transfer operations, to prevent contamination of the primary glove.[7] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Lab Coat: A standard laboratory coat must be worn and fully fastened. For tasks with a higher risk of contamination, a chemical-resistant apron may be used in conjunction with the lab coat.[5]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[5]
-
-
Respiratory Protection:
-
Under normal conditions with proper engineering controls (i.e., in a fume hood), respiratory protection is not typically required.
-
In situations where ventilation is compromised or during the cleanup of a large spill, a NIOSH-approved respirator may be necessary. An N95 dust mask can provide protection from nuisance dust levels, but for significant airborne concentrations, a cartridge-type respirator would be required.[7]
-
Standard Operating Procedures for Safe Handling
Adherence to a standardized workflow minimizes variability and risk. The following protocols outline the key stages of handling this compound.
Caption: Decision tree for spill response protocol.
Disposal Considerations
All waste containing 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
References
-
PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
William & Mary University. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 1-(6-Aminobenzo[d]d[1][6]ioxol-5-yl)ethanone. Retrieved from [Link]
-
Arctom. (n.d.). 1-(6-Aminobenzo[d]d[1][6]ioxol-5-yl)ethan-1-one. Retrieved from [Link]
-
SciSupplies. (n.d.). 1-(6-Aminobenzo[d]d[1][6]ioxol-5-yl)ethanone, 95.0%, 25g. Retrieved from [Link]
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- 2. 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone | 28657-75-2 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
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solubility of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride
An In-Depth Technical Guide to the Solubility of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be bioavailable, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable absorption, and ultimately, therapeutic failure.
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is an amine-containing aromatic ketone. The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of the parent compound, 1-(6-aminobenzo[d]dioxol-5-yl)ethanone[1]. The presence of the basic amine group allows for the formation of a hydrochloride salt, which is generally more polar and thus more soluble in aqueous media than the corresponding free base[1][2]. Understanding the solubility profile of this salt is paramount for its progression as a potential therapeutic agent.
Theoretical Framework: The Physicochemical Principles Governing Solubility
The solubility of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride is governed by a combination of factors inherent to its molecular structure and the properties of the solvent system.
The Impact of Salt Formation
The conversion of a weakly basic drug to its hydrochloride salt is a common strategy to improve aqueous solubility[1][2]. The underlying principle is the introduction of an ionic character to the molecule. In the case of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, the lone pair of electrons on the amino group can accept a proton from hydrochloric acid, forming a positively charged ammonium ion. This, along with the chloride counter-ion, results in an ionic compound that can more readily interact with polar water molecules through ion-dipole interactions, leading to dissolution.
The Henderson-Hasselbalch Equation and pH-Dependent Solubility
The solubility of ionizable compounds, such as hydrochloride salts of amines, is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship. For a weak base and its salt, the equation is expressed as:
pH = pKa + log ([Base]/[Salt])
where:
-
pH is the hydrogen ion concentration of the solution.
-
pKa is the acid dissociation constant of the conjugate acid of the amine.
-
[Base] is the concentration of the unionized free base.
-
[Salt] is the concentration of the ionized hydrochloride salt.
At a pH below the pKa of the amine's conjugate acid, the ionized (salt) form will predominate, leading to higher aqueous solubility. Conversely, as the pH increases above the pKa, the equilibrium will shift towards the less soluble, unionized (free base) form, potentially causing precipitation. This pH-dependent solubility is a critical consideration for oral drug delivery, as the pH varies significantly throughout the gastrointestinal tract. For many hydrochloride salts, solubility is excellent at lower pH values and decreases as the pH becomes more neutral or basic[2][3].
Experimental Determination of Aqueous Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for determining the aqueous solubility of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride. The shake-flask method is a widely accepted and reliable technique for this purpose[2].
Materials and Equipment
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride (of known purity)
-
Purified water (e.g., Milli-Q® or equivalent)
-
pH buffers (pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Experimental Workflow: The Shake-Flask Method
The following diagram illustrates the experimental workflow for the shake-flask solubility determination.
Caption: Shake-flask solubility determination workflow.
Detailed Step-by-Step Protocol
-
Preparation of Solutions: Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride to each vial containing a known volume of the respective buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The goal is to reach a state where the concentration of the dissolved solid in the solution is constant.
-
Verification of Equilibrium: After the initial equilibration period, visually inspect the samples to ensure that undissolved solid remains. Measure the pH of the supernatant to confirm it has not significantly changed.
-
Sample Processing:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or buffer.
-
Quantify the concentration of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride in the diluted sample using a validated analytical method.
-
Analytical Quantification
A reliable quantification method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for this purpose[4].
HPLC Method Development Considerations:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: The wavelength for UV detection should be set at the λmax of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride, which can be determined using a UV-Vis spectrophotometer.
-
Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.
Alternatively, for a simpler approach, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances in the matrix[2].
Data Interpretation and Presentation
The solubility data should be presented in a clear and concise manner. A table summarizing the solubility at different pH values is highly recommended.
Table 1: Hypothetical Solubility Data for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Hydrochloride at 25 °C
| pH | Solubility (mg/mL) |
| 1.2 | [Experimental Value] |
| 4.5 | [Experimental Value] |
| 6.8 | [Experimental Value] |
| 7.4 | [Experimental Value] |
A graphical representation of solubility versus pH is also highly informative and allows for easy visualization of the pH-solubility profile.
Caption: Illustrative pH-solubility profile.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride. By following the detailed protocols outlined herein, researchers can generate accurate and reliable solubility data, which is a critical prerequisite for the successful development of this compound as a potential therapeutic agent.
Future studies should focus on determining the solubility in various biorelevant media (e.g., FaSSIF, FeSSIF) to better predict its in vivo performance. Additionally, investigating the solid-state properties (e.g., polymorphism, hygroscopicity) of the hydrochloride salt will provide a more complete physicochemical profile.
References
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National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. PubChem. Retrieved from [Link]
-
Avdeef, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Retrieved from [Link]
-
Smith, A. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(6-Aminobenzo[d][2][5]dioxol-5-yl)-2-chloroethanone. PubChem. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 1-(6-Aminobenzo[d][2][5]dioxol-5-yl)ethanone. Retrieved from [Link]
-
University of Oslo. (n.d.). Method development in analytical toxicology. OUS-research.no. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
-
Elleuch, W., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of Quinolines using 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the Friedländer synthesis of substituted quinolines, utilizing 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as the ortho-aminoaryl ketone precursor. The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, and its efficient synthesis is of paramount importance. This document explores the mechanistic underpinnings of the Friedländer annulation, discusses the critical reaction parameters, and provides step-by-step protocols for both acid- and base-catalyzed conditions. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to synthesize novel quinoline derivatives incorporating the benzo[d]dioxole moiety.
Introduction to the Friedländer Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a robust and versatile method for the construction of the quinoline ring system.[1][2] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester with α-hydrogens.[1][3] This reaction can be catalyzed by either acids or bases, or in some cases, proceed under thermal conditions without a catalyst.[4] The flexibility of the Friedländer synthesis allows for the introduction of a wide variety of substituents onto the resulting quinoline core, making it a valuable tool in the synthesis of biologically active molecules.
The starting material, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, also known as 6-amino-3,4-methylenedioxyacetophenone, is an attractive precursor for the synthesis of quinolines with potential applications in medicinal chemistry. The benzodioxole moiety is a common feature in many natural products and pharmacologically active compounds.
Mechanistic Rationale
The Friedländer synthesis proceeds through a cyclocondensation reaction. Two primary mechanistic pathways are generally accepted, depending on the reaction conditions and the nature of the reactants.[1]
Pathway A: Aldol Condensation First
Under certain conditions, the reaction is initiated by an aldol-type condensation between the enolizable methylene compound and the carbonyl group of the ortho-aminoaryl ketone. The resulting aldol adduct then undergoes cyclization through the attack of the amino group on the newly formed carbonyl or a related functional group, followed by dehydration to yield the aromatic quinoline ring.
Pathway B: Schiff Base Formation First
Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and the carbonyl group of the coupling partner. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline product.
Regardless of the initial step, the final aromatization through dehydration is a strong driving force for the reaction.
Key Reaction Parameters and Optimization
The success of the Friedländer synthesis is highly dependent on the choice of catalyst, solvent, temperature, and the nature of the active methylene compound.
-
Catalyst: A wide range of both Brønsted and Lewis acids, as well as various bases, can be employed to catalyze the reaction.[3]
-
Solvent: The choice of solvent often depends on the catalyst and the desired reaction temperature. Alcohols such as ethanol are commonly used, particularly in base-catalyzed reactions. In some cases, the reaction can be performed neat or in high-boiling point solvents.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst employed. Microwave irradiation has been shown to significantly accelerate the reaction.[5]
-
Active Methylene Compound: The nature of the active methylene compound will determine the substitution pattern on the resulting quinoline ring. Common examples include β-ketoesters (e.g., ethyl acetoacetate), 1,3-diketones (e.g., acetylacetone), and cyclic ketones (e.g., cyclohexanone).[6]
Comparative Reaction Conditions
The following table summarizes various general conditions reported for the Friedländer synthesis, which can be adapted for reactions with 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Reactant | Reference |
| KOH | DMSO | 80 | 7 h | Ketones | [7] |
| Acetic Acid | Acetic Acid (neat) | 160 (Microwave) | 5 min | Cyclic Ketones | [5] |
| p-TsOH | Neat | 120 (Microwave) | 2-5 min | β-Ketoesters | |
| L-Proline | Ethanol | Reflux | 6-8 h | Acetylacetone | |
| NaOH | Ethanol | Reflux | 4-6 h | Ethyl Acetoacetate |
Experimental Protocols
The following are detailed, step-by-step protocols for the Friedländer synthesis using 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone with a common active methylene compound, ethyl acetoacetate. These protocols are representative and may require optimization for specific substrates and desired outcomes.
Protocol 1: Acid-Catalyzed Synthesis of Ethyl 2-methyl-7,8-(methylenedioxy)quinoline-4-carboxylate
This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst under neat conditions, which can be performed with conventional heating or microwave irradiation for accelerated results.
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 mmol, 179.17 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.18 mg, 0.15 mL)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg)
-
Ethanol (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a clean, dry microwave vial equipped with a magnetic stir bar, add 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (179.17 mg, 1.0 mmol), ethyl acetoacetate (0.15 mL, 1.2 mmol), and p-toluenesulfonic acid monohydrate (19.02 mg, 0.1 mmol).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Alternatively, the mixture can be heated in an oil bath at 120°C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-methyl-7,8-(methylenedioxy)quinoline-4-carboxylate.
Causality Behind Experimental Choices:
-
The use of a slight excess of ethyl acetoacetate ensures complete consumption of the limiting reagent, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.
-
p-Toluenesulfonic acid is a strong acid catalyst that facilitates both the initial condensation and the subsequent dehydration steps.
-
Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating.
-
The aqueous workup with sodium bicarbonate neutralizes the acidic catalyst, and the subsequent purification by column chromatography removes any unreacted starting materials and byproducts.
Protocol 2: Base-Catalyzed Synthesis of 2-Methyl-7,8-(methylenedioxy)quinolin-4-ol
This protocol employs a strong base, potassium hydroxide, in an alcoholic solvent. The initial product of this reaction is the corresponding ethyl ester, which is subsequently hydrolyzed and decarboxylated under the reaction conditions to yield the 4-hydroxyquinoline derivative.
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 mmol, 179.17 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.18 mg, 0.15 mL)
-
Potassium hydroxide (2.0 mmol, 112.2 mg)
-
Ethanol (5 mL)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (112.2 mg, 2.0 mmol) in ethanol (5 mL).
-
To the stirred solution, add 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (179.17 mg, 1.0 mmol) and ethyl acetoacetate (0.15 mL, 1.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water (10 mL) and acidify to pH ~7 with 1 M hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Potassium hydroxide acts as a strong base to deprotonate the α-methylene group of ethyl acetoacetate, initiating the condensation.
-
Ethanol serves as a suitable polar protic solvent for this base-catalyzed reaction.
-
Refluxing provides the necessary thermal energy to drive the reaction to completion.
-
The acidic workup neutralizes the excess base and protonates the resulting quinolinolate to precipitate the 4-hydroxyquinoline product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Friedländer synthesis.
Caption: General workflow for the Friedländer synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
-
Perform all reactions in a well-ventilated fume hood.
-
Acids and bases are corrosive. Handle with care and neutralize any spills immediately.
-
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Friedländer synthesis provides an efficient and adaptable method for the preparation of quinolines from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. By carefully selecting the catalyst, solvent, and reaction conditions, a diverse range of substituted quinolines bearing the medicinally relevant benzodioxole scaffold can be accessed. The protocols provided in this guide offer a solid foundation for researchers to develop novel quinoline-based compounds for applications in drug discovery and materials science.
References
- Friedländer, P. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
- Friedländer, P.; Gohring, C. F. Ber. Dtsch. Chem. Ges.1883, 16, 1833–1839.
- Shen, Q.; Wang, L.; Yu, J.; Liu, M.; Qiu, J.; Fang, L.; Guo, F.; Tang, J. Synthesis2012, 44, 389-392.
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Generality of indirect Friedländer reaction toward 2‐substituted quinolines. [Link]
- Potter, G. A. et al. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen2020, 9, 1134-1138.
-
Google Patents. US10906891B2 - Solid forms of (R)-1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl).
-
Chemistry Stack Exchange. Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. [Link]
-
Shivaji College. Active Methylene Compounds. [Link]
-
ResearchGate. Synergetic Synthesis and Docking Studies of 1-(2,2-Difluorobenzo[d][2][3]dioxol- 6-yl). [Link]
-
Khan, I. A. Active Methylene Compounds and Named Reactions-1. Scribd. [Link]
-
Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
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- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. scite.ai [scite.ai]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of Novel Quinazolinone Scaffolds from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the efficient synthesis of novel quinazolinone derivatives utilizing 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as a key starting material under microwave irradiation. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The protocol detailed herein leverages the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[6][7][8][9][10] This guide is intended for researchers in drug discovery and process development, offering a robust and reproducible methodology for accessing a library of novel quinazolinone analogs for further biological evaluation.
Introduction: The Significance of Quinazolinones and the Power of Microwave Synthesis
The quinazolinone core is a cornerstone in the design of pharmacologically active molecules.[1][4] Its rigid, heterocyclic structure serves as a versatile template for interacting with various biological targets. Derivatives of quinazolinone have been successfully developed into approved drugs and are prevalent in clinical trials for a multitude of therapeutic areas.[2][3] The ongoing quest for new chemical entities with improved efficacy and novel mechanisms of action necessitates the development of efficient and sustainable synthetic methodologies to explore the chemical space around this important pharmacophore.
Traditional methods for quinazolinone synthesis often involve multi-step procedures with long reaction times, harsh conditions, and the use of hazardous solvents.[11][12] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry.[13][14] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions with higher yields and purities.[7][10] This "green chemistry" approach minimizes energy consumption and reduces the need for high-boiling, environmentally detrimental solvents.[8][9]
This application note details a one-pot, three-component reaction for the synthesis of quinazolinones from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, an aromatic aldehyde, and a nitrogen source (ammonium acetate) under microwave conditions. The benzo[d]dioxole moiety is a common fragment in natural products and approved drugs, making the resulting quinazolinone derivatives particularly interesting for drug discovery programs.
Proposed Reaction Pathway and Mechanism
The described protocol follows a cyclocondensation reaction pathway. The key starting material, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, possesses both an amino group and a ketone, which are crucial for the formation of the quinazolinone ring system.
Reaction Scheme:
Figure 1: General reaction scheme for the microwave-assisted synthesis of quinazolinones.
Plausible Reaction Mechanism:
The reaction is believed to proceed through a series of steps initiated by the condensation of the reactants. While the exact mechanism can vary, a plausible pathway is outlined below:
-
Imine Formation: The aromatic aldehyde reacts with ammonia (generated in situ from ammonium acetate) to form an imine.
-
Enamine Formation: The starting aminoketone can tautomerize or react to form an enamine intermediate.
-
Michael Addition: A Michael-type addition reaction occurs between the enamine and the imine.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of a dihydroquinazolinone intermediate.
-
Oxidation: The dihydroquinazolinone is then oxidized to the final aromatic quinazolinone product. The reaction conditions, including the presence of air and elevated temperatures under microwave irradiation, can facilitate this final oxidation step.
Figure 2: Plausible mechanistic pathway for quinazolinone formation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of a representative quinazolinone derivative.
Materials and Equipment
-
Reagents:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (CAS 28657-75-2)[15][16][17]
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
-
Step-by-Step Synthesis Procedure
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. alchempharmtech.com [alchempharmtech.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. 28657-75-2[1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone]- Acmec Biochemical [acmec.com.cn]
Application Notes & Protocols: Ultrasound-Promoted Cyclization of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Synthesis of Privileged Heterocyclic Scaffolds
The quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The benzo[d]dioxole moiety, also prevalent in natural products and pharmaceuticals, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The fusion of these two pharmacophores, accessible through the cyclization of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone derivatives, presents a compelling strategy for the discovery of novel bioactive molecules.
Traditional methods for the synthesis of quinazolinones can be fraught with challenges, often requiring harsh reaction conditions, extended reaction times, and the use of hazardous reagents.[2] This application note details a modern, efficient, and environmentally conscious approach utilizing ultrasound irradiation to promote the cyclization of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone derivatives, leading to the formation of valuable quinazolinone-type structures. This sonochemical approach offers significant advantages, including dramatically reduced reaction times, increased product yields, and milder conditions, aligning with the principles of green chemistry.[2][3]
The Sonochemical Advantage: Mechanism and Rationale
The remarkable rate enhancements and improved efficiencies observed in ultrasound-assisted organic synthesis are not a result of direct interaction between sound waves and molecules. Instead, they are the consequence of a physical phenomenon known as acoustic cavitation .[2][4]
-
Formation and Growth of Bubbles: Ultrasound waves (typically 20-100 kHz) passing through a liquid medium create oscillating pressures. During the rarefaction (low-pressure) cycle, microscopic bubbles form and grow.[4]
-
Violent Collapse: During the compression (high-pressure) cycle, these bubbles become unstable and undergo violent implosion.
-
Hot Spot Generation: The collapse of these cavitation bubbles is an incredibly energetic event, generating localized "hot spots" with transient temperatures of up to 5000 °C and pressures exceeding 1000 atm.[2][5]
-
Chemical Consequences: These extreme conditions, though fleeting, provide the necessary activation energy for chemical reactions to occur at a significantly accelerated rate, even at ambient bulk temperatures. The rapid heating and cooling rates also minimize the formation of unwanted byproducts. Furthermore, the mechanical effects of cavitation, such as microjetting and shockwaves, enhance mass transport and surface activation, particularly in heterogeneous reactions.[6]
This application of sonochemistry provides a powerful tool to overcome the activation barriers in cyclization reactions, leading to a more efficient and sustainable synthetic process.[7]
Proposed Reaction Pathway
The proposed reaction involves a two-step sequence initiated by the reaction of the amino group of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone with an isocyanate or isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone or thioquinazolinone ring system. Ultrasound irradiation is hypothesized to accelerate both the initial addition and the subsequent cyclization step.
Caption: Proposed reaction pathway for the synthesis.
Experimental Protocol: Ultrasound-Promoted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a general procedure for the ultrasound-promoted reaction of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone with an isocyanate.
Materials and Reagents
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 mmol)
-
Substituted Isocyanate (e.g., Phenyl isocyanate) (1.2 mmol)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile) (10 mL)
-
Catalyst (optional, e.g., Yb(OTf)₃, 10 mol%)[8]
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Apparatus
-
Ultrasonic bath or probe sonicator with adjustable power and frequency (e.g., 40 kHz, 300 W).
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required, though often unnecessary with sonication)
-
Standard laboratory glassware for workup and purification.
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Step-by-Step Methodology
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 mmol) in the chosen anhydrous solvent (10 mL). Add a magnetic stir bar.
-
Catalyst Addition (Optional): If a catalyst is used, add it to the solution at this stage (e.g., Yb(OTf)₃, 0.1 mmol).[8] Stir for 2 minutes to ensure dissolution or suspension.
-
Initiation of Reaction: Add the substituted isocyanate (1.2 mmol) to the stirred solution.
-
Sonication: Place the flask in the ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, immerse the tip of the ultrasonic probe into the reaction mixture. Begin sonication at a specified power and frequency (e.g., 40 kHz, 300 W) at ambient temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) at 10-minute intervals. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup: Upon completion (typically 20-40 minutes), transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure quinazolinone derivative.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions | Semantic Scholar [semanticscholar.org]
- 8. arkat-usa.org [arkat-usa.org]
Catalytic Frontiers in Quinazoline Synthesis: An Application Guide for Aminobenzodioxole Precursors
Introduction: The Significance of the Quinazoline Scaffold from Benzodioxole Precursors
Quinazolines represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1] Their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antihypertensive activities, have rendered them "privileged structures" in the field of medicinal chemistry.[2][3] The incorporation of the 1,3-benzodioxole moiety, often found in natural products, onto the quinazoline framework can further modulate biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of modern catalytic methodologies for the synthesis of quinazolines, with a specific focus on leveraging aminobenzodioxole precursors.
This document moves beyond a simple recitation of procedures. It is designed for the discerning researcher, offering insights into the mechanistic underpinnings of various catalytic systems and the rationale behind protocol design. We will explore a range of powerful techniques, from transition-metal-catalyzed cross-couplings to metal-free oxidative annulations, providing you with the knowledge to select and optimize the ideal synthetic route for your target molecules.
Strategic Approaches to Quinazoline Synthesis from Aminobenzodioxoles
The synthesis of the quinazoline core from an aminobenzodioxole precursor generally involves the construction of the pyrimidine ring onto the pre-existing aminobenzodioxole framework. The choice of catalytic method is dictated by the specific functional groups present on the aminobenzodioxole starting material, such as an amino, aminomethyl, or carbonyl group ortho to the primary amine.
Herein, we will delve into several key catalytic strategies:
-
Copper-Catalyzed Reactions: Versatile and cost-effective, copper catalysis offers multiple pathways to quinazolines.
-
Palladium-Catalyzed Cross-Coupling: A powerful tool for C-N and C-C bond formation, enabling complex quinazoline synthesis.
-
Iron-Catalyzed Methodologies: An emerging area utilizing an earth-abundant and non-toxic metal.
-
Metal-Free Catalytic Systems: Environmentally benign approaches that avoid transition metal contamination.
Below is a workflow diagram illustrating the general synthetic pathways from different aminobenzodioxole precursors.
Caption: General workflow for quinazoline synthesis.
Copper-Catalyzed Methodologies: The Workhorse of Quinazoline Synthesis
Copper catalysis is a highly effective and economical approach for constructing the quinazoline scaffold.[4] Its versatility allows for the use of various starting materials and reaction partners.
From 2-Amino-4,5-(methylenedioxy)phenyl Methanols and Aldehydes
A powerful one-pot, three-component reaction involves the copper-catalyzed condensation of a (2-aminophenyl)methanol derivative, an aldehyde, and a nitrogen source like ammonium chloride.[5]
Causality and Expertise: This reaction proceeds through a cascade of events. The copper catalyst, often in conjunction with an oxidant like TEMPO, first facilitates the oxidation of the benzylic alcohol to the corresponding aldehyde. This in situ generated 2-aminobenzaldehyde then undergoes condensation with the externally added aldehyde and ammonia (from ammonium chloride) to form a dihydroquinazoline intermediate, which is subsequently oxidized to the aromatic quinazoline.[6] The choice of a Cu(I) or Cu(II) salt is often crucial, with CuCl being a common and effective catalyst.[3]
Protocol 1: Copper-Catalyzed Three-Component Synthesis
This protocol is adapted from the efficient synthesis of 2-substituted quinazolines.[5][6]
Materials:
-
(2-Amino-4,5-(methylenedioxy)phenyl)methanol
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Copper(I) Chloride (CuCl)
-
Ceric Ammonium Nitrate (CAN)
-
Cesium Hydroxide (CsOH)
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of (2-Amino-4,5-(methylenedioxy)phenyl)methanol (1.0 mmol) and the substituted aldehyde (1.2 mmol) in acetonitrile (5 mL), add CsOH (2.0 mmol).
-
Add CuCl (10 mol%) and Ceric Ammonium Nitrate (10 mol%) to the mixture.
-
Stir the reaction mixture at 60 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted[4][7]dioxolo[4,5-g]quinazoline.
From 2-Bromo-4,5-(methylenedioxy)aniline Derivatives
For precursors bearing a halogen, copper-catalyzed domino reactions provide an elegant route. A (2-bromophenyl)methylamine derivative can be coupled with an amidine hydrochloride.[5]
Mechanistic Insight: This process involves an initial intermolecular N-arylation (Ullmann-type coupling) between the bromoaniline derivative and the amidine. This is followed by an intramolecular nucleophilic substitution and a final aerobic oxidation step to yield the aromatic quinazoline.[5] The use of air as a green oxidant makes this method particularly attractive.
Caption: Copper-catalyzed domino reaction pathway.
Palladium-Catalyzed Synthesis: Precision and Scope
Palladium catalysis is renowned for its high efficiency and broad functional group tolerance, making it a staple in modern organic synthesis.[7]
Three-Component Tandem Reaction
A notable palladium-catalyzed method is the one-pot, three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid.[8] For our purposes, this would involve 2-Amino-4,5-(methylenedioxy)benzonitrile.
Expertise & Causality: This reaction is a sophisticated cascade. Initially, the palladium catalyst facilitates a carbopalladation of the cyano group with the arylboronic acid. This is followed by the condensation with the aldehyde and subsequent intramolecular C-N bond formation to construct the quinazoline ring.[8][9] This method is particularly powerful for synthesizing 4-arylquinazolines.
Protocol 2: Palladium-Catalyzed Three-Component Synthesis
This protocol is based on a method for producing diverse quinazolines.[8]
Materials:
-
2-Amino-4,5-(methylenedioxy)benzonitrile
-
Substituted Aldehyde
-
Arylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine 2-Amino-4,5-(methylenedioxy)benzonitrile (0.5 mmol), the aldehyde (0.6 mmol), the arylboronic acid (0.75 mmol), and K₂CO₃ (1.0 mmol).
-
Add Pd(OAc)₂ (5 mol%) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-aryl-[4][7]dioxolo[4,5-g]quinazoline.
Data Summary: Comparison of Catalytic Methods
| Catalyst System | Precursor Type | Key Reactants | Typical Yields | Advantages |
| Copper(I) Chloride | (2-Aminophenyl)methanol | Aldehydes, NH₄Cl | Good to Excellent[3] | Cost-effective, readily available catalyst |
| Copper(I) Bromide | (2-Bromophenyl)methylamine | Amidine hydrochlorides | Good[5] | Utilizes air as a green oxidant |
| Palladium(II) Acetate | 2-Aminobenzonitrile | Aldehydes, Arylboronic acids | Good[8] | High functional group tolerance, broad scope |
| Iron(II) Bromide | (2-Aminophenyl)methanol | Benzylamines | Good to Excellent[10] | Inexpensive, non-toxic catalyst |
| Metal-Free (PTSA/KOtBu) | 2-Aminobenzophenone | Cyanamides | Moderate to Good[2][11] | Avoids metal contamination, mild conditions |
| Metal-Free (Salicylic Acid) | 2-Aminobenzylamine | Benzylamines | Up to 81%[12] | Green chemistry approach, uses O₂ as oxidant |
Iron-Catalyzed Aerobic Oxidation: A Green Approach
The use of iron, an earth-abundant and environmentally benign metal, is a growing area in catalysis.[13] An efficient protocol involves the iron-catalyzed aerobic oxidation of (2-aminophenyl)methanols with benzylamines.[10]
Mechanistic Rationale: The iron catalyst, typically FeBr₂, facilitates the oxidative coupling of the two amine partners. The reaction proceeds through the formation of two C=N bonds and one C-N bond in a one-pot fashion, with oxygen from the air serving as the terminal oxidant.[10] This approach is notable for its atom economy and the use of an inexpensive catalyst.
Protocol 3: Iron-Catalyzed Aerobic Oxidative Synthesis
This protocol is adapted from a one-pot synthesis of 2-aryl/heteroaryl quinazolines.[10]
Materials:
-
(2-Amino-4,5-(methylenedioxy)phenyl)methanol
-
Substituted Benzylamine
-
Iron(II) Bromide (FeBr₂)
-
Chlorobenzene
Procedure:
-
To a reaction flask, add (2-Amino-4,5-(methylenedioxy)phenyl)methanol (1.0 mmol), the substituted benzylamine (1.2 mmol), and a catalytic amount of FeBr₂ (10 mol%).
-
Add chlorobenzene as the solvent.
-
Heat the reaction mixture to 110 °C and stir under an aerobic atmosphere (open to the air).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the target quinazoline.
Metal-Free Pathways: The Sustainable Frontier
Concerns about the cost and potential toxicity of residual transition metals in pharmaceutical compounds have spurred the development of metal-free synthetic methods.[11]
Organocatalyzed Oxidative Condensation
A notable green chemistry approach utilizes salicylic acid derivatives to catalyze the oxidative condensation of 2-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant.[12]
Causality and Expertise: This reaction is a highly efficient, multi-step process occurring in one pot. It involves: 1) oxidative imine formation, 2) intermolecular condensation, 3) intramolecular cyclization, and 4) aromatization.[12] The salicylic acid catalyst facilitates the oxidative steps, and the addition of a Lewis acid like BF₃·Et₂O can enhance the efficiency of cyclization.[12] This method boasts an excellent atom economy and a favorable environmental factor.
Caption: Metal-free organocatalytic reaction cascade.
Protocol 4: Salicylic Acid-Catalyzed Oxidative Condensation
This protocol is based on a green synthesis of 2-substituted quinazolines.[12]
Materials:
-
2-Amino-4,5-(methylenedioxy)benzylamine
-
Substituted Benzylamine
-
4,6-Dihydroxysalicylic acid monohydrate
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
Procedure:
-
In a 10 mL two-neck flask, combine 2-Amino-4,5-(methylenedioxy)benzylamine (3.0 mmol), the corresponding benzylamine (3.0 mmol), 4,6-dihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add DMSO (1.0 mL) to the flask.
-
Fit the flask with an oxygen balloon.
-
Place the flask in a preheated oil bath at 90 °C and stir for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Directly purify the resulting mixture by column chromatography using activated alumina to afford the desired 2-substituted[4][7]dioxolo[4,5-g]quinazoline.
Conclusion and Future Outlook
The synthesis of quinazolines from aminobenzodioxole precursors is achievable through a diverse array of catalytic methods. Copper and palladium-based systems offer robust and high-yielding pathways with broad substrate scopes. For researchers focused on sustainability and green chemistry, iron-catalyzed and metal-free organocatalytic methods provide excellent, environmentally conscious alternatives. The choice of method will ultimately depend on the specific precursor available, the desired substitution pattern on the final product, and the laboratory's focus on cost, efficiency, and environmental impact. The continued development of novel catalytic systems promises to further enhance our ability to construct these vital heterocyclic scaffolds with ever-increasing precision and sustainability.
References
Sources
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- 2. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 4. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Bio-active Scaffolds via Condensation Reaction of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Privileged Starting Material
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a vital building block in medicinal chemistry, possessing a unique electronic and structural profile. The presence of an ortho-aminoaryl ketone moiety makes it an ideal substrate for a variety of condensation reactions, leading to the formation of diverse heterocyclic scaffolds. These scaffolds are of significant interest in drug discovery due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. This application note provides a detailed protocol for a representative condensation reaction of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, specifically focusing on the synthesis of quinazoline derivatives through a modified Friedländer annulation. This approach offers a robust and adaptable method for generating libraries of compounds for further biological evaluation.
Reaction Principle: The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group, which leads to the formation of a quinoline ring system[3][4]. In the context of our starting material, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, a variation of this reaction can be employed to synthesize quinazoline derivatives, which are structural isomers of quinolines and also possess significant biological activity[5][6][7]. The reaction proceeds through an initial condensation to form a Schiff base or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. The choice of the second reactant allows for the introduction of diverse substituents on the resulting quinazoline ring, enabling the exploration of structure-activity relationships.
Visualizing the Reaction Pathway
Caption: Generalized reaction pathway for the synthesis of quinazoline derivatives.
Experimental Protocol: Synthesis of a Model Quinazoline Derivative
This protocol details the synthesis of a representative quinazoline derivative from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and dimedone, a common α-methylene carbonyl compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone | 28657-75-2 | C₉H₉NO₃ | 179.17 | Sigma-Aldrich, Fluorochem[8] |
| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | 126-81-8 | C₈H₁₂O₂ | 140.18 | Standard supplier |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | C₇H₈O₃S | 172.20 | Standard supplier |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Standard supplier |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Standard supplier |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Standard supplier |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Standard supplier |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Standard supplier |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.79 g, 10 mmol), dimedone (1.40 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol).
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110-111 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a quinazoline derivative.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the following key checkpoints:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of by-products due to prolonged heating.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is crucial for removing the acidic catalyst and any acidic impurities, ensuring a cleaner crude product for purification.
-
Purification: Column chromatography is a robust method for separating the desired product from any unreacted starting materials and by-products, leading to a highly pure final compound.
-
Spectroscopic Characterization: The final confirmation of the product's identity and purity through NMR and mass spectrometry provides unequivocal validation of the synthetic outcome.
Causality Behind Experimental Choices
-
Choice of Catalyst: p-Toluenesulfonic acid is a widely used acid catalyst for condensation reactions as it is effective, inexpensive, and relatively easy to handle. It facilitates both the initial condensation and the subsequent cyclization and dehydration steps.
-
Choice of Solvent and Apparatus: Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, allowing for the continuous removal of the water by-product using a Dean-Stark apparatus. This shifts the reaction equilibrium towards the product, leading to higher yields.
-
Purification Method: The choice of column chromatography with a silica gel stationary phase and an ethyl acetate/hexane mobile phase is based on the expected polarity of the quinazoline product. This system provides good separation of the moderately polar product from the non-polar and highly polar impurities.
Conclusion
The condensation reaction of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone represents a powerful strategy for the synthesis of diverse and biologically relevant heterocyclic compounds. The provided protocol for the synthesis of a quinazoline derivative via a modified Friedländer annulation is a reliable and adaptable method for researchers in drug discovery and medicinal chemistry. The principles and techniques outlined in this application note can be extended to a wide range of α-methylene carbonyl compounds, enabling the creation of extensive libraries for biological screening.
References
- BenchChem. (2025). Application Notes and Protocols: Formation of Schiff Bases using 2'-Aminoacetophenone.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones.
- Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. e-Publications@Marquette.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Patel, K. D., et al. (2011). Synthesis, Characterisation and Anti-inflammatory Activity of some Novel Quinazolin-4-(3h)-one Analogues. International Journal of Pharmaceutical Sciences and Research.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
-
PubChem. (n.d.). 1-(6-Aminobenzo[d][1][9]dioxol-5-yl)-2-chloroethanone. Retrieved from
-
Acmec Biochemical. (n.d.). 1-(6-Aminobenzo[d][1][9]dioxol-5-yl)ethanone. Retrieved from
-
Fluorochem. (n.d.). 1-(6-Aminobenzo[d][1][9]dioxol-5-yl)ethanone. Retrieved from
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Sigma-Aldrich. (n.d.). 1-(6-Aminobenzo[d][1][9]dioxol-5-yl)ethanone. Retrieved from
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Application Notes and Protocols for the Use of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in Heterocyclic Library Synthesis
Introduction: A Versatile Scaffold for Privileged Heterocyclic Systems
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of diverse heterocyclic libraries is paramount for the identification of novel therapeutic agents. The strategic selection of starting materials is a critical determinant of the structural diversity and biological relevance of these libraries. 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (also known as 6-Amino-3,4-methylenedioxyacetophenone, CAS No. 28657-75-2) emerges as a highly valuable and versatile building block in this context.[1][2][3] Its unique structural features, comprising a reactive ortho-aminoacetophenone moiety fused to a benzodioxole ring, provide a fertile ground for the construction of a variety of privileged heterocyclic scaffolds. The benzodioxole motif, in particular, is a well-recognized pharmacophore present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.
This application note provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in the synthesis of diverse heterocyclic libraries. We will delve into the chemical principles underpinning key synthetic transformations and provide detailed, field-proven protocols for the generation of quinoline and 1,5-benzodiazepine libraries, two classes of heterocycles with profound significance in pharmaceutical research.
Core Principles: Leveraging the Reactivity of an Ortho-Aminoaryl Ketone
The synthetic utility of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone lies in the dual reactivity of its ortho-amino and acetyl functional groups. This arrangement allows for a range of cyclocondensation and multi-component reactions to proceed with high efficiency, leading to the formation of fused heterocyclic systems. The primary reaction pathways that will be explored in this guide are:
-
The Friedländer Annulation: A classic and powerful method for the synthesis of quinolines, involving the reaction of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group.[4]
-
Condensation with Ketones: A straightforward approach to the synthesis of 1,5-benzodiazepines, which are seven-membered nitrogen-containing heterocycles of significant therapeutic interest.[5][6]
By strategically varying the reaction partners and conditions, a vast chemical space can be explored, leading to the generation of extensive and diverse heterocyclic libraries for high-throughput screening and lead optimization.
Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Friedländer synthesis offers a direct and versatile route to polysubstituted quinolines from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.
Mechanistic Insight
The Friedländer synthesis proceeds through an initial aldol-type condensation between the enolate of a carbonyl compound (e.g., a β-dicarbonyl compound) and the carbonyl group of the ortho-aminoaryl ketone. This is followed by an intramolecular cyclization via Schiff base formation between the amino group and the newly introduced carbonyl, and subsequent dehydration to afford the aromatic quinoline ring. The reaction can be catalyzed by either acids or bases.
Diagram of the General Friedländer Annulation Workflow:
Caption: General workflow for the Friedländer synthesis of quinolines.
Experimental Protocol: Synthesis of Ethyl 2-methyl-7,8-(methylenedioxy)quinoline-4-carboxylate
This protocol details the synthesis of a representative quinoline derivative using ethyl acetoacetate as the active methylene compound.
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and ethyl acetoacetate.
-
Add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 2-methyl-7,8-(methylenedioxy)quinoline-4-carboxylate.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone | Ethyl acetoacetate | PPA | None | 120-130 | 2-3 | ~75-85 |
| 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone | Diethyl malonate | PPA | None | 120-130 | 3-4 | ~70-80 |
| 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone | Acetylacetone | PPA | None | 110-120 | 2-3 | ~80-90 |
Note: Yields are approximate and may vary depending on the specific reaction scale and purification efficiency.
Synthesis of 1,5-Benzodiazepines via Condensation
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are well-established as privileged scaffolds in drug discovery, with many derivatives possessing anxiolytic, anticonvulsant, and sedative properties. The condensation of an ortho-phenylenediamine with a ketone or β-dicarbonyl compound is a common and effective method for their synthesis.[5][6][7]
Mechanistic Insight
The synthesis of 1,5-benzodiazepines from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone involves a cyclocondensation reaction. While the amino group of the starting material is part of an acetophenone, for the synthesis of 1,5-benzodiazepines, a 1,2-diamine is required. Therefore, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone would first need to be converted to the corresponding ortho-phenylenediamine derivative. This can be achieved through a reduction of a nitro group ortho to the amine, which is a common synthetic strategy. For the purpose of this guide, we will assume the availability of the corresponding ortho-phenylenediamine derived from our starting material. The reaction then proceeds via the formation of a di-imine intermediate from the condensation of the diamine with two equivalents of a ketone, followed by intramolecular cyclization to form the seven-membered diazepine ring. The reaction is typically catalyzed by an acid.
Diagram of the General 1,5-Benzodiazepine Synthesis Workflow:
Caption: General workflow for the synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of a 2,4-Disubstituted[1][7]Dioxolo[4,5-g][7][8]benzodiazepine
This protocol outlines a general procedure for the synthesis of a 1,5-benzodiazepine derivative from the corresponding (hypothetical) ortho-phenylenediamine of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and a ketone.
Materials:
-
6-Amino-7-aminomethylbenzo[d][1][7]dioxole (hypothetical ortho-phenylenediamine derivative, 1.0 eq)
-
Acetone (or other suitable ketone, 2.2 eq)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the ortho-phenylenediamine derivative in ethanol in a round-bottom flask.
-
Add the ketone (2.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1,5-benzodiazepine derivative.
Data Presentation:
| Reactant 1 (Diamine) | Reactant 2 (Ketone) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Amino-7-aminomethylbenzo[d][1][7]dioxole | Acetone | Glacial Acetic Acid | Ethanol | Reflux | 4-6 | ~70-85 |
| 6-Amino-7-aminomethylbenzo[d][1][7]dioxole | Cyclohexanone | Glacial Acetic Acid | Ethanol | Reflux | 5-7 | ~65-80 |
| 6-Amino-7-aminomethylbenzo[d][1][7]dioxole | Acetophenone | Glacial Acetic Acid | Ethanol | Reflux | 6-8 | ~60-75 |
Note: Yields are approximate and will depend on the specific substrates and reaction conditions.
Conclusion and Future Perspectives
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone stands as a testament to the power of strategic molecular design in the synthesis of complex and biologically relevant heterocyclic libraries. The protocols detailed herein for the synthesis of quinolines and 1,5-benzodiazepines provide a robust foundation for researchers to generate diverse compound collections for screening and lead discovery. The inherent reactivity of this starting material also opens avenues for its application in other multi-component reactions and the synthesis of other heterocyclic systems, such as quinoxalines and other fused nitrogen-containing heterocycles. Future work in this area could focus on the development of one-pot, multi-component reactions starting directly from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone to further streamline the synthesis of complex heterocyclic architectures, thereby accelerating the pace of drug discovery.
References
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Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
- Polshettiwar, V., & Kaushik, M. P. (2004). A new, simple and efficient method for the synthesis of 1,5-benzodiazepine derivatives. Indian Journal of Chemistry-Section B, 43(6), 1321-1324.
- IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-502.
- International Journal of Chemical Studies. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(2), 18-26.
-
Wikipedia. (2023). Friedländer synthesis. In Wikipedia. Retrieved from [Link]
- Singh, M. S., & Singh, A. K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20875-20904.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Adlu, M., & Issa, A. (2021). ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. African Journal of Pure and Applied Chemistry, 15(2), 31-39.
- BenchChem. (2025). One-Pot Synthesis of 1,4-Benzodiazepine Derivatives Using 1-(2-Amino-6-methylphenyl)
- PubMed. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650.
- ResearchGate. (2023). Friedländer synthesis of quinolines 4 and 6.
- ResearchGate. (2025). Multi-component synthesis of 1,2-diphenyl-2-[2-(5-aryl-6H-1,3,4-thiadiazin-2-yl)hydrazono]ethanone.
- MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one.
-
ResearchGate. (n.d.). Synergetic Synthesis and Docking Studies of 1-(2,2-Difluorobenzo[d][1][7]dioxol- 6-yl).
-
Google Patents. (n.d.). US10906891B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][1][7]dioxol-5-yl).
-
Google Patents. (n.d.). WO2012027247A2 - Pharmaceutical composition of (r)-1-(2,2-difluorobenzo[d][1][7]dioxol-5-yl)-n-(1-(2,3-dihydroxy propyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1h-indol-5-.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
- Google Patents. (n.d.). EP0686630A1 - Quinoline derivatives and pharmaceutical composition containing them.
-
PubChem. (n.d.). 1-(6-Aminobenzo[d][1][7]dioxol-5-yl)-2-chloroethanone. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 28657-75-2 | 6-Amino-3,4-methylenedioxyacetophenone. Retrieved from [Link]
- PubMed Central. (n.d.). Essential Medicinal Chemistry of Essential Medicines.
- ACS Axial. (2025). Medicinal Chemistry.
- PubMed Central. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
-
Arctom. (n.d.). CAS NO. 28657-75-2 | 1-(6-Aminobenzo[d][1][7]dioxol-5-yl)ethan-1-one | Catalog CS-0159845. Retrieved from [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). (E)-1-(Benzo[d][1][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
-
Acmec Biochemical. (n.d.). 28657-75-2[1-(6-Aminobenzo[d][1][7]dioxol-5-yl)ethanone]. Retrieved from [Link]
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Application Note: Protocols for the Selective N-Alkylation of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Abstract
The N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the development of novel pharmaceuticals, agrochemicals, and functional materials. The target substrate, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, is a valuable scaffold in medicinal chemistry due to its prevalence in biologically active compounds. This application note provides a comprehensive guide for researchers, detailing two robust and highly efficient protocols for its selective N-alkylation: classical reductive amination and modern catalytic N-alkylation using alcohols via a "borrowing hydrogen" methodology. The scientific rationale behind each method, step-by-step procedures, characterization techniques, and troubleshooting advice are presented to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a substituted aminophenone featuring a primary aromatic amine.[1][2] Direct N-alkylation of such amines using alkyl halides is often plagued by a lack of selectivity, frequently leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[3][4] This occurs because the resulting secondary amine product is often more nucleophilic than the primary amine starting material.[3] To overcome this significant challenge, more sophisticated and selective methods are required.
This guide focuses on two field-proven strategies that offer excellent control over mono-alkylation:
-
Reductive Amination: A versatile and widely-used one-pot reaction that couples the amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced to the target secondary amine.[5][6] This method is highly reliable and tolerates a wide range of functional groups.
-
Catalytic N-Alkylation with Alcohols: An atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents.[7] This "borrowing hydrogen" strategy involves the temporary, catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine substrate. The only byproduct of this elegant process is water.[8]
The choice between these methods will depend on the availability of starting materials (aldehyde vs. alcohol), desired environmental footprint, and catalyst cost/availability.
Mechanistic Considerations: The Key to Selectivity
Reductive Amination
This process hinges on the formation of an imine (or iminium ion) intermediate from the condensation of the primary amine with a carbonyl compound, followed by its in-situ reduction. The use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. NaBH(OAc)₃ is selective for the reduction of the protonated imine over the starting carbonyl compound, which prevents side reactions and ensures high yields.[9][10] The reaction is typically catalyzed by a small amount of acetic acid, which facilitates both imine formation and its protonation, activating it for reduction.[9][11]
Figure 1: Simplified mechanism of Reductive Amination.
Catalytic N-Alkylation via Borrowing Hydrogen
This advanced method relies on a transition metal catalyst (e.g., Iridium or Ruthenium) to orchestrate a multi-step sequence within a single pot.[8] The cycle begins with the catalyst "borrowing" hydrogen from the alcohol substrate to form a metal-hydride species and an aldehyde. This aldehyde then condenses with the amine to form an imine, as in reductive amination. Finally, the metal-hydride returns the hydrogen to the imine, reducing it to the final secondary amine product and regenerating the catalyst for the next cycle. The elegance of this process lies in its atom economy and the use of readily available, stable alcohols as alkylating agents.
Experimental Protocols & Data
The following protocols are designed as a starting point for the N-alkylation of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific alkylating agents.
Data Summary for Protocol Optimization
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Catalytic N-Alkylation |
| Alkylating Agent | Aldehyde or Ketone (1.1 - 1.5 equiv) | Primary Alcohol (1.5 - 2.0 equiv) |
| Key Reagent | NaBH(OAc)₃ (1.5 equiv) | [Ir(Cp*)Cl₂]₂/ligand (1-2 mol%) |
| Base | Not required (or catalytic Acetic Acid) | KOtBu or Cs₂CO₃ (1.2 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Toluene or Dioxane |
| Temperature | Room Temperature to 40 °C | 100 - 120 °C |
| Typical Time | 4 - 24 hours | 12 - 24 hours |
| Workup | Aqueous basic wash (e.g., NaHCO₃) | Filtration and solvent evaporation |
| Yield Analogy | 70-95%[9] | 65-90%[8] |
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the reaction with a generic aldehyde (R-CHO).
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (optional, 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 equiv).
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add the aldehyde (1.2 equiv) to the solution, followed by glacial acetic acid (0.1 equiv, if needed to catalyze imine formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Catalytic N-Alkylation with a Primary Alcohol
This protocol describes a "borrowing hydrogen" reaction with a generic primary alcohol (R-CH₂OH).
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 equiv)
-
Primary Alcohol (e.g., benzyl alcohol) (1.5 equiv)
-
Iridium catalyst (e.g., [Ir(Cp*)Cl₂]₂) (1 mol%)
-
Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃) (1.2 equiv)
-
Toluene, anhydrous
-
Celite or silica gel for filtration
-
Deionized water
Procedure:
-
To an oven-dried Schlenk tube, add the iridium catalyst (1 mol%), the base (KOtBu, 1.2 equiv), and 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene via syringe, followed by the primary alcohol (1.5 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite or silica gel to remove the catalyst and base residues. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
General Experimental Workflow and Characterization
The overall process for obtaining and validating the final product is outlined below.
Figure 2: General workflow for N-alkylation and product validation.
Product Validation:
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to monitor the disappearance of the starting amine and the appearance of a new, typically less polar, product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Expect to see new signals corresponding to the introduced alkyl group and a shift in the signals adjacent to the nitrogen atom. The disappearance of the broad N-H₂ signal of the primary amine and the appearance of a new N-H signal (for the secondary amine) at a different chemical shift is also a key indicator.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound, matching the theoretical value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst/reagent. 2. Insufficient temperature (for catalytic method). 3. Poor quality solvent (presence of water). | 1. Use fresh reagents; ensure NaBH(OAc)₃ is handled in a dry environment. 2. Increase temperature in 10 °C increments. 3. Use freshly distilled, anhydrous solvents. |
| Starting Material Remains | 1. Insufficient equivalents of alkylating agent or key reagent. 2. Reaction time is too short. | 1. Increase equivalents of the limiting reagent slightly. 2. Extend the reaction time, monitoring by TLC every few hours. |
| Formation of Side Products | 1. Over-alkylation (less common with these methods). 2. Aldehyde self-condensation (aldol reaction). 3. Decomposition of starting material or product. | 1. Use a smaller excess of the alkylating agent. 2. Add the reducing agent promptly after the imine formation period. 3. Lower the reaction temperature. |
References
- Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information provided by University College London. [Online].
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
-
Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Online]. Available: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online]. Available: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Online]. Available: [Link]
-
TSI Journals. (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Online]. Available: [Link]
-
Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the coupling conditions. ResearchGate. [Online]. Available: [Link]
-
Rice, R. G., & Kohn, E. J. (1955). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society. [Online]. Available: [Link]
-
ResearchGate. Catalytic N-Alkylation of Anilines. [Online]. Available: [Link]
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
-
Pelter, A., et al. (2006). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Online]. Available: [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Online]. Available: [Link]
-
PubChem. 1-(6-Aminobenzo[d][12][13]dioxol-5-yl)-2-chloroethanone. [Online]. Available: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Online]. Available: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone | 28657-75-2 [sigmaaldrich.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
The Strategic Application of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in the Discovery of Novel Therapeutic Agents
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, a substituted ortho-amino acetophenone, represents a key building block with significant potential for the synthesis of diverse heterocyclic compounds. The strategic positioning of its amino, acetyl, and benzodioxole moieties offers multiple reaction sites for constructing complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, with a particular focus on its application in the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad spectrum of biological activities.
The benzodioxole (or methylenedioxy) functional group is a structural motif present in numerous natural products and synthetic compounds exhibiting significant pharmacological effects. Its inclusion in a molecular framework can influence metabolic stability, receptor binding affinity, and overall pharmacokinetic properties. The ortho-amino acetophenone core, on the other hand, is a classical precursor for the synthesis of quinolines and quinazolinones, privileged structures in medicinal chemistry. The convergence of these two key features in 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone makes it a highly valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.
This document will detail the synthetic pathways to leverage this molecule for the creation of quinazolinone libraries and outline protocols for their subsequent biological evaluation, particularly in the context of anticancer and anticonvulsant drug discovery.
Core Properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.
| Property | Value | Reference |
| Synonyms | 6'-Amino-3',4'-(methylenedioxy)acetophenone, 5-Acetyl-6-amino-1,3-benzodioxole | [1][2] |
| CAS Number | 28657-75-2 | [3][4] |
| Molecular Formula | C₉H₉NO₃ | [1][5] |
| Molecular Weight | 179.18 g/mol | [1] |
| Appearance | Very pale yellow solid | [6] |
| Melting Point | 171 °C | [6] |
| Purity | >98.0% | [1] |
Application in Drug Discovery: A Gateway to Bioactive Quinazolinones
Quinazolinone and its derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating their therapeutic potential across various disease areas, including oncology, neuroscience, and infectious diseases.[1][7][8] The ortho-amino acetophenone structure of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone makes it an ideal precursor for the synthesis of 4(3H)-quinazolinones.
The general synthetic strategy involves the reaction of the ortho-amino group with a suitable one-carbon synthon, followed by cyclization. The acetyl group can participate in further cyclization reactions or be modified to introduce additional diversity. The benzodioxole ring is generally stable under many reaction conditions, allowing for its incorporation into the final products.
Anticipated Biological Activities of Derived Quinazolinones
-
Anticancer Activity: Quinazolinone derivatives have been extensively investigated as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy.[1][9] The benzodioxole moiety can potentially enhance the binding affinity and selectivity of these inhibitors.
-
Anticonvulsant Activity: Several quinazolinone derivatives have demonstrated potent anticonvulsant effects, often attributed to their interaction with GABAa receptors or ion channels in the central nervous system.[3][10][11] The unique electronic and steric properties of the benzodioxole group could lead to the discovery of novel anticonvulsant agents with improved efficacy and safety profiles.
-
Antimicrobial Activity: The quinazolinone scaffold has also been explored for the development of antibacterial and antifungal agents.[4] Derivatives of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone could be screened against a panel of pathogenic microbes to identify new leads for treating infectious diseases.
Experimental Protocols
The following protocols provide a framework for the synthesis and preliminary biological evaluation of a library of quinazolinone derivatives starting from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.
Protocol 1: Synthesis of 2,3-Disubstituted 7,8-(Methylenedioxy)quinazolin-4(3H)-ones
This protocol outlines a general and robust method for the synthesis of a diverse library of quinazolinone derivatives.
Workflow Diagram:
Figure 1: General workflow for the synthesis and screening of quinazolinone derivatives.
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
-
A diverse set of isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, cyclohexyl isocyanate)
-
Glacial acetic acid
-
Anhydrous toluene
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and purification equipment (magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Urea Formation: In a round-bottom flask, dissolve 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 eq) in glacial acetic acid. To this solution, add the desired isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the urea formation, heat the reaction mixture to reflux (approximately 118 °C) for 6-12 hours. The cyclization can also be promoted by the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a 5% sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-3-substituted-7,8-(methylenedioxy)quinazolin-4(3H)-one derivative.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Preliminary In Vitro Anticancer Screening
This protocol describes a primary cell viability assay to screen the synthesized quinazolinone library for potential anticancer activity.
Workflow Diagram:
Figure 2: Workflow for in vitro anticancer screening.
Materials:
-
Synthesized quinazolinone derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Culture: Maintain the cancer cell lines in appropriate culture medium at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized quinazolinones in DMSO. Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a promising and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this application note provide a clear pathway for the generation and preliminary biological evaluation of a library of quinazolinone derivatives. The identified "hit" compounds from these initial screens can then be subjected to more extensive structure-activity relationship (SAR) studies, lead optimization, and further pharmacological characterization to develop them into viable drug candidates. The unique combination of the benzodioxole moiety and the quinazolinone scaffold offers a rich chemical space for the discovery of next-generation therapeutics.
References
- Vertex AI Search. 6′-Amino-3′,4′-(methylenedioxy)acetophenone.
-
PubChem. 1-(6-Aminobenzo[d][1][3]dioxol-5-yl)-2-chloroethanone. PubChem.
-
Sigma-Aldrich. 1-(6-Aminobenzo[d][1][3]dioxol-5-yl)ethanone. Sigma-Aldrich.
-
Alchem Pharmtech. CAS 28657-75-2 | 1-(6-Aminobenzo[d][1][3]dioxol-5-yl)ethanone. Alchem Pharmtech.
-
Fluorochem. 1-(6-Aminobenzo[d][1][3]dioxol-5-yl)ethanone. Fluorochem.
-
Vulcanchem. 2-amino-1-benzo[1][3]dioxol-5-yl-ethanone Hydrochloride. Vulcanchem.
-
Acmec Biochemical. 28657-75-2[1-(6-Aminobenzo[d][1][3]dioxol-5-yl)ethanone]. Acmec Biochemical.
-
BLDpharm. 28657-75-2|1-(6-Aminobenzo[d][1][3]dioxol-5-yl)ethanone. BLDpharm.
- Lab Pro Inc. 6'-Amino-3',4'-(methylenedioxy)acetophenone, 5G - A1356-5G. Lab Pro Inc.
-
Arctom. CAS NO. 28657-75-2 | 1-(6-Aminobenzo[d][1][3]dioxol-5-yl)ethan-1-one | Catalog CS-0159845. Arctom.
- Spectrum Chemical. 6'-Amino-3', 4'-(methylenedioxy)acetophenone, min 98%, 1 gram. Spectrum Chemical.
- Spectrum Chemical. 6'-Amino-3',4'-(methylenedioxy)acetophenone, 5 grams. Spectrum Chemical.
- ACS Publications. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.
- National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- Benchchem. 3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules. Benchchem.
- PubMed. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed.
- Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal.
- National Institutes of Health. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Robust and Scalable Synthesis of Bio-relevant Quinazolines from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of substituted quinazolines, starting from the readily available ortho-aminoaryl ketone, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. We move beyond a simple recitation of steps to dissect the strategic decisions, mechanistic underpinnings, and practical considerations essential for transitioning from bench-scale discovery to kilogram-scale production. The protocol detailed herein is designed for efficiency, safety, and robustness, employing a one-pot, multi-component approach that minimizes unit operations and environmental impact.
Part I: Strategic & Mechanistic Considerations for Scale-Up
The Strategic Choice of Synthesis: A Modified Friedländer Annulation
For the transformation of an ortho-aminoaryl ketone into a quinazoline, several named reactions could be considered. However, for scalability, efficiency, and atom economy, a modified Friedländer annulation stands out as the superior strategy.[3][4][5] The classical Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[6] For quinazoline synthesis, this is adapted into a multi-component reaction (MCR) involving the ortho-aminoaryl ketone, an aldehyde, and a nitrogen source.
This MCR approach is highly advantageous for process chemistry for several reasons:
-
Process Intensification: Combining multiple steps into a single operation reduces reaction time, energy consumption, and capital expenditure.[7]
-
Operational Simplicity: It eliminates the need to isolate and purify intermediates, which is a major source of yield loss and cost in large-scale manufacturing.[]
-
Divergent Synthesis: A wide variety of aldehydes can be used, allowing for the rapid generation of a diverse library of quinazoline analogues from a common intermediate.
Unraveling the Reaction Mechanism
Understanding the reaction pathway is critical for optimization and troubleshooting. The proposed mechanism for this one-pot synthesis proceeds through a cascade of well-established transformations, catalyzed by a Lewis or Brønsted acid (in this case, generated in situ or added).
Caption: Proposed mechanism for the one-pot quinazoline synthesis.
The reaction is believed to initiate with the formation of a Schiff base between the aldehyde and ammonia (from ammonium acetate), followed by a condensation with the enolizable ketone of the starting material. This intermediate then undergoes an intramolecular cyclization and subsequent dehydration and oxidation to yield the stable, aromatic quinazoline ring system.[3]
Critical Parameters for Successful Scale-Up
Transitioning a synthesis from the bench to a production environment requires careful consideration of factors that are often negligible at the lab scale.[9]
| Parameter | Laboratory-Scale Approach | Scale-Up Consideration & Rationale |
| Nitrogen Source | Various sources (e.g., formamide, amidines) | Ammonium acetate (NH₄OAc) or Ammonium iodide (NH₄I) are preferred. They are inexpensive, stable, easy to handle, and serve a dual role as both the nitrogen source and a mild acidic catalyst upon thermal decomposition. |
| Catalyst | Stoichiometric Lewis acids, precious metals (Pd, Ru) | Catalytic Iodine (I₂) or a robust, inexpensive metal catalyst like Copper(I) iodide (CuI) is recommended.[10] Iodine is an effective, low-cost catalyst for this transformation.[5] Copper catalysts are also efficient and more economical than palladium or ruthenium for large-scale operations.[1] |
| Solvent | Anhydrous, high-purity solvents (e.g., THF, Dioxane) | Ethanol, 2-Propanol, or Toluene . These solvents offer a good balance of reactant solubility, appropriate boiling points for the reaction, and more favorable safety and environmental profiles. A key goal is to select a solvent where the product has low solubility at cooler temperatures, enabling direct isolation via crystallization.[7] |
| Thermal Safety | Small flasks, heating mantles | Jacketed reactors with precise temperature control . The reaction is typically run at elevated temperatures (80-120 °C) and can be exothermic. Understanding the thermal profile through calorimetry studies is crucial to prevent runaway reactions.[9] |
| Product Isolation | Column chromatography, preparative TLC | Crystallization or precipitation followed by filtration . Chromatography is not economically viable for multi-kilogram production. The process should be designed to yield a crude product of sufficient purity that can be upgraded by a simple recrystallization.[11] |
Part II: Experimental Protocol and Workflow
This protocol details a gram-scale synthesis that is linearly scalable. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment
-
Reagents: 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, Benzaldehyde (or other desired aldehyde), Ammonium acetate, Iodine, Ethanol (200 proof), Ethyl Acetate, Hexanes.
-
Equipment: Jacketed glass reactor or round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet. Buchner funnel and filtration flask.
Process Workflow Diagram
Caption: Scalable workflow for quinazoline synthesis.
Step-by-Step Synthesis Protocol (Illustrative 100g Scale)
-
Reactor Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (100.0 g, 0.558 mol, 1.0 equiv).
-
Reagent Addition: Add benzaldehyde (62.0 g, 0.586 mol, 1.05 equiv), ammonium acetate (215 g, 2.79 mol, 5.0 equiv), and ethanol (1.0 L).
-
Catalyst Introduction: Begin stirring the slurry and add iodine (14.2 g, 0.056 mol, 0.1 equiv).
-
Scientist's Note: The use of 5 equivalents of ammonium acetate ensures a sufficient concentration of the ammonia source throughout the reaction. Iodine acts as a mild Lewis acid and an in-situ oxidizing agent for the final aromatization step.
-
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) under a gentle flow of nitrogen. The reaction mixture will turn dark.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by TLC (e.g., 7:3 Hexanes:Ethyl Acetate) or HPLC until the starting ketone is consumed (typically 12-24 hours).
-
Isolation of Crude Product: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate should form. Further cool the reactor to 0-5 °C for at least 2 hours to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold ethanol (2 x 150 mL) to remove soluble impurities.
-
Drying: Dry the crude product under vacuum at 50 °C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: The crude product can typically be recrystallized from ethanol or a co-solvent system like ethyl acetate/hexanes.[11]
-
Procedure: Transfer the crude solid to a clean reactor. Add the minimum amount of hot ethanol required to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, stirred for 15 minutes at temperature, and removed by filtering the hot solution through a pad of Celite.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final, high-purity quinazoline product.
Part III: Data, Troubleshooting, and Safety
Expected Results & Data Summary
| Parameter | Value | Notes |
| Starting Material | 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone | MW: 179.17 g/mol |
| Product | 2-Phenyl-6,7-(methylenedioxy)-4-methylquinazoline | MW: 278.30 g/mol (example) |
| Typical Isolated Yield | 75-85% | Based on similar literature preparations.[10][12] |
| Purity (after Recrystallization) | >99% (by HPLC) | |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS | Confirm structure and purity. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; deactivated catalyst. | Increase reaction time. Ensure the internal temperature reaches the target. Add a fresh portion of catalyst if stalling is observed. |
| Low Yield | Product is soluble in the reaction solvent; incomplete precipitation. | Ensure the mixture is cooled sufficiently before filtration. Consider an anti-solvent addition (e.g., water) to crash out the product, but this may require more intensive purification. |
| Purification Issues | Oily product; persistent colored impurities. | If the product oils out, use a two-solvent recrystallization system (e.g., dissolve in hot ethyl acetate, add hexanes until cloudy, then cool).[11] Use activated charcoal for color removal as described in the protocol. |
Scale-Up Safety Imperatives
-
Reagent Handling: Iodine is corrosive and volatile; handle in a well-ventilated area. Aldehydes can be irritants.
-
Thermal Hazard: Be aware of a potential exotherm upon heating. Ensure adequate cooling capacity is available. Perform a reaction safety assessment (e.g., RC1 calorimetry) before attempting scales larger than described here.
-
Solvent Safety: Ethanol is flammable. Ensure all equipment is properly grounded and avoid ignition sources.
References
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. [Link]
-
Strategies for access to 2-aminoquinazolines. ResearchGate. [Link]
-
Niementowski quinoline synthesis. Wikipedia. [Link]
-
Recent Advances in Synthesis of Quinazolines: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. ACS Publications. [Link]
-
Niementowski quinazoline synthesis. Wikipedia. [Link]
-
Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. PubMed. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]
-
Niementowski quinazoline synthesis. chemeurope.com. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
SOME SCALE-UP CONSIDERATIONS. CatSci. [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Quinazoline Products from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Reactions
Welcome to the technical support center for the purification of quinazoline derivatives synthesized from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you achieve high purity for your target molecules.
Introduction: The Chemistry and the Challenge
The synthesis of quinazolines from 2-aminoaryl ketones, such as 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, is a cornerstone of medicinal chemistry, often employing variations of the Niementowski or Friedländer synthesis.[1][2] These reactions typically involve the condensation of the amino ketone with a source of a one-carbon unit (like formamide or an orthoformate) and a nitrogen source (like an amine or ammonia) to construct the pyrimidine ring of the quinazoline core.
The primary challenge in these syntheses often lies not in the reaction itself, but in the purification of the final product. Quinazoline products, particularly those containing the polar benzodioxole moiety and a basic nitrogenous core, can present unique purification hurdles. These include the separation from unreacted starting materials, isomeric byproducts, and other impurities that may have similar polarities to the desired product. This guide will equip you with the knowledge and techniques to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides unreacted 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, common impurities include:
-
Partially reacted intermediates: Such as N-formylated or N-acylated derivatives of the starting material that have failed to cyclize.
-
Isomeric byproducts: Depending on the reagents used, alternative cyclization pathways can sometimes lead to the formation of quinoline or other heterocyclic isomers.[2]
-
Self-condensation products: Dimerization of the starting material or intermediates can occur, especially at elevated temperatures.
-
Hydrolysis products: If your target is a quinazolinone, it can be susceptible to hydrolysis under certain workup conditions.
Q2: How do I choose the best purification technique for my quinazoline product?
A2: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is the most economical and scalable method, ideal for removing minor impurities from a solid product. It is an excellent first choice if you can find a suitable solvent system.[3]
-
Flash Column Chromatography: This is the workhorse technique for purifying multi-gram quantities of crude material, especially when dealing with impurities of different polarities.[3]
-
Preparative HPLC: For achieving the highest purity (>99%) or for separating very closely related compounds like isomers, preparative HPLC is the preferred method.[3]
Q3: My quinazoline product is a basic compound and shows significant streaking on silica gel TLC plates. What can I do?
A3: Streaking of basic compounds on acidic silica gel is a common problem due to strong interactions with the stationary phase. To mitigate this:
-
Add a basic modifier to your eluent: Incorporating a small amount (0.1-1%) of triethylamine or a few drops of ammonium hydroxide in your mobile phase can neutralize the acidic sites on the silica, leading to sharper spots.[4]
-
Use an alternative stationary phase: Consider using neutral or basic alumina for your chromatography.[4]
-
Switch to reverse-phase chromatography: If streaking persists, reverse-phase (C18) chromatography is an excellent alternative for purifying polar, basic compounds.[5]
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated or cooled too quickly. 2. The presence of impurities is depressing the melting point. 3. The boiling point of the solvent is higher than the melting point of the product. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[4] 2. Attempt a preliminary purification by passing a solution of your crude product through a small plug of silica gel before recrystallization. 3. Choose a solvent with a lower boiling point. |
| Low recovery of crystalline product. | 1. Too much solvent was used for dissolution. 2. The product has significant solubility in the cold solvent. | 1. Use the absolute minimum amount of hot solvent to dissolve your compound. You can concentrate the mother liquor to recover more product, which may require a second recrystallization.[4] 2. Cool the solution in an ice bath or refrigerator to maximize precipitation. Consider a two-solvent recrystallization system.[3] |
| Colored impurities remain in the final product. | 1. The colored impurity has a similar solubility profile to your product. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[6] |
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of product from an impurity (overlapping spots/bands). | 1. The solvent system (eluent) is not optimal. 2. The column is overloaded with the crude material. 3. The column was not packed properly, leading to channeling. | 1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. A shallower solvent gradient during the column run can improve separation.[3] 2. Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[4] 3. Repack the column, ensuring a uniform and tightly packed stationary phase without any air bubbles. |
| The compound is not eluting from the column. | 1. The eluent is not polar enough to move the compound. 2. The compound may be irreversibly adsorbed or decomposing on the silica gel. | 1. Gradually increase the polarity of the eluent. For quinazolines, this may involve increasing the percentage of ethyl acetate in hexane, or adding methanol to a dichloromethane or ethyl acetate system.[4] 2. Test the stability of your compound on a TLC plate before running a column. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.[4] |
Experimental Protocols
Protocol 1: Developing a TLC Solvent System for Quinazoline Products
The key to successful column chromatography is developing an effective solvent system using Thin Layer Chromatography (TLC).
-
Prepare Stock Solutions: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate. Also, prepare a stock solution of your starting material, 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.
-
Initial Solvent System Screening:
-
Start with a moderately polar solvent system, such as 30% ethyl acetate in hexane.
-
Spot your crude product and the starting material side-by-side on a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the solvent vapor.
-
Visualize the plate under UV light (254 nm).
-
-
Optimization:
-
If the spots are too low (low Rf): Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
If the spots are too high (high Rf): Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
-
If spots are streaking: Add 0.5-1% triethylamine to the eluent.[7]
-
-
Target Rf: Aim for a solvent system that gives your desired quinazoline product an Rf value between 0.2 and 0.4, with good separation from all other spots.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Choose an appropriately sized column for your sample amount. Pack the column with silica gel (230-400 mesh) as a slurry in your initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified quinazoline product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water). An ideal solvent will dissolve the compound when hot but not when cold.[3] For many quinazolinones, ethanol or ethanol/water mixtures are effective.[8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to your crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Visualizations
General Purification Workflow
Caption: A decision workflow for selecting the appropriate purification method.
Troubleshooting Poor TLC Separation
Caption: A decision tree for troubleshooting common TLC separation issues.
References
-
Niementowski Quinazoline Synthesis. Wikipedia. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. ACS Publications. [Link]
-
(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
(PDF) Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. ResearchGate. [Link]
-
Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Planar Chromatography for New Quinazoline Derivatives. ResearchGate. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Niementowski quinoline synthesis. Wikipedia. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Welcome to the technical support guide for optimizing catalyst loading in reactions involving 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and selectivity of their catalytic reactions. By leveraging field-proven insights and established scientific principles, this guide will walk you through troubleshooting common issues and provide robust protocols for catalyst optimization.
The core of successful catalytic processes lies in the precise control of reaction parameters, with catalyst loading being one of the most critical variables. Insufficient loading can lead to sluggish or incomplete reactions, while excessive amounts can result in unwanted side reactions, increased costs, and purification challenges.[1][2] This guide will provide a structured approach to determining the optimal catalyst concentration for your specific application.
Section 1: General Principles & FAQs
This section addresses fundamental questions regarding catalyst loading and its impact on reactions involving 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, a key intermediate in various synthetic pathways.
Q1: What are the most common catalytic reactions involving 1-(6-aminobenzo[d]dioxol-5-yl)ethanone?
While this specific molecule may be used in a variety of transformations, its structure—featuring an aromatic amine and a ketone—makes it a prime candidate for several important catalytic reactions. The most prevalent are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These methods are foundational in medicinal chemistry for creating complex molecules from simpler building blocks.[3][4] For instance, the amino group can be a coupling partner in C-N bond formation, and the aromatic ring can be functionalized via C-C bond-forming reactions.
Q2: Why is optimizing catalyst loading so critical for these reactions?
Optimizing catalyst loading is a balancing act between reaction rate, yield, selectivity, and cost.
-
Kinetics and Conversion: Higher catalyst concentrations generally provide more active sites, leading to faster reaction rates.[2][5] However, there is often an optimal concentration beyond which the rate no longer increases significantly, or may even decrease due to catalyst aggregation or other inhibitory effects.[2]
-
Selectivity and Side Reactions: Excessive catalyst loading can sometimes promote undesired side reactions, such as homo-coupling of boronic acids in Suzuki reactions or β-hydride elimination in C-N couplings.[1][4][6] This not only reduces the yield of the desired product but also complicates downstream purification.
-
Cost and Sustainability: Many catalysts, particularly those based on palladium, are expensive. Reducing catalyst loading to the minimum effective amount is crucial for making a process economically viable and environmentally sustainable, especially at an industrial scale.[4][7]
-
Catalyst Deactivation: High concentrations can sometimes lead to faster catalyst deactivation through mechanisms like the formation of inactive palladium black.[8]
Q3: What is a typical starting catalyst loading for a new cross-coupling reaction?
For initial screening of a new reaction, a catalyst loading in the range of 1-5 mol% is a common starting point.[8] If the reaction is sluggish or fails to proceed, increasing the loading can be a first step in troubleshooting.[8] Conversely, if the initial reaction is successful, subsequent optimization efforts should focus on systematically reducing the catalyst loading to find the lowest effective concentration. For well-established and efficient reactions, loadings can often be reduced to well below 1 mol%, sometimes into the parts-per-million (ppm) range for industrial processes.[9]
Q4: How does catalyst loading affect product selectivity?
The relationship between catalyst loading and selectivity is complex and depends on the specific reaction network.[10]
-
Parallel Reactions: If the catalyst promotes both the desired reaction and an undesired side reaction, increasing catalyst loading will accelerate both. The effect on selectivity depends on the relative kinetics of these pathways.
-
Consecutive Reactions: In cases where the desired product can further react to form a byproduct (e.g., A -> B -> C), higher catalyst loading or longer reaction times can decrease the selectivity for the intermediate product B.[10]
-
Mass Transfer Limitations: In heterogeneous catalysis, very high catalyst loading in a poorly mixed system can lead to mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst surface. This can negatively impact selectivity.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: Low or No Product Conversion
Q: I'm seeing very low yield or no conversion in my Suzuki coupling reaction with a derivative of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. What should I check first regarding the catalyst?
A: When facing low conversion, a systematic approach is key.
-
Verify Catalyst Activity: Is your catalyst active? Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[8] Ensure you are using fresh catalyst and that it has been handled under an inert atmosphere (e.g., nitrogen or argon). The simple mixing of a Pd(II) salt and a ligand does not guarantee the formation of the active Pd(0) species.[7]
-
Increase Catalyst Loading: As a primary troubleshooting step, try increasing the catalyst loading. Doubling the initial amount (e.g., from 1 mol% to 2 mol%, or 2 mol% to 4 mol%) can often overcome minor issues with catalyst activity or the presence of impurities.[8]
-
Check Ligand and Pre-catalyst Combination: The choice of ligand is critical. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step, especially with less reactive aryl chlorides.[8] Ensure your ligand is not oxidized (e.g., PPh3O from PPh3).
-
Purity of Starting Materials: Impurities in your 1-(6-aminobenzo[d]dioxol-5-yl)ethanone derivative or the coupling partner can act as catalyst poisons.[8] Re-purify your starting materials if their quality is in doubt.
-
Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[6][8]
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired product, but I'm also getting a significant amount of a homo-coupled byproduct. Can catalyst loading be the cause?
A: Yes, catalyst loading can influence the formation of homo-coupled byproducts, particularly in Suzuki reactions.
-
Mechanism of Homo-coupling: Homo-coupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[6] If the reduction of your Pd(II) pre-catalyst to the active Pd(0) is inefficient, or if oxygen is present in the reaction, you may see increased homo-coupling.
-
Troubleshooting Steps:
-
Optimize Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions if they are higher-order in catalyst concentration. More commonly, ensuring the catalyst is highly active and the reaction is proceeding efficiently at a reasonable loading is the best approach.
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize issues with pre-catalyst reduction.[11]
-
Rigorous Degassing: This is one of the most effective ways to minimize homo-coupling by preventing the oxidation of Pd(0).[6]
-
Stoichiometry: Adding the aryl halide in a slight excess can sometimes help to suppress the homo-coupling of the boronic acid.[11]
-
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts well but seems to stop before all the starting material is consumed. Could this be a catalyst deactivation issue related to loading?
A: This is a classic symptom of catalyst deactivation. The initial catalyst loading is sufficient to start the reaction, but the catalyst loses its activity over time.
-
Causes of Deactivation:
-
Formation of Palladium Black: The active catalyst can aggregate to form inactive palladium clusters, often visible as a black precipitate.[8] This can be caused by ligand dissociation, especially with certain types of ligands.
-
Product Inhibition: The product of the reaction may coordinate to the palladium center more strongly than the reactants, inhibiting the catalytic cycle.
-
Poisoning: As mentioned, impurities in reagents or solvents can irreversibly bind to and deactivate the catalyst.
-
-
Troubleshooting Strategies:
-
Portion-wise Addition: Instead of adding all the catalyst at the beginning, try adding it in two or three portions over the course of the reaction. This can help maintain a sufficient concentration of the active catalyst.
-
Change Ligand: A more robust ligand that provides better stabilization to the palladium center can prevent aggregation and deactivation.
-
Re-evaluate Loading: It might be that the initial loading is simply too low to drive the reaction to completion before the catalyst naturally degrades under the reaction conditions. A modest increase in the initial loading may be necessary.
-
Section 3: Experimental Protocols & Data
Protocol 1: Screening for Optimal Catalyst Loading
This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading for a generic Suzuki-Miyaura coupling reaction.
Objective: To identify the minimum catalyst loading that provides maximum conversion to the desired product within a reasonable timeframe.
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone derivative (Aryl Halide)
-
Boronic acid or ester coupling partner
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)[8]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF/water)[12]
-
Array of reaction vials (e.g., 96-well plate or individual microwave vials)[13]
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the aryl halide, boronic acid, base, catalyst, and ligand in the chosen solvent. This ensures accurate dispensing of small quantities.
-
Array Setup: To an array of reaction vials, add the stock solutions of the aryl halide, boronic acid, and base.
-
Catalyst/Ligand Addition: Prepare a series of catalyst/ligand stock solutions with varying concentrations. Add these solutions to the reaction vials to achieve a range of final catalyst loadings (e.g., 5%, 2.5%, 1%, 0.5%, 0.1%, 0.05% mol).
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block or a parallel synthesis reactor. Run the reaction at the desired temperature for a set amount of time (e.g., 12 hours).
-
Quenching and Analysis: After the specified time, cool the reactions to room temperature. Take a small, measured aliquot from each well, dilute it, and analyze by LC-MS or GC-MS to determine the percent conversion and the formation of any byproducts.
-
Data Interpretation: Plot the percent conversion versus the catalyst loading (mol%). Identify the point at which further increases in catalyst loading do not result in a significant increase in conversion. This represents the optimal loading for these conditions.
Data Presentation: Example Screening Results
The following table summarizes hypothetical results from a catalyst loading screening experiment.
| Entry | Catalyst Loading (mol%) | Conversion (%) | Key Observations |
| 1 | 5.0 | 99 | Reaction complete, minor byproducts observed. |
| 2 | 2.5 | 99 | Reaction complete, byproduct levels similar to Entry 1. |
| 3 | 1.0 | 98 | Reaction complete, minimal byproducts. |
| 4 | 0.5 | 95 | Near-complete conversion. |
| 5 | 0.1 | 75 | Incomplete reaction after 12h. |
| 6 | 0.05 | 40 | Sluggish reaction. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to catalyst loading.
Caption: A decision tree for troubleshooting catalyst-related issues.
References
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023).
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Effect of Catalysts on Selectivity. (2021). Reddit r/ChemicalEngineering.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024). AJPO JOURNALS.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit r/chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Effect of catalyst loading on (a) reaction kinetics (b) initial rate...
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- C
- Role of Catalysts in Kinetic Reactions, Applications and Innov
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018).
- Catalyst inspection, loading and start-up best practises.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chemical Reviews.
-
1-(6-Aminobenzo[d][1][11]dioxol-5-yl)ethanone. Sigma-Aldrich.
-
1-(6-Aminobenzo[d][1][11]dioxol-5-yl)-2-chloroethanone. PubChem.
-
CAS 28657-75-2 | 1-(6-Aminobenzo[d][1][11]dioxol-5-yl)ethanone. Alchem Pharmtech.
- Catalyst Handling Procedures to Minimize Exposure. Concawe.
-
28657-75-2[1-(6-Aminobenzo[d][1][11]dioxol-5-yl)ethanone]. Acmec Biochemical.
- Rapid Catalyst Screening Reactors. Grupo Biomaster.
- Improving the Efficiency of Catalyst Screening in Drug Substance Development. ACD/Labs.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Optimization of reaction condition with catalyst loading.
-
1-(6-Chlorobenzo[d][1][11]dioxol-5-yl)-N-methylmethanamine. ChemScene.
- Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. Organic Chemistry Frontiers.
-
(E)-3-(6-Nitrobenzo[d][1][11]dioxol-5-yl). National Institutes of Health.
Sources
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- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Yoneda Labs [yonedalabs.com]
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Technical Support Center: Solvent Effects on the Reactivity of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of this versatile building block. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, improving yields, and ensuring regioselectivity.
Introduction: The Dual Reactivity of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a valuable intermediate possessing two key functional groups that dictate its reactivity: an aromatic amino group and an acetyl group (ketone). The interplay of these groups, particularly their nucleophilic and electrophilic nature, is highly susceptible to the surrounding solvent environment. This guide will help you navigate the complexities of solvent selection for common reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: I am attempting a condensation reaction with an α-methylene ketone, but I am getting low yields and multiple products. What is the likely cause?
A1: This is a classic challenge often encountered in reactions like the Friedländer annulation for quinoline synthesis. The issue likely stems from an inappropriate choice of solvent and catalyst (acid or base). The reaction involves a delicate balance between several steps: enolate formation from the α-methylene ketone, nucleophilic attack of the enolate, and subsequent cyclization and dehydration.
-
Solvent Polarity: Highly polar aprotic solvents like DMF or DMSO can facilitate the initial condensation by solvating charged intermediates. However, they can also promote side reactions if not carefully controlled. Protic solvents like ethanol or methanol are commonly used and can participate in proton transfer steps, which can be beneficial.[1]
-
Catalyst and Solvent Synergy: In acid-catalyzed Friedländer reactions, the solvent must be stable to acidic conditions. In base-catalyzed versions, protic solvents can interfere with strong bases. The choice of catalyst and solvent are intrinsically linked. For instance, base catalysis might favor one regioisomer, while acid catalysis favors another.[2]
Troubleshooting Tip: Start with a common solvent system like ethanol with a catalytic amount of a base (e.g., NaOH or piperidine) or acid (e.g., acetic acid).[1][3] If you observe multiple products, consider a less polar solvent to potentially slow down competing side reactions.
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the aromatic ring, but the reaction is sluggish. How can I improve the reaction rate?
A2: While the amino group is an activating group, the overall electron density of the benzodioxole ring system can make SNAr challenging without a strong electron-withdrawing group. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Polar Aprotic Solvents are Key: For SNAr reactions, polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred.[4] These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. They also stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.[5][6]
-
Protic Solvents Can Be Detrimental: Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Troubleshooting Tip: If your SNAr reaction is slow in a solvent like ethanol, switch to a polar aprotic solvent like DMSO. Ensure your starting material is fully dissolved. Gentle heating may also be necessary.
Q3: Can I perform reactions on the acetyl group without affecting the amino group? How does the solvent help in achieving chemoselectivity?
A3: Yes, achieving chemoselectivity is possible with careful solvent and reagent selection. For instance, in an aldol condensation where the acetyl group acts as the electrophile, the solvent can influence the reactivity of both the ketone and the amino group.
-
Solvent-Free Conditions: Interestingly, some reactions, like aldol condensations, can be performed under solvent-free conditions, which can enhance chemoselectivity and yield.[7][8]
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the more reactive amino group before carrying out reactions on the ketone. The choice of solvent for both the protection and subsequent reaction steps is critical to avoid deprotection or side reactions.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Friedländer Synthesis | Inefficient condensation or cyclization. Competing side reactions. | Optimize the solvent and catalyst system. Try a polar protic solvent like ethanol with catalytic acid or base. Consider a deep eutectic solvent for a greener approach.[2] |
| Poor Regioselectivity | The reaction conditions (solvent and catalyst) favor the formation of multiple isomers. | Switch between acidic and basic catalysis. For example, acid catalysis might favor one regioisomer while base catalysis favors another in the condensation with an unsymmetrical ketone.[2] |
| Reaction Stalls or is Incomplete | Poor solubility of reactants. Insufficient stabilization of intermediates. | Switch to a more polar solvent. For reactions involving charged intermediates, a polar aprotic solvent like DMF or DMSO is often beneficial.[9][10] |
| Formation of Polymeric Byproducts | Self-condensation or polymerization of the starting material or intermediates. | Use milder reaction conditions (lower temperature). Consider a less polar solvent to disfavor intermolecular reactions. Ensure a stoichiometric balance of reactants. |
Experimental Protocols
Protocol 1: General Procedure for Friedländer Quinoline Synthesis
This protocol provides a starting point for the synthesis of quinoline derivatives from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (1 equivalent) and the desired α-methylene carbonyl compound (1.1 equivalents) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of the starting ketone).
-
Catalyst Addition:
-
For Base Catalysis: Add a catalytic amount of a base such as piperidine or a few pellets of NaOH.[3]
-
For Acid Catalysis: Add a catalytic amount of an acid like p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
-
Reaction: Reflux the mixture for 2-24 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for reacting 1-(6-aminobenzo[d]dioxol-5-yl)ethanone with a nucleophile, assuming an appropriate activating group is also present on the ring or the reaction conditions are forcing.
-
Reactant Preparation: To a solution of the activated 1-(6-aminobenzo[d]dioxol-5-yl)ethanone derivative (1 equivalent) in a polar aprotic solvent (e.g., DMSO or DMF), add the nucleophile (1.2-2 equivalents).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate or a tertiary amine (1.5-3 equivalents) to scavenge the acid formed during the reaction.[4]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Solvent Effects
Diagram 1: Logical Flow for Solvent Selection in Friedländer Synthesis
Caption: Contrasting effects of protic vs. aprotic solvents in SNAr.
References
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104–110. Available at: [Link]
- Fehnel, E. A., & Cohn, E. (1950). The Friedländer Synthesis of Quinolines. Organic Reactions, 6, 1-68.
-
Fiveable. (n.d.). Solvent Effects Definition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 27). Solvent effects. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5789. Available at: [Link]
-
LibreTexts Chemistry. (2022, October 4). 4.7: Solvent Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2023, August 8). Efficient Synthesis of Quinolines from 2‐Aminoaryl Ketones with α‐Methylene Carbonyl Derivatives: Exploiting the Dual Acid Sites of Metal Organic Framework Catalyst. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective, solvent-free aldol condensation reaction. Retrieved from [Link]
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Technical Support Center: Preventing Byproduct Formation in Cyclization Reactions of Aminobenzodioxole Derivatives
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with the cyclization of aminobenzodioxole derivatives. The unique electronic nature of the benzodioxole ring system, while advantageous for activating electrophilic aromatic substitution, can also lead to specific challenges in controlling regioselectivity and preventing byproduct formation. This document provides in-depth, experience-based answers to common problems encountered in the lab.
Section 1: General Troubleshooting & Foundational Concepts
Before delving into specific reaction types, it's crucial to address universal issues that can affect the outcome of any cyclization reaction involving aminobenzodioxole precursors.
FAQ 1: My cyclization reaction has a low yield and multiple unidentified spots on TLC. What are the primary factors to investigate?
Answer: This is a common issue that often stems from foundational experimental parameters rather than the core reaction mechanism itself. Before extensively modifying the reaction conditions, meticulously verify the following:
-
Purity of the Starting Amine: The aminobenzodioxole starting material is susceptible to oxidation, especially if stored improperly. Amines can oxidize to form colored impurities that can interfere with the reaction. Confirm the purity of your starting material by NMR and LC-MS. If necessary, purify it by column chromatography or recrystallization immediately before use.
-
Anhydrous Conditions: Many cyclization reactions, particularly those using strong Lewis acids like POCl₃ or P₂O₅, are highly sensitive to moisture.[1] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
-
Reagent Quality: The activity of dehydrating agents and catalysts can degrade over time. Use freshly opened bottles or previously validated batches of reagents.
-
Degassing of Solvents: For reactions sensitive to oxidation, particularly those involving metal catalysts, degassing the solvent by sparging with an inert gas can prevent the formation of oxidative byproducts.
FAQ 2: I am observing a mixture of regioisomers. How can I control the position of cyclization on the aminobenzodioxole ring?
Answer: Regioselectivity in electrophilic aromatic substitution on the benzodioxole ring is governed by the powerful electron-donating effect of the dioxole oxygens, which directs substitution to the positions ortho to the oxygen atoms. However, the position of the aminoethyl side chain and any other substituents creates a competitive scenario.
The key is to understand the directing effects at play. The methylenedioxy group is a strong activating and ortho-, para-directing group. The aminoethyl group's directing influence depends on the reaction conditions. Under acidic conditions typical for reactions like the Pictet-Spengler, the amine is protonated, becoming a deactivating, meta-directing group.
Controlling Factors:
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the side chain can sterically block one potential cyclization site, favoring another.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the thermodynamically more stable regioisomer.
-
Catalyst Choice: The size and nature of the Lewis acid or catalyst can influence regioselectivity. A bulkier catalyst may preferentially coordinate to the less sterically hindered site.[2]
Below is a diagram illustrating the electronic influences on the aminobenzodioxole ring system.
Caption: Electronic directing effects on a generic aminobenzodioxole.
FAQ 3: What is the most effective strategy for protecting the amine if I need to perform other transformations first?
Answer: Protecting the amine is often necessary to prevent side reactions. The choice of protecting group is critical and depends on the conditions of the subsequent cyclization step. An orthogonal protecting group strategy is ideal, where one group can be removed without affecting others.[3]
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong Acid (TFA, HCl)[4] | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Stable to mild acid/base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine)[4][5] | Stable to acid, hydrogenolysis |
| Acetyl | Ac | Ac₂O, Pyridine | Strong Acid or Base (hydrolysis) | Robust, requires harsh removal |
Recommendation: For acid-catalyzed cyclizations (Pictet-Spengler, Bischler-Napieralski), a Cbz group is often ideal as it can be removed under neutral hydrogenolysis conditions post-cyclization. For base-sensitive substrates, the Boc group is a reliable choice, provided the final cyclization does not require strong acid.
Section 2: Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[6][7]
Caption: Key steps in the Pictet-Spengler reaction pathway.
FAQ 4: My Pictet-Spengler reaction is not proceeding. The starting materials are consumed, but I get a complex mixture instead of the desired product. Why?
Answer: This often points to the instability of the intermediate iminium ion or competing side reactions.
-
Iminium Ion Electrophilicity: The reaction relies on the formation of a sufficiently electrophilic iminium ion to attack the electron-rich benzodioxole ring.[6] If your aldehyde is too sterically hindered or electron-rich, iminium ion formation may be slow or reversible. Consider using a more reactive aldehyde (e.g., formaldehyde or acetaldehyde) or stronger acidic conditions.
-
Polymerization: Aldehydes, especially formaldehyde, can polymerize under acidic conditions. Ensure the aldehyde is added slowly to the reaction mixture, or use a precursor like paraformaldehyde which depolymerizes in situ.
-
Reaction Conditions: While traditionally run with heating in a protic acid, superior yields are often obtained in aprotic solvents at milder temperatures.[6] Overly harsh conditions (high temperature, strong concentrated acid) can lead to decomposition and byproduct formation.
FAQ 5: The reaction works, but I'm obtaining a 1:1 mixture of diastereomers. How can I achieve a stereoselective cyclization?
Answer: When using an aldehyde other than formaldehyde, a new chiral center is created, leading to potential diastereomers.[6]
-
Substrate Control: If your β-arylethylamine already contains a chiral center (e.g., derived from an amino acid like L-DOPA), it can direct the stereochemistry of the cyclization. The incoming group will preferentially adopt a trans configuration to the existing substituent to minimize steric strain.
-
Chiral Catalysts: The use of a chiral Brønsted acid catalyst can create a chiral environment around the iminium ion, leading to a facial-selective attack by the aromatic ring. This is a highly effective method for achieving enantioselective Pictet-Spengler reactions.[6]
Protocol 1: Diastereoselective Pictet-Spengler Cyclization
This protocol is for the cyclization of an N-Boc protected aminobenzodioxole derivative with a chiral aldehyde, aiming for high diastereoselectivity.
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-Boc aminobenzodioxole derivative (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise. The TFA serves to both deprotect the amine in situ and catalyze the reaction. Stir for 20 minutes.
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) dissolved in a small amount of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Quench: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Section 3: Troubleshooting the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent.[8] It is a cornerstone of isoquinoline alkaloid synthesis.
Caption: The central nitrilium ion can lead to the desired product or an unwanted styrene byproduct.
FAQ 6: My main byproduct is a styrene derivative, and my yield of the dihydroisoquinoline is very low. How can I suppress this?
Answer: This is the most common failure mode of the Bischler-Napieralski reaction. The formation of a styrene byproduct occurs via a retro-Ritter reaction, which is mechanistically favored when the intermediate nitrilium salt is stable or when the cyclization is slow.[1][9]
Solutions:
-
Use Nitrile as a Solvent: The retro-Ritter reaction is an equilibrium. By using the corresponding nitrile (e.g., acetonitrile if your amide is an acetamide) as the solvent, Le Châtelier's principle dictates that the equilibrium will be pushed back towards the nitrilium ion, favoring the desired cyclization pathway.[1]
-
Avoid the Nitrilium Intermediate: A modern and highly effective method is to use oxalyl chloride or triflic anhydride (Tf₂O) instead of POCl₃.[9][10] These reagents form a highly reactive N-acyliminium intermediate that cyclizes rapidly, avoiding the formation of the nitrilium salt and thus preventing the retro-Ritter side reaction.
FAQ 7: The standard conditions (refluxing POCl₃ in toluene) are too harsh and decompose my sensitive substrate. Are there milder, more effective conditions?
Answer: Yes, classical Bischler-Napieralski conditions are often suboptimal for complex molecules. Modern methods offer significantly milder and more efficient alternatives.
-
Triflic Anhydride (Tf₂O): Using triflic anhydride with a non-nucleophilic base like 2-chloropyridine or di-tert-butylpyridine in DCM allows the reaction to proceed at temperatures ranging from -78 °C to room temperature. This is often the method of choice for sensitive substrates.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating, which can favor the desired cyclization over decomposition pathways.[11]
Protocol 2: Mild Bischler-Napieralski Cyclization using Triflic Anhydride
This protocol avoids harsh conditions and minimizes retro-Ritter byproduct formation.
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the aminobenzodioxole-derived amide (1.0 eq) and 2-chloropyridine (1.5 eq). Dissolve in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to -40 °C (acetonitrile/dry ice bath).
-
Reagent Addition: Add triflic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 10 minutes. A color change is typically observed.
-
Reaction: Stir the reaction at -40 °C for 1 hour, then allow it to warm slowly to 0 °C over another hour. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1M HCl (to remove the pyridine base), then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude 3,4-dihydroisoquinoline product by flash column chromatography.
References
-
International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Vértesi, A., et al. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Li, H., et al. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Methods for the Synthesis of Bioactive Heterocycles. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
SlideShare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Varese, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Lange, J., et al. (1999). REGIOSELECTIVE AMINOMETHYLATIONS OF BICYCLIC PHENOLS. ARKIVOC. [Link]
-
Patel, J. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Heteroatom Chemistry. [Link]
-
Garcı́a-Cabeza, A. L., et al. (2012). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Organic Letters. [Link]
-
Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
-
Kiran, K. R., et al. (2018). Acid‐Catalysed Cyclization of o‐Aminobenzamide with α‐Oxodithioesters: A Divergent and Regioselective Synthesis of Quinazolinones and 1,3‐Benzothiazinones. ChemistrySelect. [Link]
-
He, Y., et al. (2007). Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-exo Versus 6-endo. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. Journal of the American Chemical Society. [Link]
-
Kazakova, O. B., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank. [Link]
-
Wang, Y., et al. (2020). Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. Organic Chemistry Frontiers. [Link]
-
Li, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
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Technical Support Center: Synthesis of Substituted Quinazolines from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of substituted quinazolines, a critical scaffold in medicinal chemistry and drug development.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols specifically tailored to challenges encountered when using 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as a starting material. Our goal is to equip you with the causal understanding and practical solutions needed to navigate this synthesis successfully.
Core Reaction Principles: The Friedländer Annulation and its Variants
The synthesis of a quinazoline ring from a 2-aminoaryl ketone like 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is most commonly achieved through a cyclocondensation reaction, a process closely related to the classic Friedländer synthesis.[4][5] The fundamental mechanism involves the reaction of the 2-aminoaryl ketone with a compound containing a reactive α-methylene group or a carbonyl equivalent.
The reaction can be broadly understood through two primary mechanistic pathways:
-
Aldol-Type Condensation First: The reaction begins with a condensation between the ketone partner and the methyl group of the 2-aminoacetophenone derivative. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinazoline ring.[4][6]
-
Schiff Base Formation First: The initial step is the formation of a Schiff base (imine) between the amino group of the starting material and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[4]
Both pathways are often catalyzed by either acid or base, and the predominant mechanism can depend on the specific reactants and conditions employed.[5][6]
Caption: General reaction pathway for quinazoline synthesis.
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My reaction shows very low conversion or fails to proceed. Why is my starting material unreactive?
Answer: This is a frequent challenge. Several factors could be at play:
-
Electronic Effects of the Substrate: The benzo[d]dioxole moiety is electron-donating, which increases the electron density on the aromatic ring. While this activates the amino group for its initial nucleophilic attack, it can simultaneously deactivate the adjacent ketone's carbonyl group toward external nucleophiles, making the initial condensation step sluggish.
-
Insufficient Catalysis: The uncatalyzed reaction often has a high activation energy. Without proper activation of one of the carbonyl groups, the initial condensation may not occur at a reasonable rate.
-
Steric Hindrance: While less of an issue with the acetyl group, bulky reaction partners can sterically hinder the approach to the carbonyl carbon or the intramolecular cyclization step.
Solutions & Optimization Strategies:
| Strategy | Rationale | Key Considerations & References |
| Use a Lewis Acid Catalyst | A Lewis acid (e.g., Zn(OTf)₂, CuBTC) coordinates to the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7][8] | Start with catalytic amounts (5-10 mol%). Ensure anhydrous conditions as water can deactivate many Lewis acids. |
| Employ Brønsted Acid Catalysis | Acids like p-toluenesulfonic acid or trifluoroacetic acid can protonate the carbonyl, increasing its electrophilicity.[4] This is effective for promoting both the initial condensation and the final dehydration step. | Useful for reactions that generate water, helping to drive the equilibrium forward. Can sometimes lead to side reactions if substrates are acid-sensitive. |
| Switch to Base Catalysis | For reactions with partners containing an α-methylene group (e.g., another ketone), a base (e.g., KOtBu, DBU) deprotonates the α-carbon, forming an enolate that is a potent nucleophile for the aldol-type condensation.[6] | Best suited for specific reaction types (e.g., Friedländer). Can cause self-condensation of the reaction partner if not controlled. |
| Increase Reaction Temperature | Many cyclocondensation reactions require significant thermal energy to overcome activation barriers, particularly for the dehydration/aromatization step. | Refluxing in a high-boiling solvent like toluene or xylene is common. Using a Dean-Stark trap to remove water is highly recommended to drive the reaction to completion. |
| Consider Microwave-Assisted Synthesis | Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently coupling with polar reagents and intermediates, often leading to cleaner reactions and higher yields.[2][9][10] | Requires specialized equipment. Start with temperature and time screening to find optimal conditions. |
Question 2: My TLC/GC-MS shows multiple spots, indicating significant side product formation. What are these byproducts and how can I avoid them?
Answer: Side product formation often arises from the high reactivity of the intermediates or starting materials under the reaction conditions.
-
Common Side Reactions:
-
Self-Condensation: The reaction partner, especially if it's an aldehyde or ketone with α-hydrogens, can react with itself (e.g., aldol condensation) under the catalytic conditions.[6]
-
Formation of Quinazolin-4(1H)-ones: If the reaction partner is an amide or if water is present under certain oxidative conditions, you may form the corresponding quinazolinone.
-
Incomplete Aromatization: The dihydroquinazoline intermediate may be stable and fail to eliminate water or hydrogen to form the fully aromatic quinazoline ring.
-
Tar Formation: Harsh conditions (strong acid/base, high temperature for extended periods) can lead to polymerization and decomposition of the starting materials or products.
-
Solutions & Optimization Strategies:
-
Control Stoichiometry: Add the more reactive partner (e.g., an aldehyde) slowly to the reaction mixture containing the 2-aminoaryl ketone to maintain a low concentration of the aldehyde and minimize self-condensation.
-
Optimize the Catalyst: An overly aggressive catalyst can promote side reactions. Screen different catalysts (e.g., milder Lewis acids) or reduce the catalyst loading. For instance, heterogeneous catalysts can sometimes offer higher selectivity.[8]
-
Ensure Anhydrous Conditions: Use dry solvents and inert atmospheres (N₂ or Ar) to prevent unwanted hydrolysis or oxidation reactions.
-
Modify the Reaction Partner: Instead of aldehydes, which are prone to self-condensation, consider using more stable precursors like orthoesters or nitriles, which can lead to a cleaner formation of the quinazoline core under specific catalytic systems.[11][12][13]
Question 3: I've formed the product, but it is difficult to purify. What is the best approach?
Answer: Purification challenges are common when dealing with N-heterocyclic compounds, which can be basic and polar.
-
Common Purification Issues:
-
Product co-elutes with starting materials or byproducts on silica gel.
-
Product streaks on the TLC plate.
-
Product is a stubborn oil that won't crystallize.
-
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, perform a standard aqueous workup. If the product is basic, an acid wash (e.g., dilute HCl) can remove basic impurities, followed by neutralization and extraction. Conversely, a base wash (e.g., NaHCO₃) can remove acidic catalysts or byproducts.
-
Column Chromatography: This is the most common method.[9]
-
Stationary Phase: Use standard silica gel 60. If your compound is very polar or basic, consider deactivating the silica by adding 1-2% triethylamine or ammonia to the eluent system to prevent streaking.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a mixture of dichloromethane and methanol may be necessary.
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.[9]
-
Solvent Screening: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q: What are the most versatile methods for creating 2- and 4-substituted quinazolines from my starting material?
A: To achieve diverse substitutions, you can vary the reaction partner:
-
For 2-Substituted Quinazolines: Reacting 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone with an aldehyde (R-CHO) is a direct route. The 'R' group from the aldehyde will be at the 2-position.
-
For 2,4-Disubstituted Quinazolines: A powerful method is the reaction with nitriles (R-CN). This often requires metal catalysis (e.g., Ru, Co, Ni) and proceeds via a dehydrogenative coupling or C-H activation pathway.[12][13][14][15]
-
For 4-Arylquinazolines: A three-component reaction involving an aldehyde and an arylboronic acid, often catalyzed by palladium, can be highly effective.[11][12]
Q: How does the choice of solvent impact the reaction?
A: The solvent plays multiple roles. It dictates the reaction temperature (if running at reflux), influences reactant and intermediate solubility, and can participate in the reaction. High-boiling aprotic solvents like toluene or xylene are often used to facilitate the removal of water via a Dean-Stark apparatus. Polar aprotic solvents like DMSO or DMF can be effective but may be harder to remove during workup.[16] In some iodine-promoted reactions, polar solvents have been shown to favor quinazoline formation over other products.[12][17]
Q: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A: A combination of techniques is essential:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information about the components of the reaction mixture.[16][18]
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural elucidation. Mass Spectrometry (MS) confirms the molecular weight, and Infrared (IR) spectroscopy can confirm the presence of key functional groups.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of a 2,4-Disubstituted Quinazoline
This protocol describes a general procedure based on the Friedländer condensation.
Caption: General experimental workflow for quinazoline synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 eq).
-
Reagent Addition: Add the ketone reaction partner (e.g., cyclohexanone, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Add a sufficient volume of toluene to suspend the reactants (approx. 0.1-0.2 M concentration).
-
Heating and Monitoring: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting 2-aminoaryl ketone is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure substituted quinazoline.
Protocol 2: Cobalt-Catalyzed Dehydrogenative Synthesis from a Nitrile
This protocol is adapted from modern metal-catalyzed methods for building the quinazoline core.[13]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 eq, assuming it's converted to the corresponding 2-aminoaryl alcohol first, or using a related 2-aminobenzyl alcohol precursor), the nitrile partner (R-CN, 1.5 eq), Co(OAc)₂·4H₂O (5-10 mol%), and a base such as t-BuOK (2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent such as tert-Amyl alcohol.
-
Heating and Monitoring: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 95-120 °C) for 12-24 hours. Monitor the reaction by taking aliquots and analyzing via TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
References
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Mphahane, N., Mphahane, N., & Amuhaya, E. K. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4933. [Link]
-
Faisal, M., Saeed, A., & Ali, H. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 597. [Link]
-
Marco-Lozar, J. P., Téllez, C. A., & Jové, A. (2012). Concerning the mechanism of the Friedländer quinoline synthesis. Catalysis Science & Technology, 2(7), 1367-1375. [Link]
-
Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 15(12), 8850–8865. [Link]
-
Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
Gogoi, M., et al. (2020). Plausible mechanism for quinazoline and quinoline synthesis. ResearchGate. [Link]
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Sharma, A., Singh, J., & Sharma, A. (2024). Transition-metal-catalyzed synthesis of quinazolines: A review. Journal of Organic Chemistry, 89(9), 5229-5238. [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
-
Aslam, M., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5652. [Link]
-
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Liu, Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53655. [Link]
-
Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(19), 12596-12607. [Link]
-
Faisal, M., Saeed, A., & Ali, H. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]
-
Lindsley, C. W., et al. (2017). Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3472. [Link]
-
JoVE. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. [Link]
-
Prashant, K. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100782. [Link]
-
Reddy, C. V., et al. (2011). Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Journal of Heterocyclic Chemistry, 48(4), 862-868. [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]
-
Al-Suqi, A., et al. (2023). Synthesis and design strategy for quinazoline and 5-aminotriazole hybrids. ResearchGate. [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
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- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline synthesis [organic-chemistry.org]
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- 14. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding reaction monitoring. The synthesis of this compound, a key intermediate in various pharmaceutical pathways, requires precise monitoring to ensure optimal yield and purity. This document provides practical, field-tested advice to navigate the common challenges encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and application of various reaction monitoring techniques for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.
Q1: What are the most common techniques for monitoring the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?
The most prevalent and practical techniques for monitoring this type of reaction, which often involves the acetylation of an aromatic amine, are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For more detailed structural confirmation and kinetic studies, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools.[1][2][3]
Q2: How do I choose the right monitoring technique for my specific experimental setup?
The choice of technique depends on several factors, including the scale of your reaction, the available equipment, and the level of detail required.
-
For rapid, qualitative checks of reaction progress, TLC is the most efficient and cost-effective method.[2][4] It allows for the quick visualization of the disappearance of the starting material and the appearance of the product.
-
For quantitative analysis and higher resolution separation of reactants, products, and potential byproducts, HPLC is the preferred method.[5][6]
-
When detailed structural information is needed to confirm product formation or identify intermediates, NMR spectroscopy is the most powerful tool.[7][8]
-
For sensitive detection of products and intermediates, especially in complex mixtures, Mass Spectrometry is highly effective.[9][10][11]
Q3: Can I use multiple techniques to monitor the same reaction?
Absolutely. In fact, using a combination of techniques is often the best practice. For instance, you might use TLC for frequent, rapid checks during the reaction and then use HPLC for a more precise final analysis of yield and purity. NMR can then be used to confirm the structure of the final isolated product.
Q4: What are the key spectral features I should look for in NMR to confirm the formation of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?
When monitoring the acetylation of the corresponding amine, you should look for the appearance of a new singlet in the proton NMR spectrum corresponding to the methyl protons of the acetyl group, typically around δ 2.6 ppm.[12] In the Carbon-13 NMR, a new signal for the carbonyl carbon will appear significantly downfield, around 197-208 ppm.[12][13] You will also observe shifts in the aromatic proton and carbon signals due to the change in the electronic environment upon acetylation.[14][15][16]
Q5: How can Mass Spectrometry help in monitoring this reaction?
Mass spectrometry is highly sensitive and can be used to detect the molecular ion of the product, confirming its formation.[9] Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can provide high specificity and sensitivity, which is particularly useful for detecting trace amounts of product or byproducts in complex reaction mixtures.[9][17][18]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered when using various monitoring techniques for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.
Troubleshooting Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots [19][20] | 1. Sample is too concentrated.[19][21] 2. The compound is highly polar and interacting strongly with the silica gel. 3. The solvent system is not appropriate.[19][20] | 1. Dilute the sample before spotting.[21] 2. Add a small amount of a polar solvent like acetic acid or triethylamine to the developing solvent to reduce tailing of acidic or basic compounds, respectively.[4] 3. Experiment with different solvent systems to find one that provides better separation. |
| No Spots Visible [19] | 1. The sample is too dilute.[19] 2. The compound is not UV-active. 3. The compound has evaporated from the plate. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[19] 2. Use a different visualization technique, such as staining with potassium permanganate or iodine vapor.[22] 3. Avoid excessive heating when drying the plate if your compound is volatile. |
| Poor Separation of Spots [20] | 1. The solvent system is either too polar or not polar enough. 2. The TLC plate is of poor quality. | 1. Adjust the polarity of your solvent system. A common starting point for aromatic amines is a mixture of hexanes and ethyl acetate.[23] 2. Use high-quality, pre-coated TLC plates. |
| Rf Values are Inconsistent | 1. The TLC chamber was not properly saturated with solvent vapor. 2. The composition of the solvent system changed due to evaporation. | 1. Place a piece of filter paper in the developing chamber to ensure saturation. 2. Keep the chamber covered and use fresh solvent for each run. |
Troubleshooting High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH for the analyte. 3. The presence of active sites on the column packing. | 1. Reduce the injection volume or dilute the sample. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a high-quality, end-capped column or add a competing base to the mobile phase. |
| Variable Retention Times [5] | 1. Inadequate column equilibration.[5] 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before each run.[24] 2. Check the pump for leaks and ensure the mobile phase is properly degassed. 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contamination in the sample, mobile phase, or HPLC system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and filter your samples.[24] 2. Implement a robust needle wash protocol between injections. |
| Low Sensitivity | 1. The detector wavelength is not optimal for the analyte. 2. The sample is too dilute. 3. Issues with the detector lamp or flow cell. | 1. Determine the UV absorbance maximum of your compound and set the detector to that wavelength. 2. Concentrate your sample if possible. 3. Perform routine maintenance on the detector. |
Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks and Poor Resolution | 1. The sample is too concentrated.[25] 2. The presence of paramagnetic impurities. 3. Poor shimming of the magnet. | 1. Prepare a more dilute sample.[25] 2. Filter the sample through a small plug of silica gel or celite to remove solid impurities.[7] 3. Re-shim the spectrometer before acquiring the spectrum. |
| Presence of a Large Solvent Peak | 1. The reaction was not run in a deuterated solvent and the sample was not worked up. 2. Incomplete solvent suppression. | 1. If possible, run the reaction in a deuterated solvent for in-situ monitoring.[26] Otherwise, perform a mini-workup and evaporate the solvent before dissolving the residue in a deuterated solvent.[7] 2. Use appropriate solvent suppression pulse programs. |
| Inaccurate Integration | 1. Poor phasing of the spectrum. 2. Incomplete relaxation of the nuclei. | 1. Carefully phase the spectrum before integration. 2. Increase the relaxation delay (d1) in the acquisition parameters. |
| Extraneous Peaks | 1. Contamination from glassware or solvents. 2. Presence of unreacted starting materials or byproducts. | 1. Ensure all glassware is clean and dry and use high-purity deuterated solvents.[26] 2. Compare the spectrum to that of the starting material to identify unreacted components. |
Troubleshooting Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal for the Analyte | 1. Inefficient ionization of the analyte. 2. The compound is not reaching the mass spectrometer. 3. Ion suppression from the sample matrix.[27] | 1. Optimize the ionization source parameters (e.g., electrospray voltage, gas flow). Consider a different ionization technique if necessary.[10] 2. Check for clogs in the sample introduction line.[10] 3. Dilute the sample or use a more effective sample cleanup procedure. |
| Complex or Uninterpretable Spectra | 1. In-source fragmentation or adduct formation.[28] 2. Presence of multiple components in the sample. | 1. Adjust the source conditions to minimize fragmentation. Be aware of common adducts (e.g., +Na, +K). 2. Couple the mass spectrometer to a separation technique like HPLC or GC. |
| Poor Reproducibility | 1. Fluctuations in the ionization source or mass analyzer. 2. Inconsistent sample preparation. | 1. Allow the instrument to stabilize and perform regular calibration and tuning. 2. Use a standardized and validated sample preparation protocol. |
| Background Noise | 1. Contamination from the solvent or system. 2. Electronic noise. | 1. Use high-purity solvents and flush the system regularly. 2. Ensure proper grounding of the instrument. |
Section 3: Experimental Protocols and Workflows
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Preparation:
-
Prepare a developing chamber with a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Place a piece of filter paper inside to ensure saturation and cover the chamber.
-
On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" for starting material, "Co" for a co-spot, and "RM" for the reaction mixture.[2]
-
-
Spotting:
-
Dissolve a small amount of the starting amine in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the "SM" lane.
-
Carefully withdraw a small aliquot of the reaction mixture and spot it on the "RM" lane.[2]
-
On the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[2]
-
-
Development:
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the spotting line.[19] Cover the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Visualize the plate under a UV lamp.[21] The aromatic starting material and product should be UV active.
-
Circle the visible spots with a pencil.
-
If necessary, further visualize with a stain like potassium permanganate.
-
-
Interpretation:
-
The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
-
Workflow for Reaction Monitoring
Caption: Workflow for synthesis and monitoring.
Section 4: References
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis?[Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
-
National Institutes of Health. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]
-
National Institutes of Health. (2021). Identifying reactive intermediates by mass spectrometry. [Link]
-
Reddit. (2021). TLC Issues. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
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ACS Publications. (2013). Use of a Miniature Mass Spectrometer to Support Pharmaceutical Process Chemistry. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
National Institutes of Health. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
-
Pharmaceutical Technology. (2013). Multiple Reaction Monitoring–Mass Spectrometry for Biopharmaceutical Analysis. [Link]
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Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
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ACS Publications. (2015). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. [Link]
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Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
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Sep-serv. (n.d.). HPLC Troubleshooting Guide. [Link]
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National Institutes of Health. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]
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StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. [Link]
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LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
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MDPI. (2016). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]
-
ResearchGate. (2020). (PDF) Heterogeneous CES Catalysed Acetylation and Allylation of Amines and Phenols. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
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Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link]
-
ResearchGate. (2014). (PDF) Recent problems and advances in mass spectrometry (Review). [Link]
-
YouTube. (2021). NMR spectrum of acetophenone. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
PubMed. (2005). NMR spectroscopy investigation of the cooperative nature of the internal rotational motions in acetophenone. [Link]
-
National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
Scribd. (n.d.). Acetophenone H NMR. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of Products from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of NMR in Structural Elucidation
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a valuable starting material in the synthesis of a variety of heterocyclic compounds with potential biological activities. The precise characterization of its reaction products is paramount to understanding their structure-activity relationships. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool.
This guide will delve into the ¹H and ¹³C NMR spectral features of the parent compound and compare them with those of its derivatives, namely N-acylated, N-alkylated, and Schiff base products. By understanding the key diagnostic shifts and coupling patterns, researchers can confidently identify their synthesized molecules.
NMR Fingerprint of the Starting Material: 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
A thorough understanding of the NMR spectrum of the starting material is the foundation for characterizing its reaction products. The expected ¹H and ¹³C NMR chemical shifts for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone are detailed below. These predictions are based on the analysis of substituent effects on the benzodioxole ring system.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methylenedioxy, amino, and acetyl protons.
-
Aromatic Protons (H-4 and H-7): Two singlets are expected in the aromatic region (δ 6.0-7.5 ppm). The proton at the C-7 position will likely appear more downfield due to the deshielding effect of the adjacent acetyl group. Conversely, the proton at the C-4 position will be upfield, influenced by the electron-donating amino group.
-
Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet is expected around δ 5.9-6.1 ppm, integrating to two protons.
-
Amino Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration. This signal will typically appear between δ 4.0 and 6.0 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to three protons will be present in the upfield region, typically around δ 2.4-2.6 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, revealing the number of unique carbon environments.
-
Carbonyl Carbon (-C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, in the range of δ 195-205 ppm.
-
Aromatic Carbons: The substituted aromatic carbons will appear between δ 100 and 150 ppm. The carbons attached to oxygen (C-5a and C-8a) will be the most downfield in this region. The carbon bearing the amino group (C-6) will be shielded relative to the carbon bearing the acetyl group (C-5).
-
Methylenedioxy Carbon (-O-CH₂-O-): This carbon will give a signal around δ 101-103 ppm.
-
Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group will be found in the upfield region, typically between δ 25 and 30 ppm.
Comparative NMR Analysis of Derivatives
Chemical modification of the amino group in 1-(6-aminobenzo[d]dioxol-5-yl)ethanone leads to predictable changes in the NMR spectra. This section compares the expected NMR data for N-acetyl, N-ethyl, and a representative Schiff base derivative.
N-Acylation: The Case of N-(5-acetylbenzo[d]dioxol-6-yl)acetamide
Acylation of the amino group introduces an acetyl moiety and significantly alters the electronic environment of the aromatic ring.
-
¹H NMR: The most notable change is the disappearance of the broad -NH₂ signal and the appearance of a new singlet for the amide proton (-NHCOCH₃), typically downfield (δ 8.0-9.0 ppm). A new singlet for the N-acetyl methyl protons will also appear around δ 2.1-2.3 ppm. The aromatic proton ortho to the newly formed amide group (H-7) will experience a downfield shift due to the electron-withdrawing nature of the amide.
-
¹³C NMR: The carbon attached to the nitrogen (C-6) will shift downfield upon acylation. A new carbonyl signal for the amide will be observed around δ 168-172 ppm, and a new methyl signal for the N-acetyl group will appear around δ 23-26 ppm.
N-Alkylation: The Case of 1-(6-(ethylamino)benzo[d]dioxol-5-yl)ethanone
Alkylation of the amino group introduces an ethyl group, leading to characteristic splitting patterns.
-
¹H NMR: The -NH₂ signal will be replaced by a broad singlet or a triplet for the -NH- proton. The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) around δ 3.1-3.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm, with a typical coupling constant of ~7 Hz.
-
¹³C NMR: New signals for the ethyl group will appear: the methylene carbon around δ 35-45 ppm and the methyl carbon around δ 14-16 ppm.
Schiff Base Formation: Reaction with Benzaldehyde
Condensation with an aldehyde, such as benzaldehyde, results in the formation of an imine, with a distinct new signal in the NMR spectrum.
-
¹H NMR: The most diagnostic signal for Schiff base formation is the appearance of a singlet for the imine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[1][2] The protons of the benzaldehyde aromatic ring will also be present. The aromatic protons of the benzodioxole ring will experience shifts due to the change in the substituent at the C-6 position.
-
¹³C NMR: A new signal for the imine carbon (-N=CH-) will appear in the range of δ 155-165 ppm.[1] The signals for the benzaldehyde aromatic carbons will also be observed.
Data Summary for Easy Comparison
The following table summarizes the key diagnostic ¹H and ¹³C NMR chemical shifts for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone and its derivatives.
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| Starting Material | ~6.5 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.0 (s, 2H, OCH₂O), ~4.5 (br s, 2H, NH₂), ~2.5 (s, 3H, COCH₃) | ~198 (C=O), ~101 (OCH₂O), ~26 (COCH₃) |
| N-Acetyl Derivative | ~8.5 (s, 1H, NH), ~7.8 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.1 (s, 2H, OCH₂O), ~2.5 (s, 3H, COCH₃), ~2.2 (s, 3H, NHCOCH₃) | ~198 (C=O, ketone), ~169 (C=O, amide), ~102 (OCH₂O), ~26 (COCH₃), ~24 (NHCOCH₃) |
| N-Ethyl Derivative | ~7.2 (s, 1H, Ar-H), ~6.3 (s, 1H, Ar-H), ~5.9 (s, 2H, OCH₂O), ~4.8 (br s, 1H, NH), ~3.2 (q, 2H, CH₂), ~2.5 (s, 3H, COCH₃), ~1.3 (t, 3H, CH₃) | ~199 (C=O), ~101 (OCH₂O), ~40 (CH₂), ~26 (COCH₃), ~15 (CH₃) |
| Schiff Base (with Benzaldehyde) | ~8.5 (s, 1H, N=CH), ~7.9-7.4 (m, 5H, Ar-H of benzaldehyde), ~7.5 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.1 (s, 2H, OCH₂O), ~2.6 (s, 3H, COCH₃) | ~197 (C=O), ~160 (N=CH), ~102 (OCH₂O), ~27 (COCH₃) |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and does not react.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.[3]
-
Set the acquisition time to 3-4 seconds for good resolution.[3][4]
-
A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A 30° pulse angle and a relaxation delay of 2 seconds are generally appropriate for most carbons.[3]
-
A longer acquisition time (e.g., 1-2 seconds) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex structures or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of protonated carbons.[5][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[7]
Visualization of Workflows and Structures
Experimental Workflow
Caption: NMR experimental workflow from sample preparation to structural elucidation.
Structural Comparison and Key NMR Correlations
Caption: Key structural and NMR differences between the starting material and its derivatives.
Conclusion
The NMR characterization of products derived from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone is a systematic process that relies on a comparative analysis of spectral data. By understanding the characteristic chemical shifts and coupling patterns of the starting material and its potential derivatives, researchers can confidently and accurately determine the structures of their synthesized compounds. The application of 1D and 2D NMR techniques, coupled with a standardized experimental protocol, ensures the integrity and reproducibility of the results, which is fundamental to the advancement of drug discovery and development.
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, M. R., Al-Ghamdi, M. S., Al-Hakami, H. A., Wani, T. A., ... & Al-Agamy, M. H. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6963. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Bioinorganic Chemistry and Applications, 2014, 892525. [Link]
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Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2024). Synthesis, characterization and NLO properties of 1, 4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Scientific Reports, 14(1), 2465. [Link]
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mass spectrometry analysis of quinazolines derived from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Quinazolines Derived from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Introduction: The Quinazoline Scaffold and the Analytical Imperative
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The efficacy and novelty of these compounds often hinge on the specific substitution patterns around the core bicyclic structure, which is composed of fused benzene and pyrimidine rings.[1] The synthetic precursor, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, offers a unique starting point for creating a distinct class of quinazolines, incorporating the biologically significant benzodioxole moiety.
For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are non-negotiable. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the principal analytical tool for this purpose. It provides exquisite sensitivity and structural information based on a molecule's mass-to-charge ratio (m/z) and its fragmentation behavior.[5] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of a representative quinazoline derived from this specific precursor, explaining the causality behind experimental choices and presenting a framework for interpreting the resulting data.
Context: A Plausible Synthetic Pathway
To understand the analysis, we must first consider the analyte's origin. A common and efficient method for quinazoline synthesis is the reaction of an ortho-amino ketone with a nitrogen source, such as an amine or amide, often catalyzed and promoted by various reagents.[6][7] For our target molecule, 2-Methyl-8-(1,3-benzodioxol-5-yl)quinazoline (hypothetical), a plausible route involves the reaction of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone with an appropriate nitrogen-donating reagent under cyclization conditions.
This synthetic context is crucial as it informs potential side-products and impurities that may need to be differentiated from the target compound during analysis, a task for which tandem mass spectrometry (MS/MS) is exceptionally well-suited.
Comparative Ionization Techniques: ESI vs. APCI
The first critical choice in an LC-MS workflow is the ionization source, which transfers the analyte from the liquid phase to the gas phase as an ion. For nitrogen-containing heterocyclic compounds like quinazolines, the two most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Quinazoline Analysis |
| Mechanism | Soft ionization; creates ions from solution via a high-voltage spray. | Gas-phase chemical ionization; vaporizes solvent and analyte, then uses a corona discharge to ionize solvent, which then protonates the analyte. | ESI is generally preferred for quinazolines. The basic nitrogen atoms in the pyrimidine ring are readily protonated in solution, making them ideal candidates for generating [M+H]⁺ ions directly.[8][9] |
| Analyte Polarity | Best for polar to moderately polar compounds. | Suitable for moderately polar to non-polar compounds. | Quinazoline derivatives typically possess sufficient polarity for ESI. |
| Thermal Stability | Gentle; minimal thermal degradation. | Higher temperature; can cause degradation of thermally labile compounds. | While many quinazolines are stable, ESI mitigates the risk of thermal fragmentation in the source, providing a cleaner molecular ion signal. |
| Flow Rate | Tolerant of lower flow rates typical of modern UHPLC systems. | Generally works better with higher flow rates. | ESI aligns well with the chromatographic conditions used for high-resolution separations. |
| Matrix Effects | More susceptible to ion suppression from non-volatile buffers and salts. | Less susceptible to suppression from non-volatile matrix components. | With proper sample preparation and chromatographic separation, matrix effects in ESI can be effectively managed.[10] |
Experimental Workflow: From Sample to Spectrum
A robust analytical workflow is systematic and ensures reproducibility. The process for analyzing our target quinazoline is outlined below.
Step-by-Step Protocol for LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the synthesized quinazoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid. The acid ensures the analyte is protonated for efficient ESI.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 4.0 kV.[10]
-
MS1 Scan Range: m/z 100-500 to detect the molecular ion.
-
MS/MS Analysis: Use Collision-Induced Dissociation (CID) for fragmentation. Select the [M+H]⁺ ion of the target compound as the precursor.
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe a full range of fragment ions. The choice of mass spectrometer influences the dissociation pathways, but the molecule's structure is the dominant factor.[11]
-
Workflow Diagram
Caption: A typical experimental workflow for the structural analysis of quinazoline derivatives using LC-MS/MS.
Fragmentation Analysis: Decoding the Quinazoline Signature
The true power of mass spectrometry for structural elucidation lies in tandem MS (MS/MS). By isolating the protonated molecular ion ([M+H]⁺) and fragmenting it, we can generate a unique "fingerprint" that is characteristic of the molecule's structure.
Our target molecule, 2-Methyl-8-(1,3-benzodioxol-5-yl)quinazoline , has a calculated monoisotopic mass that would result in an [M+H]⁺ ion at m/z 279.08 .
The fragmentation of the quinazoline core is known to proceed via the consecutive loss of two molecules of hydrogen cyanide (HCN).[12] However, the substituents play a critical role in directing the fragmentation pathways.
Proposed Fragmentation of [M+H]⁺ at m/z 279.08
| Observed m/z | Proposed Fragment Structure | Neutral Loss | Mechanistic Rationale |
| 279.08 | [M+H]⁺ | - | Protonated molecular ion. |
| 252.07 | [M+H - HCN]⁺ | HCN (27 Da) | Characteristic loss from the pyrimidine ring of the quinazoline core.[12] |
| 225.06 | [M+H - 2HCN]⁺ | 2x HCN (54 Da) | Subsequent loss of a second HCN molecule, leading to a highly conjugated fragment. |
| 147.04 | [C₈H₇O₂]⁺ | C₈H₅N₂ | Cleavage of the bond connecting the benzodioxole ring to the quinazoline core, with charge retention on the benzodioxole fragment. |
| 133.06 | [C₈H₇N₂]⁺ | C₈H₆O₂ | Cleavage with charge retention on the 2-methylquinazoline fragment. |
Fragmentation Pathway Diagram
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- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 12. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Quinazoline Synthesis: Evaluating Alternatives to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern pharmacology. Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores the critical need for efficient and versatile synthetic routes. While 1-(6-aminobenzo[d]dioxol-5-yl)ethanone serves as a valuable precursor, a wealth of alternative starting materials exists, each offering unique advantages in terms of accessibility, cost, and amenability to diverse substitution patterns. This guide provides an in-depth comparison of key alternative precursors, complete with experimental protocols, mechanistic insights, and field-proven advice to inform your synthetic strategy.
The Landscape of Quinazoline Synthesis: Beyond a Single Precursor
The classical approach to quinazoline synthesis often involves the cyclization of an ortho-substituted aniline derivative. The choice of this precursor is paramount, dictating the subsequent reaction pathways and the overall efficiency of the synthesis. This guide will explore four principal classes of alternative starting materials:
-
Anthranilic Acids and Their Derivatives: The time-tested foundation of quinazolinone synthesis.
-
ortho-Aminoaryl Ketones: Direct analogues offering a straightforward route to 2,4-disubstituted quinazolines.
-
2-Aminobenzonitriles: Versatile precursors for a range of quinazoline and quinazolinamine derivatives.
-
2-Aminobenzylamines and Alcohols: Modern starting points for metal-catalyzed and metal-free dehydrogenative coupling reactions.
The Classical Route: Anthranilic Acids and the Niementowski Reaction
The Niementowski reaction, first reported in 1895, remains one of the most fundamental methods for the synthesis of 4(3H)-quinazolinones.[1][2] This thermal condensation of an anthranilic acid with an amide is a robust and often high-yielding approach.[1][3] A significant variation involves the use of isatoic anhydride, a stable and easily handled derivative of anthranilic acid.[1]
Synthetic Workflow: Niementowski Reaction
Caption: Workflow for the Niementowski Synthesis.
Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol leverages microwave irradiation to significantly reduce reaction times compared to conventional heating.[1]
Materials:
-
Anthranilic acid
-
Formamide
-
Montmorillonite K-10 clay (as solid support)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix anthranilic acid (1.0 eq) with an excess of formamide (5.0 eq).
-
Add Montmorillonite K-10 clay as a solid support.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a fixed temperature of 150°C (e.g., 60 W power) for 4-10 minutes.[1]
-
After cooling, triturate the solid residue with cold water and filter to isolate the crude product.
-
Recrystallize the solid from ethanol to yield pure 4(3H)-quinazolinone.
Mechanistic Insights
The Niementowski reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the final quinazolinone ring.[3][4]
Caption: Mechanism of the Niementowski Reaction.
The Direct Approach: ortho-Aminoaryl Ketones and the Friedländer Annulation
ortho-Aminoaryl ketones are excellent precursors for the synthesis of quinazolines, particularly when a substituent is desired at the 4-position of the quinazoline ring. The Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic and highly effective method.[5][6][7] Modern variations often employ transition metal catalysts to achieve high yields under milder conditions.[8]
Synthetic Workflow: Friedländer Annulation
Caption: Workflow for the Friedländer Annulation.
Experimental Protocol: Iodine-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
This protocol utilizes molecular iodine as an efficient and mild catalyst.[9]
Materials:
-
2-Aminobenzophenone
-
Benzylamine
-
Molecular Iodine (I₂)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Oxygen balloon
Procedure:
-
To a reaction flask, add 2-aminobenzophenone (1.0 eq), benzylamine (1.2 eq), and molecular iodine (10 mol%).
-
Add the anhydrous solvent and equip the flask with a reflux condenser and an oxygen balloon.
-
Heat the reaction mixture to 130°C and stir for 3-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,4-disubstituted quinazoline.
Mechanistic Insights
The Friedländer synthesis is believed to proceed via two possible pathways. In the first, an initial aldol condensation between the two carbonyl-containing starting materials is followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[5][10][11]
Caption: Mechanistic Pathways of the Friedländer Synthesis.
The Versatile Precursor: 2-Aminobenzonitriles
2-Aminobenzonitriles are highly versatile starting materials that can be transformed into a variety of quinazoline derivatives. They are particularly useful for the synthesis of 4-aminoquinazolines and can be employed in both metal-catalyzed and metal-free reaction conditions.[9][12] One-pot, multi-component reactions starting from 2-aminobenzonitriles are particularly efficient.[13]
Synthetic Workflow: Multi-component Synthesis from 2-Aminobenzonitrile
Caption: Workflow for 4-Aminoquinazoline Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-4-aminoquinazolines
This protocol describes a rapid and solvent-free synthesis of 4-aminoquinazolines.
Materials:
-
2-Aminobenzonitrile
-
Orthoester (e.g., triethyl orthoformate)
-
Ammonium acetate
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzonitrile (1.0 eq), the orthoester (1.2 eq), and ammonium acetate (2.0 eq).
-
Thoroughly mix the components. No solvent is required.
-
Seal the vessel and irradiate in a microwave reactor for a few minutes, monitoring the reaction progress by TLC.
-
After cooling, the solid product can be purified by recrystallization from a suitable solvent like ethanol.
Mechanistic Insights
The synthesis of N,4-disubstituted quinazolin-2-amines from 2-aminobenzonitriles can proceed via an initial reaction with a Grignard reagent to form an ortho-aminoketimine. This intermediate then reacts with an isothiocyanate in the presence of a base, followed by cyclization to yield the final product.[9]
Caption: Mechanism for Quinazolin-2-amine Synthesis.
The Modern Approach: 2-Aminobenzylamines and Alcohols
Recent advances in synthetic methodology have established 2-aminobenzylamines and their corresponding alcohols as valuable precursors for quinazoline synthesis. These starting materials are particularly well-suited for dehydrogenative coupling reactions, which can be catalyzed by transition metals or, increasingly, performed under metal-free conditions using organocatalysts or iodine.[8][9][14][15][16]
Synthetic Workflow: Organocatalytic Oxidative Condensation
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
A Comparative Spectroscopic Guide to Schiff Bases Synthesized from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
This guide provides a detailed comparative analysis of the spectroscopic data for Schiff bases derived from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights into the synthesis and characterization of these compounds, highlighting the influence of the benzodioxole moiety on their spectroscopic properties. By presenting a hypothetical, yet scientifically grounded, spectroscopic profile of a representative Schiff base alongside a well-characterized analogue, this guide aims to facilitate a deeper understanding of this important class of compounds.
Introduction: The Significance of Benzodioxole-Containing Schiff Bases
Schiff bases, characterized by their imine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry and materials science.[1] Their biological activities, including antimicrobial, antifungal, and antitumor properties, often stem from the electronic and steric properties of the substituents on the aromatic rings.[1] The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prevalent structural motif in numerous natural products and pharmacologically active molecules.[2] Its incorporation into a Schiff base framework is a promising strategy for the development of novel therapeutic agents, as the benzodioxole ring can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.
This guide focuses on the spectroscopic characterization of Schiff bases synthesized from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. Due to the limited availability of published, comprehensive spectroscopic data for a simple Schiff base derivative of this specific aminoketone, we will present a detailed, predicted spectroscopic profile for N-(1-(6-Aminobenzo[d]dioxol-5-yl)ethylidene)aniline (Target Compound 1) . This prediction is based on established spectroscopic principles and comparison with the known data of the comparator compound, N-(1-phenylethylidene)aniline (Comparator Compound 2) , which lacks the benzodioxole and amino functionalities. This comparative approach will elucidate the key spectroscopic signatures imparted by the 1-(6-aminobenzo[d]dioxol-5-yl)ethanone framework.
Synthesis and Mechanistic Rationale
The synthesis of Schiff bases is a classic example of a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[3] The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine.[4] This dehydration is the rate-determining step and is typically catalyzed by a mild acid.[4]
Figure 1: General workflow for the synthesis of Target Compound 1.
The choice of a mildly acidic catalyst is crucial. If the acid concentration is too high, the amine nucleophile will be protonated, rendering it unreactive towards the carbonyl group.[4] Conversely, in the absence of an acid catalyst, the dehydration of the hemiaminal intermediate is slow. The removal of water, often achieved through azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the Schiff base.[5]
Spectroscopic Data Comparison
The following sections detail the predicted spectroscopic data for Target Compound 1 and the experimental data for Comparator Compound 2. The predictions for Target Compound 1 are derived from the analysis of its structural components and comparison with related molecules.
Target Compound 1: N-(1-(6-Aminobenzo[d]dioxol-5-yl)ethylidene)aniline (Predicted Data)
Structure:
Figure 2: Structure of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, the precursor to Target Compound 1.
The structure of the resulting Schiff base would feature the imine linkage replacing the carbonyl group.
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the benzodioxole, the amino-substituted aromatic ring, the aniline ring, and the methyl group.
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm. This is slightly downfield compared to a typical acetyl methyl due to the influence of the imine bond and the aromatic system.
-
Methylene Protons (-O-CH₂-O-): A sharp singlet is predicted around δ 6.0-6.1 ppm, a hallmark of the benzodioxole moiety.
-
Aromatic Protons: The aromatic region (δ 6.5-7.8 ppm) will be complex. The two singlets for the protons on the benzodioxole ring are expected, with the proton adjacent to the imine-bearing carbon being more deshielded. The protons of the aniline ring will appear as a set of multiplets. The amino group (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR (Predicted):
-
Imine Carbon (-C=N-): A key signal is expected in the range of δ 160-170 ppm, which is characteristic of an imine carbon.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.
-
Methylene Carbon (-O-CH₂-O-): A distinct signal around δ 101-102 ppm.
-
Aromatic Carbons: A series of signals in the range of δ 100-150 ppm, corresponding to the carbons of the two aromatic rings and the benzodioxole system. The carbons of the benzodioxole ring attached to the oxygen atoms will be the most downfield in this group.
IR Spectroscopy (Predicted):
-
C=N Stretch: A strong absorption band is expected in the region of 1620-1650 cm⁻¹, characteristic of the imine double bond. This is a crucial diagnostic peak for the formation of the Schiff base.
-
N-H Stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amino group.
-
C-O-C Stretch: Strong bands associated with the ether linkages of the benzodioxole group are expected around 1250 cm⁻¹ and 1040 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be observed in their typical regions.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₄N₂O₂), which is 254.29 g/mol .
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the C-N single bond and fragmentation of the benzodioxole ring.
Comparator Compound 2: N-(1-phenylethylidene)aniline (Experimental Data)
Structure:
Figure 3: Structure of N-(1-phenylethylidene)aniline.
¹H NMR (300 MHz, CDCl₃): δ 8.01-7.98 (m, 2H, arom.), 7.59-7.17 (m, 8H, arom.), 2.60 (s, 3H, CH₃).
¹³C NMR (75 MHz, CDCl₃): δ 165.2 (C=N), 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2 (aromatic C), 18.9 (CH₃).
IR (thin film, cm⁻¹): 3031, 2941, 1644 (C=N), 1217.
Mass Spectrometry (GCMS, m/z): 195 [M]⁺.
Comparative Analysis of Spectroscopic Data
The comparison of the predicted data for Target Compound 1 with the experimental data for Comparator Compound 2 reveals the significant influence of the 6-aminobenzodioxole moiety.
| Spectroscopic Feature | Target Compound 1 (Predicted) | Comparator Compound 2 (Experimental) | Rationale for Differences |
| ¹H NMR (CH₃) | ~2.3-2.5 ppm | 2.60 ppm | The electron-donating amino group on the benzodioxole ring in Target Compound 1 is expected to increase the electron density on the imine carbon, leading to a slight upfield shift of the adjacent methyl protons compared to the unsubstituted phenyl ring in Comparator Compound 2. |
| ¹H NMR (-O-CH₂-O-) | ~6.0-6.1 ppm | N/A | This signal is a unique and unambiguous indicator of the benzodioxole ring system present only in Target Compound 1. |
| ¹³C NMR (C=N) | ~160-170 ppm | 165.2 ppm | The precise chemical shift will be influenced by the electronic effects of the substituents. The amino group's electron-donating nature might cause a slight upfield shift compared to the comparator. |
| IR (C=N Stretch) | ~1620-1650 cm⁻¹ | 1644 cm⁻¹ | The position of the C=N stretching vibration is sensitive to conjugation and electronic effects. The extended conjugation and the presence of the amino group in Target Compound 1 might lead to a slight shift in this absorption. |
| Mass Spec (M⁺) | 254.29 | 195.27 | The difference in molecular weight is due to the presence of the amino and benzodioxole groups in Target Compound 1. |
Experimental Protocols
Synthesis of N-(1-(6-Aminobenzo[d]dioxol-5-yl)ethylidene)aniline (Target Compound 1)
Materials:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in ethanol in a round-bottom flask.
-
Add an equimolar amount of aniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Synthesis of N-(1-phenylethylidene)aniline (Comparator Compound 2)
Materials:
-
Acetophenone (1.0 mmol)
-
Aniline (1.0 mmol)
-
Toluene (15 mL)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Combine acetophenone, aniline, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add toluene and reflux the mixture. Water formed during the reaction will be removed azeotropically.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield N-(1-phenylethylidene)aniline.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Conclusion
This guide provides a framework for understanding the spectroscopic characteristics of Schiff bases derived from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. By comparing the predicted data of a representative compound with the experimental data of a simpler analogue, we can discern the key spectroscopic signatures imparted by the aminobenzodioxole moiety. The presence of the -O-CH₂-O- singlet in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR are definitive markers for this class of compounds. The electronic effects of the amino group are expected to cause subtle but measurable shifts in the ¹H and ¹³C NMR spectra, particularly for the imine and adjacent methyl groups. The provided synthesis protocols offer a reliable starting point for the preparation and further investigation of these potentially bioactive molecules. It is our hope that this detailed comparison will serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- Ahmed, F., et al. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Organic Chemistry, Article ID 728343.
-
PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. Retrieved from [Link]
- Ashraf, M. A., et al. (2011). Schiff Bases as an Important Class of Pharmacological Agents. Journal of Basic & Applied Sciences, 7(2), 119-126.
- Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
-
BYJU'S. (2020). Synthesis of Schiff Bases. Retrieved from [Link]
- Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(2), o358.
- The Royal Society of Chemistry. (2012).
- Khan, I., et al. (2011). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 16(12), 10277-10292.
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
-
ResearchGate. (n.d.). 1H NMR spectrum of Schiff base ligand and its Zn(II) complex. Retrieved from [Link]
- Rojas-Lima, S., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Organic Chemistry, 9, 79-93.
-
ACD/Labs. (2019). Mixture Analysis using Predicted Pure Shift 1H NMR spectra. YouTube. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]
- Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
- Heller, S. R., & Milne, G. W. A. (1978).
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
MDPI. (n.d.). (E)-1-(Benzo[d]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
- World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
- Organic Chemistry Portal. (n.d.).
- The Royal Society of Chemistry. (2013). 4.
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- 2. docs.nmrfx.org [docs.nmrfx.org]
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- 4. ijcmas.com [ijcmas.com]
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Purity Assessment of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Reaction Products: A Comparative Guide to HPLC and its Alternatives
For researchers, medicinal chemists, and process development scientists, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. The compound 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, a key building block in various synthetic pathways, is no exception. Its molecular structure, featuring a primary aromatic amine and a ketone functional group on an activated benzodioxole ring, presents unique analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this critical intermediate. We will delve into the causality behind methodological choices, present supporting experimental data, and provide actionable protocols to ensure the generation of trustworthy and reliable results.
The Analytical Imperative: Why Purity Matters for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
The purity of an intermediate like 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone directly impacts the quality, safety, and efficacy of the final drug substance. Impurities can arise from various sources, including the synthetic route, degradation, or storage. A common synthesis approach involves the Friedel-Crafts acylation of 5-amino-1,3-benzodioxole. This reaction, while effective, can generate a profile of process-related impurities that must be diligently monitored and controlled.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 5-amino-1,3-benzodioxole.
-
Regioisomers: Acylation at alternative positions on the aromatic ring.
-
Di-acylated Products: Introduction of a second acetyl group.
-
By-products: Formed from side reactions or decomposition of reagents.
A robust analytical method must be able to separate, identify, and quantify the main compound from all potential impurities. This is where the choice of analytical technique becomes paramount.
Comparative Analysis of Purity Assessment Techniques
While several methods can assess chemical purity, they offer varying degrees of specificity, sensitivity, and quantitative power. Here, we compare the preeminent chromatographic technique, HPLC, with viable alternatives for this specific application.
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| HPLC (UV-Vis) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating structurally similar impurities (e.g., regioisomers). Excellent quantitation capabilities. High sensitivity due to the chromophoric nature of the analyte. | Requires reference standards for impurity identification and quantification. |
| UPLC | A form of HPLC using smaller particle size columns and higher pressures. | Significantly faster analysis times and higher resolution than conventional HPLC.[1][2] Reduced solvent consumption. | Higher initial instrument cost. Methods may require re-validation if transferred from HPLC. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High sensitivity and structural information from mass spectra. | The target analyte has low volatility and requires derivatization (e.g., acylation of the amine) to be amenable to GC analysis.[3][4] This adds a sample preparation step and potential for artifacts. |
| qNMR | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei. | Absolute quantification without the need for a reference standard of the analyte itself.[2][5][6] Provides structural confirmation. | Lower sensitivity compared to HPLC. Requires a pure, stable internal standard.[1] May not resolve all impurities from the main compound's signals. |
For the routine quality control and purity profiling of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, Reverse-Phase HPLC (RP-HPLC) emerges as the gold standard due to its superior resolving power for non-volatile, polar aromatic compounds and its established validation framework within the pharmaceutical industry.[7] The comparison with Ultra-Performance Liquid Chromatography (UPLC) is particularly relevant, with UPLC offering significant gains in throughput and efficiency.[1][2]
Experimental Deep Dive: A Validated Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[8][9][10] The development of such a method for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone requires a systematic approach.
Causality Behind Method Development Choices
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic retention mechanism, which is ideal for aromatic compounds.[7][11] The polar nature of the amine and ketone groups necessitates a polar-endcapped C18 column or the use of an aqueous-stable phase to prevent phase collapse in highly aqueous mobile phases.[12][13]
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is chosen. The buffer (e.g., phosphate or formate) is crucial for controlling the ionization state of the primary amine, thereby ensuring consistent retention times and sharp peak shapes.[14] A gradient is necessary to elute both polar starting materials and potentially more hydrophobic, di-acylated impurities within a reasonable timeframe.
-
Detection: The conjugated aromatic system of the molecule allows for sensitive detection using a UV-Vis detector, typically a photodiode array (PDA) detector. A PDA detector is invaluable as it provides spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.
Step-by-Step Experimental Protocol
-
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm particle size (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 10.0 70 12.0 95 13.0 95 13.1 10 | 15.0 | 10 |
-
Flow Rate: 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm).
-
Injection Volume: 2 µL (for UPLC) or 10 µL (for HPLC).
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the reaction product sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 mixture of water and acetonitrile (Diluent). This yields a sample concentration of ~0.5 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
-
Method Validation and Performance Data
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[15][16][17] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[18][19] The sample is subjected to stress conditions to intentionally produce degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4h.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24h.
-
Thermal Degradation: Dry heat at 105 °C for 48h.
-
Photolytic Degradation: Exposed to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The method should demonstrate baseline resolution between the main peak and all degradation products.
| Parameter | Acceptance Criteria | Hypothetical Result (UPLC Method) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.4% |
| - Intermediate Precision | ≤ 2.0% | 0.8% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05% of target concentration |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | 3.5 |
Visualizing the Workflow
A clear workflow is essential for reproducible results.
Caption: Workflow for HPLC Purity Assessment.
Logical Framework for Method Selection
The decision to use a particular analytical technique should be based on a logical evaluation of the analytical needs.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the comprehensive purity assessment of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone reaction products, a validated, stability-indicating reverse-phase HPLC method is the most authoritative and trustworthy approach. It provides the necessary specificity to resolve the parent compound from process-related impurities and degradation products, coupled with the quantitative accuracy required for pharmaceutical quality control. While UPLC offers substantial improvements in speed and efficiency, making it the preferred platform for new method development, a well-validated HPLC method remains a robust and reliable workhorse.
Alternative techniques like qNMR serve as excellent orthogonal methods for primary purity assignment or for cases where a specific impurity reference standard is unavailable.[5][20][21][22] GC-MS is less suitable for routine analysis due to the need for derivatization but can be a powerful tool for identifying volatile impurities or for structural elucidation of unknown peaks when coupled with appropriate sample preparation.
Ultimately, a multi-faceted approach, leveraging the high-resolution separation of HPLC/UPLC and the absolute quantification and structural insights of techniques like qNMR, provides the most comprehensive and self-validating system for ensuring the purity of this critical pharmaceutical intermediate.
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Al-Tel, T. H., et al. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Al-Adiwish, W. M., et al. Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl)‐4‐(4‐methoxyphenyl)‐3,5‐dicyanopyridine and Its Use in the Synthesis of Some Fused Heterocyclic Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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A Comparative Guide to the Structural Elucidation of Novel Quinazolines Derived from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities. The precise three-dimensional architecture of these molecules, dictated by their crystal packing and intramolecular interactions, is fundamental to their efficacy and interaction with biological targets. This guide provides an in-depth technical comparison of X-ray crystallography with other pivotal analytical techniques for the structural elucidation of novel quinazolines synthesized from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.
While specific crystallographic data for quinazolines derived directly from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone is not widely available in the public domain, this guide will leverage established synthetic routes and analytical data from closely related analogues to provide a robust framework for researchers. By understanding the strengths and limitations of each technique, scientists can devise a comprehensive characterization strategy for this promising class of compounds.
The Unrivaled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR).
Causality Behind Experimental Choices in X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is one of meticulous control and informed decisions. The choice of solvent for crystallization, for instance, is not arbitrary. It is a deliberate effort to exploit the solute-solvent interactions to favor the slow, ordered growth of a single crystal. The rate of cooling or solvent evaporation is another critical parameter; rapid changes can lead to the formation of amorphous solids or polycrystalline aggregates, unsuitable for SC-XRD.
A Self-Validating System: The Crystallographic Workflow
The protocol for X-ray crystallography is inherently self-validating. The quality of the diffraction data, the consistency of the refined structural model with the experimental data (as indicated by R-factors), and the chemical reasonableness of the final structure all serve as internal checks.
Workflow for Synthesis and X-ray Crystallographic Analysis
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinazolines.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While SC-XRD provides unparalleled detail, it is not without its limitations. The primary hurdle is the need for high-quality single crystals, which can be challenging and time-consuming to obtain.[1] Furthermore, the resulting structure represents a static snapshot of the molecule in the solid state, which may not fully represent its conformation in a biological, solution-phase environment.[2]
Here, we compare X-ray crystallography with two powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | Crystalline Solid | Solution | Solid or Solution |
| Information Obtained | 3D molecular structure, bond lengths/angles, crystal packing | Connectivity, 2D/3D structure in solution, dynamics | Molecular weight, elemental composition, fragmentation pattern |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry.[1] | Provides information on molecular dynamics and conformation in solution.[2] | High sensitivity, requires very small sample amounts.[3] |
| Key Limitation | Requires high-quality single crystals. | Can be difficult to interpret for complex molecules; less precise for 3D structure than XRD.[4][5] | Does not directly provide 3D structural information. |
| Typical Application | Definitive structure proof, solid-state characterization. | Elucidation of molecular connectivity, conformational analysis. | Molecular weight determination, impurity profiling, metabolic studies. |
Experimental Protocols for a Comprehensive Structural Elucidation
A multi-faceted approach, integrating data from various analytical techniques, provides the most complete picture of a novel molecule's structure and behavior.
Synthesis of a Novel Quinazoline from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (Hypothetical Example)
Based on established synthetic methodologies for quinazolines, a plausible route to a novel derivative is the reaction of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone with a suitable cyclizing agent. For instance, heating with formamide could yield 7,8-(methylenedioxy)-6-acetylquinazoline.
Step-by-step Protocol:
-
To a solution of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (1 mmol) in an appropriate solvent (e.g., N,N-dimethylformamide), add an excess of the cyclizing agent (e.g., formamide, 5-10 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinazoline derivative.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified quinazoline derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture). Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, allow the solvent to evaporate slowly from a saturated solution at room temperature.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified quinazoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons on the quinazoline core and the methylenedioxy and acetyl groups.
-
¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguously assigning all signals and confirming the molecular structure.
Protocol for Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the quinazoline derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire a full-scan mass spectrum to determine the molecular weight of the compound.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to fragmentation to obtain a characteristic fragmentation pattern. This data can be used to confirm the structure and identify potential impurities.[3]
Logical Relationships in Structural Analysis
Caption: Interplay of analytical techniques in comprehensive structural elucidation.
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Mishra N, Kumar S, Sharma S, Singh S, Siddiqui N. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. 2021;9. doi:
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ResearchGate. Structures of some important quinazoline derivatives and atom numbering of compound 1. Accessed January 17, 2026. [Link]
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Kumar A, Kumar A, Kumar V, Sharma G. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. 2023;28(7):3211. doi:
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comparative study of catalytic systems for reactions with 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
Beginning Reactions Research
I've started with comprehensive Google searches, homing in on catalytic systems for reactions involving 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. My aim is to identify the full range of reaction types being explored with this compound.
Refining Search Strategies
I am now delving into the search results, specifically analyzing the data for various catalytic systems applicable to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. I'm focusing on yields, selectivity, and reaction conditions. Also, I'm identifying key literature to understand the reaction mechanisms. I'm moving toward a comparison framework, considering reaction types and catalyst performance.
Defining Comparison Guide Structure
I'm now establishing a logical structure for the comparison guide. I'll begin with an introduction highlighting the importance of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as a synthetic intermediate. Subsequent sections will delve into specific reaction types, such as C-N coupling and C-H activation, with a comparative analysis of catalyst performance and mechanistic insights. I will make detailed experimental protocols.
Gathering Preliminary Data
I've just finished compiling the fundamental chemical data on 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. CAS number, molecular formula, and available suppliers are all accounted for. The search also suggests its potential use as a precursor in derivative synthesis, with some results pointing to related reactions, as documented in result [2].
Pinpointing Specific Reactions
I'm now focused on finding catalytic reactions that directly use 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as a reactant. Initial searches were broad, but now I need concrete examples. I've noted a few results referencing chloro-derivatives and Suzuki-Miyaura coupling, but they're not specific enough. I need papers or patents with this exact starting molecule in a catalytic system. This will be key to writing a useful guide.
Focusing on Quinazoline Synthesis
I've just uncovered a significant reaction: quinazoline synthesis, particularly relevant to 2-aminoaryl ketones. My searches are now yielding promising results, pointing toward diverse catalytic systems. This includes Ruthenium, Copper, Cobalt, Iron, and Manganese, which I find to be most interesting.
Analyzing Reaction Specificity
I'm now diving deeper into the specifics of quinazoline synthesis. My findings highlight various catalysts and conditions for 2-aminoaryl ketones, a solid basis for comparison. While this is encouraging, I need to focus on 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone directly. So far, the results are indirect, using similar substrates. The next phase will be searching for reactions explicitly using the target molecule, or similar structures, to provide a focused and usable comparative guide.
A Senior Application Scientist's Guide to the Validation of Synthetic Methods for Biologically Active Quinazolines
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy and novelty of these potential drugs are fundamentally dependent on the efficiency, scalability, and robustness of their synthetic routes. This guide provides an in-depth comparison of prevalent synthetic methodologies for biologically active quinazolines, with a focus on the critical validation steps that ensure the integrity and reproducibility of the final compounds.
Part 1: Comparative Analysis of Key Synthetic Strategies
The synthesis of the quinazoline core has evolved from classical high-temperature condensations to modern, highly efficient catalytic and microwave-assisted protocols. The choice of method is often a trade-off between reaction speed, yield, substrate scope, and alignment with green chemistry principles.[4][5] Here, we compare two dominant strategies: a classical thermal condensation method and a modern microwave-assisted approach.
Classical Approach: The Niementowski Quinazoline Synthesis
The Niementowski reaction, a thermal condensation of anthranilic acids with amides, remains a fundamental method for constructing the 4(3H)-quinazolinone ring system.[1][6]
Causality Behind Experimental Choices:
-
High Temperature: The reaction typically requires high temperatures (often >180 °C) to drive the dehydration and cyclization steps, overcoming the activation energy for the formation of the bicyclic ring system.
-
Amide as Reagent and Solvent: Using an excess of an amide like formamide can serve as both the reactant and a high-boiling solvent, simplifying the reaction setup but complicating purification.
-
Limitations: This method can suffer from lengthy reaction times, harsh conditions, and limited tolerance for sensitive functional groups, which may decompose at the required temperatures.[6][7]
Modern Approach: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has revolutionized the construction of heterocyclic scaffolds like quinazolines by dramatically reducing reaction times and often improving yields.[6][8][9]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the polar reagents and solvents in the reaction mixture, leading to rapid temperature increases and localized superheating.[8] This targeted energy transfer accelerates the reaction rate far beyond what is achievable with conventional heating.[8][10]
-
Solvent-Free or Green Solvents: Many microwave protocols are optimized to run under solvent-free conditions or in green solvents like water or deep eutectic solvents (DES), significantly improving the environmental footprint of the synthesis.[11][12][13]
-
Catalysis: The efficiency of microwave synthesis is often enhanced by catalysts (e.g., molecular iodine, copper salts, or Lewis acids) that lower the activation energy, allowing the reaction to proceed rapidly even with complex substrates.[13][14]
Head-to-Head Performance Comparison
The following table summarizes the key performance differences between the classical and microwave-assisted approaches, providing a clear basis for method selection.
| Parameter | Classical Niementowski Synthesis | Microwave-Assisted Synthesis | Rationale & Field Insights |
| Reaction Time | 3–24 hours | 5–30 minutes[8][15] | Microwave heating provides rapid, uniform energy transfer, drastically accelerating reaction kinetics compared to slow, conductive heating. |
| Typical Yield | 40–75% | 70–95%[14][15] | The rapid reaction time in MAOS minimizes the formation of degradation byproducts often seen in prolonged high-temperature reactions. |
| Temperature | 180–250 °C | 130–180 °C[13][15] | Although temperatures are still high, the duration is minimal. Sealed-vessel microwave reactors allow for superheating of solvents above their boiling points. |
| Energy Efficiency | Low | High | Direct heating of the reaction mass is far more efficient than heating the entire apparatus (e.g., an oil bath). |
| Substrate Scope | Limited to robust substrates | Broad, tolerates more sensitive functional groups | Shorter reaction times and often milder conditions preserve the integrity of delicate functional groups. |
| Green Chemistry | Poor (high energy, often harsh solvents) | Excellent (low energy, solvent-free or green solvents)[11] | MAOS aligns well with the principles of sustainable chemistry by reducing energy consumption and waste. |
Part 2: The Synthesis & Validation Workflow: A Self-Validating System
A robust synthetic protocol is inherently a self-validating one. Each step, from reaction monitoring to final characterization, provides the necessary data to confirm the success of the previous step and ensure the integrity of the final product.
Below is a logical workflow diagram illustrating the key stages in the synthesis and validation of a biologically active quinazoline.
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Safety Operating Guide
Navigating the Disposal of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone hydrochloride: A Guide for Laboratory Professionals
Navigating the Disposal of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact hydrochloride salt, this document synthesizes data from structurally similar compounds, including aminophenols and benzodioxoles, to establish a robust and precautionary disposal strategy. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Physicochemical Properties
Structural Analogs and Potential Hazards:
-
Aminophenols: Compounds in this class can be harmful if inhaled or absorbed through the skin.[1] They are known to be skin and eye irritants and may cause allergic skin reactions or asthma-like allergies.[1] A significant hazard associated with aminophenols is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis.[1] Furthermore, some aminophenols are considered potential mutagens and may have adverse effects on the kidneys.[1]
-
Benzodioxoles: The benzodioxole group is present in various compounds, and while some are benign, others can be hazardous. It is prudent to handle all novel benzodioxole-containing compounds with care, assuming they may be irritants and potentially harmful to the environment. General guidance for similar benzodioxole compounds recommends treating them as hazardous substances.[2][3][4]
Based on these structural analogies, 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride should be handled as a hazardous substance with potential for skin and eye irritation, allergic reactions, and systemic toxicity.
Physicochemical Data Summary:
| Property | Value | Source |
| Chemical Name | 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride | [5] |
| CAS Number | 93983-01-8 | [5] |
| Molecular Formula | C₉H₁₀ClNO₃ | [5] |
| Molecular Weight | 215.63 g/mol | [5] |
| Appearance | Solid (based on parent compound) | [6] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the potential hazards, strict adherence to PPE protocols is mandatory when handling 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride for disposal.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[2][3]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[2][3] A lab coat must be worn to prevent skin contact.[2]
-
Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][7]
-
General Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[8][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Step-by-Step Disposal Protocol
The disposal of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride must comply with all local, state, and federal regulations.[10][11][12] The following protocol is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the cornerstone of safe disposal.[10][13]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]
-
Crucially, do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's EHS office. [3] Incompatible mixtures can lead to dangerous chemical reactions.[13]
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Labeling
Accurate and detailed labeling is a regulatory requirement and essential for the safety of waste handlers.[10][13]
-
Each waste container must be clearly labeled with the words "Hazardous Waste."[3][10]
-
The full chemical name, "1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride," must be written out. Do not use abbreviations or chemical formulas.[10]
-
List all constituents of the waste, including solvents and their approximate concentrations.[13]
-
Include the date when the waste was first added to the container (accumulation start date).[10]
-
Provide the name and contact information of the principal investigator or responsible laboratory personnel.[10]
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste pending pickup is critical to prevent accidents and ensure compliance.[11][13]
-
Store waste containers in a designated and secure satellite accumulation area (SAA) that is under the control of laboratory personnel.[3][13]
-
The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals.[8][13]
-
Ensure containers are tightly closed to prevent leaks or the release of vapors.[3][8]
-
Secondary containment, such as a larger, chemically resistant tub or tray, is highly recommended to contain any potential spills.[10]
Step 4: Scheduling Waste Pickup
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[3]
-
Contain: For small spills, use an appropriate absorbent material, such as vermiculite or a commercial chemical spill kit, to contain the spill.[8]
-
Clean: Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.[3] Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[3]
-
Report: Report all spills to your laboratory supervisor and your institution's EHS office immediately.[3]
Visualization of the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key steps and decision points.
Caption: Disposal Workflow for 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride.
Conclusion
The responsible management of laboratory chemicals is a fundamental aspect of scientific research. By following these detailed procedures for the disposal of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride, researchers can ensure a safe working environment, protect the ecosystem, and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- New Jersey Department of Health. (2007, February). Hazardous Substance Fact Sheet: Aminophenols (mixed isomers).
- BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16205927, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride.
- Apollo Scientific. (2022, September 16).
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
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BenchChem. (2025, December). Essential Guide to the Proper Disposal of 5-cyclopropylbenzo[d][1][3]dioxole. Retrieved from Benchchem.
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Sigma-Aldrich. (n.d.). 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone. Retrieved from Sigma-Aldrich.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- ChemicalBook. (n.d.). 1,3-Benzodioxole - Safety Data Sheet.
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Echemi. (n.d.). (5-AMINOBENZO[D][1][2]DIOXOL-6-YL)METHANOL Safety Data Sheets. Retrieved from Echemi.
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Personal protective equipment for handling 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
A Researcher's Guide to Safely Handling 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride
As a novel compound of interest in pharmaceutical research and development, 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use, management, and disposal of this compound, grounded in established safety principles and data.
Immediate Safety Concerns and PPE
When handling 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride, the primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4][5] Therefore, a multi-layered approach to personal protective equipment (PPE) is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[2][3][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact which can lead to irritation.[2][3] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Required when working with the solid compound outside of a certified chemical fume hood to prevent respiratory irritation from dust inhalation.[2] |
dot
Caption: PPE selection and workflow for handling the compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure risk and preventing contamination.
1. Engineering Controls:
-
Always handle 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone hydrochloride in a well-ventilated area.[1][2]
-
A certified chemical fume hood is the preferred environment for all manipulations of the solid compound to mitigate inhalation risks.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[3][6]
3. Weighing and Transfer:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas) for transfers to minimize dust generation.
4. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, prepare the solution in a fume hood.
5. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from heat, sparks, and open flames.[1] It should also be stored away from strong oxidizing agents.[1][6]
Caption: Waste management and disposal plan for the compound.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with 1-(6-Aminobenzo[d]d[1][2]ioxol-5-yl)ethanone hydrochloride, ensuring a safe and productive laboratory environment.
References
- Synquest Labs. 1-(3-Aminoazetidin-1-yl)
- Fisher Scientific.
- Material Safety D
- Sigma-Aldrich.
- CymitQuimica.
- Sigma-Aldrich.
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PubChem. 1-(6-Aminobenzo[d]d[1][2]ioxol-5-yl)-2-chloroethanone. National Center for Biotechnology Information. [Link]
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SciSupplies. 1-(6-Aminobenzo[d]d[1][2]ioxol-5-yl)ethanone, 95.0%, 25g. [Link]
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PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. [Link]
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Acmec Biochemical. 28657-75-2[1-(6-Aminobenzo[d]d[1][2]ioxol-5-yl)ethanone]. [Link]
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U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
